Azaperone tartrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H28FN3O7 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C19H22FN3O.C4H6O6/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19;5-1(3(7)8)2(6)4(9)10/h1-2,5-10H,3-4,11-15H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
OGGGBRPQTRXSAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Azaperone Tartrate in Swine Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of azaperone tartrate in swine, a butyrophenone neuroleptic agent widely utilized in veterinary medicine for its sedative and anti-aggressive properties. This document synthesizes current knowledge on its pharmacodynamics, pharmacokinetics, and the underlying signaling pathways, presenting quantitative data in a structured format and detailing key experimental methodologies.
Core Mechanism of Action: Neurotransmitter System Modulation
Azaperone, a butyrophenone derivative, exerts its primary effects through the antagonism of central and peripheral dopamine receptors.[1][2] This blockade of dopamine D2 receptors is the principal driver of its sedative and tranquilizing effects, reducing neural activity and leading to a calmer, more manageable state in pigs.[1][3] The drug's action on the mesolimbic and nigrostriatal pathways, as well as the ascending reticular activating system (ARAS), contributes to a reduced response to environmental stimuli without significant motor impairment at therapeutic doses.[4]
Beyond its potent anti-dopaminergic activity, azaperone also interacts with other neurotransmitter systems, contributing to its broad pharmacological profile:
-
Serotonin and Adrenergic Receptor Antagonism: Azaperone blocks serotonin and alpha-adrenergic receptors, which aids in mitigating stress responses.[1] The alpha-adrenergic blockade is responsible for peripheral vasodilation, leading to a slight decrease in blood pressure and body temperature.[1][5] This action can also cause hypotension, a key side effect to monitor.[1]
-
Antihistaminic and Anticholinergic Properties: At higher concentrations, azaperone exhibits antihistaminic and anticholinergic effects.[5][6]
These multi-receptor interactions result in a range of physiological responses, including sedation, reduced aggression, antiemetic effects, and potentiation of other central nervous system depressants.[5][7]
Pharmacodynamics: Physiological and Behavioral Effects
The administration of azaperone in swine leads to a dose-dependent spectrum of effects, from mild tranquilization to catalepsy at higher doses.[5] Its primary applications in swine management include reducing aggression when mixing litters, managing stress during transport and weaning, and as a pre-anesthetic agent.[1][6][7]
Key pharmacodynamic effects include:
-
Sedation and Anti-aggression: Onset of sedation and anti-aggressive effects occurs within 5-10 minutes of intramuscular injection, with a duration of 1-3 hours.[2][5]
-
Cardiovascular Effects: Azaperone can cause slight bradycardia, reduced cardiac output, and a drop in blood pressure due to peripheral vasodilation.[5]
-
Thermoregulation: Inhibition of the hypothalamic heat regulation center results in a minor decrease in body temperature.[2][5]
-
Respiratory Effects: At therapeutic doses, it can lead to deeper breathing and can counteract the respiratory depressant effects of opioids.[5] However, higher doses may cause respiratory depression.[1][8]
-
Endocrine Effects: The blockade of dopamine's inhibitory effect leads to an increase in prolactin release.[5]
Paradoxically, a transient increase in aggression may be observed shortly after administration before the full sedative effects manifest.[1] Higher doses can also lead to extrapyramidal symptoms such as muscle tremors or rigidity.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound in swine models.
Table 1: Pharmacokinetic Parameters of Azaperone in Swine
| Parameter | Value | Reference |
| Route of Administration | Intramuscular (IM) | [4] |
| Time to Peak Plasma Concentration | 45 minutes | [2][5] |
| Time to Peak Tissue Concentration (Blood, Brain, Liver) | 30 minutes | [2][5] |
| Brain-to-Blood Concentration Ratio | 2 to 6 times higher in the brain | [2][5] |
| Plasma Elimination Half-Life (Biphasic) | 20 minutes and 150 minutes (azaperone alone) | [5] |
| 1.5 hours and 6 hours (azaperone and metabolites) | [5] | |
| Excretion (within 48 hours) | 70-90% via kidneys | [2][5] |
| 1-6% via feces | [2][5] |
Table 2: Dosage and Efficacy of Azaperone in Swine
| Application | Dosage (IM) | Onset of Action | Duration of Sedation | Reference |
| Anti-aggression (mixing pigs) | 2.0 mg/kg | 5-10 minutes | 1-3 hours | [9] |
| Transport Stress Reduction | 0.4 mg/kg | - | - | [9] |
| Premedication for Anesthesia | 1.0-2.0 mg/kg | - | - | [2] |
| Obstetrical Aid in Sows | 2.0 mg/kg | - | - | [9] |
Note: A dose of 1 mg/kg should not be exceeded in boars to avoid the risk of penile damage.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core signaling pathways affected by azaperone and a general experimental workflow for its evaluation.
Caption: Azaperone's primary mechanism involves antagonizing dopamine D2 receptors.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. kernfarm.com [kernfarm.com]
- 3. Efficacy of the intranasal application of azaperone for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Azaperone - VIN [vin.com]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. Azaperone - Wikipedia [en.wikipedia.org]
- 7. vtech.global [vtech.global]
- 8. Veterinární medicína: Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs [vetmed.agriculturejournals.cz]
- 9. fao.org [fao.org]
The Pharmacokinetics and Pharmacodynamics of Azaperone Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaperone, a butyrophenone neuroleptic, is widely utilized in veterinary medicine, particularly in swine, for its potent sedative and anti-aggressive properties. This technical guide provides an in-depth review of the pharmacokinetics (PK) and pharmacodynamics (PD) of azaperone tartrate. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to facilitate a deeper understanding of azaperone's pharmacological profile.
Introduction
This compound is a neuroleptic agent primarily used in pigs to mitigate stress and aggression associated with mixing, transportation, and other management procedures.[1][2] Its efficacy stems from its action on the central nervous system, where it modulates dopaminergic pathways.[3][4] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME), coupled with its physiological and behavioral effects, is crucial for its safe and effective use, as well as for the development of novel therapeutic applications.
Pharmacodynamics: Mechanism of Action and Physiological Effects
The primary pharmacodynamic effect of azaperone is mediated through its antagonism of dopamine D2 receptors in the brain.[3][4][5] This blockade leads to a reduction in dopaminergic neurotransmission, resulting in sedation, reduced motor activity, and a decrease in aggression.[2] Azaperone also exhibits some anti-adrenergic, antihistaminic, and anticholinergic properties.[6]
The sedative effects are dose-dependent, with higher doses leading to more profound and prolonged sedation.[5][7] Clinically, this manifests as a calming effect, reduced responsiveness to environmental stimuli, and prevention of fighting among pigs.[1]
Quantitative Pharmacodynamic Data
The following tables summarize the key pharmacodynamic parameters of azaperone in swine.
Table 1: Sedative Effects of Orally Administered Azaperone in Weaned Piglets [5][7]
| Dose (mg/kg b.w.) | Onset of Sedation | Duration of Satisfactory Sedation |
| 4 | ~45 minutes | ~135 minutes |
| 8 | ~30 minutes | ~105 minutes |
| 12 | ~15 minutes | ~150 minutes |
Table 2: Physiological Effects of Azaperone in Pigs [8]
| Parameter | Effect | Notes |
| Respiratory Rate | Dose-dependent decrease | Higher oral doses (8 and 12 mg/kg) can lead to a negative impact on respiratory rate.[5][7] Following intramuscular administration (2 mg/kg), a reduced respiratory frequency was observed in 50% of piglets at 30 minutes.[8] |
| Body Temperature | Slight decrease | A slight decrease in rectal temperature was observed following intramuscular administration (2 mg/kg).[8] Higher oral doses can also negatively affect body temperature.[5][7] |
| Salivation | Transient increase | May be observed shortly after administration.[2] |
| Cardiovascular | Hypotension, slight bradycardia | Due to peripheral vasodilation.[6] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Azaperone is rapidly absorbed following intramuscular administration, with peak plasma concentrations generally observed within an hour.[4][9] It distributes widely throughout the body, with concentrations in the brain being 2 to 6 times higher than in the blood.[6]
The metabolism of azaperone is extensive, with the primary metabolite being azaperol, which is formed by the reduction of the butanone group.[6] Azaperol also possesses sedative properties, although to a lesser extent than the parent compound.[6] Other metabolic pathways include hydroxylation of the pyridine ring and oxidative dearylation.[6]
Excretion occurs predominantly via the kidneys, with a smaller portion eliminated in the feces.[1] The elimination from plasma is biphasic.[6]
Quantitative Pharmacokinetic Data
The tables below present a summary of the pharmacokinetic parameters of azaperone in swine.
Table 3: Pharmacokinetic Parameters of Intramuscularly Administered Azaperone in Pigs
| Parameter | Value | Species/Conditions |
| Tmax (Peak Plasma Time) | ~30-60 minutes | Pigs (1 mg/kg IM)[4][9] |
| Half-life (t½) | Biphasic: ~20 min & 150 min (azaperone); 1.5 & 6 hours (azaperone + metabolites) | Pigs (parenteral administration)[6] |
| ~2.5 hours (azaperone); ~6 hours (total residues) after 4 hours | Pig (1 mg/kg IM)[1] | |
| Excretion (24 hours) | 89% in urine, <1% in feces | Pig (1 mg/kg IM)[1] |
| Excretion (62 hours) | 60% in urine, 15% in feces | Pigs (4 mg/kg IM)[1] |
Table 4: Plasma Concentrations of Azaperone in Weaned Piglets After a Single Administration [4]
| Administration Route | Dose (mg/kg b.w.) | Cmax (ng/mL) |
| Intramuscular | 2 | 156.5 ± 61.5 |
| Intranasal | 2 | 77.74 ± 27.1 |
| Intranasal | 4 | 128.4 ± 52.5 |
Experimental Protocols
This section outlines typical methodologies for conducting pharmacokinetic and pharmacodynamic studies of this compound.
Animal Studies
-
Species: Domestic pigs (e.g., Landrace, Large White) are commonly used.[10][11]
-
Housing: Animals should be housed in individual or group pens with controlled environmental conditions (temperature, humidity, light cycle).[11]
-
Acclimation: A suitable acclimation period (e.g., 7 days) should be allowed before the start of the experiment.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[11]
Drug Administration
-
Formulation: this compound is typically dissolved in a suitable vehicle, such as sterile water or saline.
-
Routes of Administration:
Sample Collection
-
Blood Sampling:
-
Tissue Sampling:
-
Following euthanasia, tissues of interest (e.g., liver, kidney, muscle, fat, brain) are collected, weighed, and stored frozen.[9]
-
Analytical Methodology: HPLC for Azaperone and Azaperol in Plasma/Tissues
-
Sample Preparation (Extraction):
-
Homogenize tissue samples in a suitable solvent (e.g., acetonitrile).[9]
-
For plasma or tissue homogenates, perform protein precipitation (e.g., with perchloric acid or acetonitrile).
-
Centrifuge to separate the precipitate.
-
The supernatant can be directly injected or subjected to further clean-up using solid-phase extraction (SPE).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a specific wavelength (e.g., 245 nm).
-
-
Quantification: A calibration curve is constructed using standards of known concentrations to determine the concentration of azaperone and azaperol in the samples.[9]
Visualizations
Signaling Pathway
References
- 1. fao.org [fao.org]
- 2. vtech.global [vtech.global]
- 3. Pig Sedation and Anesthesia for Medical Research [mdpi.com]
- 4. Efficacy of the intranasal application of azaperone for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. Veterinární medicína: Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs [vetmed.agriculturejournals.cz]
- 8. actavet.vfu.cz [actavet.vfu.cz]
- 9. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 10. Intranasal vs. intramuscular administration of azaperone, midazolam and ketamine in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Azaperone Tartrate's Affinity for the Dopamine D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of azaperone tartrate for the dopamine D2 receptor. It includes quantitative binding data, detailed experimental methodologies for receptor binding assays, and a visualization of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in neuropharmacology and drug development.
Introduction to Azaperone and the Dopamine D2 Receptor
Azaperone is a butyrophenone neuroleptic agent primarily used in veterinary medicine as a tranquilizer.[1] It acts as a dopamine receptor antagonist, with activity at both D1 and D2 receptors.[2] The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) and a primary target for antipsychotic drugs.[3] Antagonism of D2R signaling is a key mechanism of action for many antipsychotic medications.[3] Understanding the binding affinity of compounds like azaperone for the D2R is crucial for elucidating their pharmacological profile and therapeutic potential.
Quantitative Binding Affinity Data
The binding affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported in vitro binding affinity of azaperone for the human dopamine D2 receptor.
| Compound | Receptor | Radioligand | Ki (nM) | Source |
| Azaperone | Human Dopamine D2 | [3H]-Spiperone | 2.3 | McCormick et al., 2013 |
Table 1: In vitro binding affinity of azaperone for the human dopamine D2 receptor.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of the Ki value for an unlabeled compound like azaperone is typically achieved through a radioligand competition binding assay. This method measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
Materials
-
Receptor Source: Membrane preparations from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Spiperone, a high-affinity D2 receptor antagonist.
-
Unlabeled Competitor: this compound.
-
Non-specific Binding Determiner: A high concentration of a potent D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Methods
3.2.1. Cell Culture and Membrane Preparation
-
Culture CHO-K1 cells stably expressing the human dopamine D2 receptor in appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest the cells when they reach 80-90% confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.
-
Centrifuge the lysate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
3.2.2. Competition Binding Assay
-
On the day of the experiment, thaw the membrane aliquots on ice.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well microplate, set up the following reaction mixtures in triplicate:
-
Total Binding: Add membrane preparation, [3H]-Spiperone (at a concentration near its Kd, e.g., 0.5 nM), and assay buffer.
-
Non-specific Binding: Add membrane preparation, [3H]-Spiperone, and a high concentration of a non-specific binding determiner (e.g., 10 µM haloperidol).
-
Competition: Add membrane preparation, [3H]-Spiperone, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
3.2.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [3H]-Spiperone as a function of the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of azaperone that inhibits 50% of the specific binding of [3H]-Spiperone, by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of azaperone.
-
[L] is the concentration of the radioligand ([3H]-Spiperone) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Dopamine D2 Receptor Signaling Pathways
The dopamine D2 receptor signals through two primary pathways: a canonical G protein-dependent pathway and a non-canonical β-arrestin-dependent pathway.[3][4] These pathways are crucial for mediating the diverse physiological effects of dopamine and are the targets of drugs like azaperone.
G Protein-Dependent Signaling
Upon activation by an agonist, the D2R couples to inhibitory G proteins (Gi/o).[5] This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors. The primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6]
Caption: G protein-dependent signaling pathway of the dopamine D2 receptor.
β-Arrestin-Dependent Signaling
Following agonist binding and G protein activation, the D2R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, primarily β-arrestin-2.[3][4] β-arrestin binding uncouples the receptor from the G protein, leading to desensitization of the G protein-mediated signal. Furthermore, β-arrestin acts as a scaffold protein, initiating a separate wave of signaling that is independent of G proteins. This can involve the activation of pathways such as the MAP kinase (MAPK) cascade.
Caption: β-arrestin-dependent signaling and desensitization of the D2 receptor.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the logical workflow of the radioligand competition binding assay described in section 3.
Caption: Workflow for determining Ki via a radioligand competition binding assay.
Conclusion
This compound exhibits a high binding affinity for the human dopamine D2 receptor, as evidenced by its low nanomolar Ki value. This affinity is a key determinant of its pharmacological activity. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of the binding properties of azaperone and other compounds at the D2 receptor. Furthermore, the visualization of the D2R signaling pathways offers a deeper understanding of the molecular mechanisms through which azaperone exerts its effects. This comprehensive information is vital for ongoing research and the development of novel therapeutics targeting the dopaminergic system.
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Dopamine D2 receptor G protein coupling and it's regulation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Neuroleptic Effects of Azaperone Tartrate in Pigs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroleptic effects of azaperone tartrate in pigs, a butyrophenone derivative widely utilized in the swine industry for its sedative and anti-aggressive properties. This document delves into the molecular mechanisms, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols relevant to the study of this compound.
Core Concepts: Mechanism of Action
Azaperone's primary neuroleptic effects are mediated through its potent antagonism of dopamine D2 receptors in the central nervous system.[1][2] This blockade disrupts the normal signaling cascade of dopamine, a key neurotransmitter involved in behavior, motivation, and motor control. The antagonism of D2 receptors is thought to depress the reticular activating system, rendering the animal less responsive to external stimuli and inducing a state of calmness and indifference to its surroundings.[3]
At higher concentrations, azaperone can also exhibit antagonistic effects on histamine and serotonin receptors.[1] Furthermore, it influences the central and peripheral noradrenergic systems, leading to cardiovascular effects such as slight bradycardia and a drop in blood pressure due to peripheral vasodilation.[1]
Signaling Pathway of Azaperone's D2 Receptor Antagonism
The following diagram illustrates the proposed signaling pathway affected by azaperone's antagonism of the dopamine D2 receptor. In a typical state, dopamine binding to the D2 receptor activates an inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity. By blocking this receptor, azaperone prevents this inhibitory cascade, leading to a relative increase in cAMP and PKA activity, thereby altering neuronal excitability and gene expression.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of this compound in pigs.
| Parameter | Value | Reference |
| Route of Administration | Intramuscular (IM) | [1] |
| Recommended IM Dose | 0.4 - 2.0 mg/kg body weight | [4] |
| Onset of Sedation (IM) | 5 - 10 minutes | [1] |
| Duration of Sedation (IM) | 1 - 3 hours | [1] |
| Time to Peak Plasma Concentration (IM) | 45 minutes | [1] |
| Peak Concentration in Brain | 2- to 6-fold higher than in blood | [1] |
| Elimination Half-life (Azaperone) | Biphasic: 20 and 150 minutes | [1] |
| Elimination Half-life (Azaperone + Metabolites) | 1.5 and 6 hours | [1] |
| Primary Route of Excretion | Renal (70-90% within 48 hours) | [1] |
| Fecal Excretion | 1 - 6% within 48 hours | [1] |
| Major Metabolite | Azaperol | [1] |
| Sedative Effect of Azaperol | Approximately 1/4 that of azaperone | [1] |
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Azaperone in Pigs.
| Application | Recommended Dose (IM) | Reference |
| Anti-aggression (mixing pigs) | 2.0 mg/kg | [4] |
| Stress Reduction (transport) | 0.4 mg/kg | [4] |
| Obstetrics (sow excitation) | 2.0 mg/kg | [4] |
| Pre-medication for Anesthesia | Varies, typically in lower range | [5] |
Table 2: Recommended Intramuscular Dosages of Azaperone for Various Applications in Pigs.
Experimental Protocols
This section details methodologies for key experiments cited in the study of azaperone's neuroleptic effects in pigs.
Quantification of Azaperone and Azaperol in Porcine Tissues by HPLC
This protocol is adapted from methodologies described for the analysis of azaperone and its primary metabolite, azaperol, in various pig tissues.
3.1.1. Sample Preparation
-
Homogenize 1 gram of tissue (e.g., muscle, liver, kidney, fat) with 4 mL of acetonitrile.
-
Vortex the mixture for 15 minutes, followed by sonication for 2 minutes.
-
Centrifuge the homogenate at 4000 x g for 20 minutes.
-
Transfer the supernatant and mix with 8 mL of 10% NaCl.
-
Apply the mixture to a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Wash the cartridge with 1 mL of 10 mM sulfuric acid, followed by 2 mL of air.
-
Elute the analytes with 2 mL of acidic acetonitrile (1 mL of 50 mM sulfuric acid in 100 mL of acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen at 70°C.
-
Reconstitute the dried extract in 300 µL of a 1:1 solution of acetonitrile and 10 mM sulfuric acid.
3.1.2. HPLC Analysis
-
HPLC System: Isocratic pump, autosampler, and UV-VIS detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 100 µL.
-
Quantification: Based on peak area compared to a standard curve of known concentrations of azaperone and azaperol.
Assessment of Sedation Level in Pigs
This protocol provides a framework for evaluating the sedative effects of azaperone in a controlled experimental setting.
3.2.1. Experimental Design
-
Acclimate weaned piglets to the experimental environment for a set period.
-
Randomly assign piglets to treatment groups (e.g., control, and different doses of azaperone).
-
Administer azaperone or placebo via the desired route (e.g., intramuscularly).
-
Observe and score the animals at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes post-administration).
3.2.2. Scoring of Sedation
-
Response to Stimulus: A defined stimulus (e.g., a blunt object striking the metal pen) is applied. The reaction is scored on a scale:
-
0: High-grade reaction (e.g., jumping, attempting to escape).
-
1: Medium-grade reaction (e.g., moving away, head movement, muscle tremors).
-
2: No reaction.
-
-
Movement Level:
-
0: Normal movement.
-
1: Ataxic or less active.
-
2: Lying down.
-
-
Physiological Parameters:
-
Respiratory Rate: Measured by observing flank movements (breaths per minute).
-
Rectal Temperature: Measured using a digital thermometer.
-
Salivation: Scored as absent, moderate, or excessive.
-
Experimental Workflow for Sedation Assessment
The following diagram outlines the typical workflow for an experiment designed to assess the sedative effects of azaperone in pigs.
Concluding Remarks
This compound remains a critical tool in swine management, offering effective sedation and reduction of aggression. A thorough understanding of its pharmacology, including its mechanism of action at the dopamine D2 receptor and its pharmacokinetic profile, is essential for its safe and efficacious use. The experimental protocols outlined in this guide provide a foundation for further research into the nuanced effects of this neuroleptic agent in pigs, paving the way for optimized dosing strategies and improved animal welfare. Future research may focus on the long-term behavioral and physiological consequences of azaperone administration and the development of alternative delivery methods to enhance its utility in various production settings.
References
- 1. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D2 Receptor antagonism suppresses tau aggregation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. The influence of azaperone treatment at weaning on reproductive performance of sows: altering effects of season and parity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vtech.global [vtech.global]
An In-depth Technical Guide to the Chemical and Physical Properties of Azaperone Tartrate for Research
This guide provides a comprehensive overview of the chemical and physical properties, pharmacology, and key experimental protocols for azaperone tartrate, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is the tartaric acid salt of azaperone, a butyrophenone neuroleptic agent. The addition of tartaric acid enhances its solubility in aqueous solutions.
Table 1: Chemical and Physical Properties of Azaperone and this compound
| Property | Azaperone | This compound | References |
| Chemical Name | 1-(4-fluorophenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-butanone | 2,3-dihydroxybutanedioic acid;1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one | [1] |
| Synonyms | Stresnil, Suicalm, R-1929 | - | [2] |
| Molecular Formula | C₁₉H₂₂FN₃O | C₂₃H₂₈FN₃O₇ | [1][3] |
| Molecular Weight | 327.40 g/mol | 477.5 g/mol | [1][3] |
| Appearance | White to yellowish-white crystalline powder | White crystalline powder | [2] |
| Melting Point | 90-95 °C | Not explicitly found, requires experimental determination. | [4] |
| pKa | Not explicitly found, requires experimental determination. | Not explicitly found, requires experimental determination. | |
| Solubility | Soluble in chloroform and ethyl acetate. Soluble in DMSO (60 mg/mL) and Ethanol (32 mg/mL). Very slightly soluble in water (5 mg/100 mL). | Readily soluble in water due to the tartrate salt. Specific quantitative data in various solvents is limited and requires experimental determination. | [2] |
Pharmacology and Mechanism of Action
Azaperone is a neuroleptic agent that functions primarily as a dopamine D2 receptor antagonist.[3] Its sedative and tranquilizing effects are attributed to this antagonism in the central nervous system. In addition to its high affinity for D2 receptors, azaperone also exhibits activity at other receptors, contributing to its overall pharmacological profile.[5] These include alpha-1 and alpha-2 adrenergic receptors, histamine H1 receptors, and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Antagonism
As a D2 receptor antagonist, azaperone blocks the binding of dopamine to these receptors. D2 receptors are G protein-coupled receptors (GPCRs) linked to Gi/o proteins.[6] Antagonism of these receptors leads to an increase in adenylyl cyclase activity and subsequent downstream signaling changes.
Alpha-1 Adrenergic Receptor Antagonism
Azaperone's blockade of alpha-1 adrenergic receptors contributes to its sedative effects and can also lead to vasodilation and a potential drop in blood pressure. Alpha-1 receptors are Gq-coupled GPCRs that activate the phospholipase C (PLC) pathway.[7]
Alpha-2 Adrenergic Receptor Antagonism
Azaperone also acts on alpha-2 adrenergic receptors, which are typically Gi-coupled and mediate inhibitory effects on neurotransmitter release.[8] Antagonism at these presynaptic autoreceptors can potentially increase norepinephrine release, which may modulate the overall sedative effect.
Histamine H1 and Serotonin 5-HT2A Receptor Antagonism
Azaperone's antihistaminic properties, through the blockade of H1 receptors, can contribute to its sedative effects.[5] H1 receptors are Gq-coupled and activate the PLC pathway, similar to alpha-1 adrenergic receptors.[9] Its antagonism of 5-HT2A receptors, which are also Gq-coupled, may play a role in its antipsychotic and behavioral effects.[10]
Experimental Protocols
Dopamine D2 Receptor Competitive Binding Assay
This protocol outlines a method for determining the binding affinity of this compound to the dopamine D2 receptor.
Workflow:
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in D2 receptors (e.g., porcine striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membrane fraction.
-
Resuspend the pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled D2 antagonist (e.g., [³H]spiperone), and varying concentrations of this compound.[11]
-
For determination of non-specific binding, include wells with an excess of a non-labeled D2 antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.
-
Stability-Indicating HPLC Method and Forced Degradation Study
This protocol describes the development of a stability-indicating HPLC method and a forced degradation study to assess the stability of this compound.
Workflow:
Methodology:
-
HPLC Method Development and Validation:
-
Develop a reversed-phase HPLC method using a C18 column.
-
Optimize the mobile phase (e.g., a gradient of acetonitrile and a phosphate buffer) to achieve good separation of azaperone from its potential degradation products.[12]
-
Set the detection wavelength based on the UV absorbance maximum of azaperone.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photolytic Degradation: Expose a solution of the drug substance to UV and visible light.
-
Analyze samples at various time points to monitor the extent of degradation.
-
-
Analysis of Stressed Samples:
-
Inject the stressed samples into the validated HPLC system.
-
Identify the peak corresponding to azaperone and any new peaks that represent degradation products.
-
Calculate the percentage of degradation and the amount of each degradation product.
-
Assess the peak purity of the azaperone peak to ensure that it is not co-eluting with any degradation products.
-
Calculate the mass balance to account for all the drug substance and its degradation products.
-
Conclusion
This technical guide provides a foundational understanding of the chemical and physical properties of this compound for research and development purposes. The provided data and experimental protocols serve as a starting point for further investigation into its pharmacology, formulation, and stability. Researchers are encouraged to perform specific experimental determinations for properties such as the melting point and pKa of the tartrate salt to obtain precise values for their applications. The detailed signaling pathways and experimental workflows offer a framework for designing and interpreting studies aimed at further elucidating the molecular mechanisms and analytical characteristics of this compound.
References
- 1. This compound | C23H28FN3O7 | CID 44610148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azaperone | Dopamine Receptor | TargetMol [targetmol.com]
- 3. Azaperone | C19H22FN3O | CID 15443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Laboratory Synthesis and Purification of Azaperone Tartrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of azaperone tartrate for laboratory use. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and the relevant biological signaling pathway.
Introduction
Azaperone is a butyrophenone neuroleptic agent widely used in veterinary medicine as a tranquilizer, particularly for pigs.[1] It exerts its sedative and antiemetic effects primarily through the antagonism of dopamine D2 receptors.[2][3] For research and development purposes, the synthesis of high-purity azaperone and its pharmaceutically acceptable salt, this compound, is essential. This guide details the chemical synthesis, purification methods, and analytical characterization of this compound suitable for laboratory settings.
Synthesis of Azaperone
The synthesis of azaperone is a two-step process, beginning with the formation of the key intermediate, 1-(pyridin-2-yl)piperazine, followed by its alkylation with 4-chloro-4'-fluorobutyrophenone.
Synthesis of 1-(pyridin-2-yl)piperazine
The intermediate 1-(pyridin-2-yl)piperazine can be synthesized via the reaction of 2-bromopyridine with piperazine.[4]
Experimental Protocol:
-
In a dry 5 mL microwave reactor under a nitrogen atmosphere, combine 0.1 g (0.63 mmol) of 2-bromopyridine and 0.065 g (0.75 mmol) of piperazine.[4]
-
Heat the reaction mixture to 150°C for 20 minutes in the microwave reactor.[4]
-
After cooling to room temperature, filter the reaction mixture through diatomaceous earth, washing the filter cake with ethyl acetate.[4]
-
Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by silica gel column chromatography using a dichloromethane:methanol (4:1) eluent system to yield 1-(pyridin-2-yl)piperazine.[4]
Table 1: Quantitative Data for the Synthesis of 1-(pyridin-2-yl)piperazine
| Parameter | Value | Reference |
| Yield | 54% | [4] |
| Purity | >99% (commercially available) | |
| Boiling Point | 120-122 °C/2 mmHg | [4] |
| Density | 1.072 g/mL at 25 °C | [4] |
Synthesis of Azaperone (Alkylation Reaction)
The final step in the synthesis of the azaperone base is the alkylation of 1-(pyridin-2-yl)piperazine with 4-chloro-4'-fluorobutyrophenone.
Experimental Protocol:
-
Dissolve 1-(pyridin-2-yl)piperazine in a suitable solvent such as methyl ethyl ketone.
-
Add a base, for example, anhydrous potassium carbonate, to the solution.
-
While stirring, add 4-chloro-4'-fluorobutyrophenone dropwise to the reaction mixture.
-
Reflux the mixture for an extended period (e.g., 3 days) to ensure the completion of the reaction.
-
After cooling, filter off the inorganic salts.
-
Evaporate the solvent in vacuo.
-
Dissolve the residue in a non-polar solvent like ether and wash several times with water to remove any remaining salts and impurities.
-
Dry the organic phase with a drying agent such as anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude azaperone base.
Purification of Azaperone
Purification of the crude azaperone base is crucial to achieve the high purity required for pharmaceutical and research applications. Recrystallization is a common and effective method for this purpose.
Experimental Protocol for Recrystallization:
-
Select an appropriate solvent or solvent system where azaperone has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for butyrophenones include ethanol, isopropanol, and ethyl acetate.
-
Dissolve the crude azaperone in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can increase the yield of the crystals.
-
Collect the purified azaperone crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove any residual solvent.
Table 2: Physical and Chemical Properties of Azaperone
| Property | Value | Reference |
| Molecular Formula | C19H22FN3O | [1] |
| Molecular Weight | 327.40 g/mol | [3] |
| Melting Point | 87-89 °C | [1] |
| Appearance | White or off-white crystalline powder | [1] |
| Purity (Commercial) | >99% | [1] |
Synthesis of this compound
For pharmaceutical applications, the azaperone base is often converted to its tartrate salt to improve its solubility and stability.
Experimental Protocol for Tartrate Salt Formation:
-
Dissolve the purified azaperone base in a suitable solvent, such as methanol.
-
In a separate container, prepare a solution of D-(-)-tartaric acid in water.
-
Heat the azaperone solution to approximately 50-55°C.
-
Slowly add the tartaric acid solution to the heated azaperone solution.
-
Heat the resulting mixture to reflux (approximately 60-65°C) for several hours, during which a suspension will form.
-
Slowly cool the slurry to room temperature to allow for complete precipitation of the tartrate salt.
-
Collect the solid this compound by filtration.
-
Wash the collected solid with a cold solvent, such as methanol, and dry under vacuum.
Analytical Methods for Quality Control
The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.
Table 3: Analytical Methods for this compound
| Method | Parameters | Reference |
| HPLC-UV | Mobile Phase: 0.05 mol/L phosphate buffer (pH 3.00) and acetonitrile. Detection: 245 nm. LOQ: 0.25 µg/kg for azaperone. Recovery: 85-115%. | [5][6] |
| GC/MS | Column: DB-1. Ionization: Electron Ionization. Detection: Selected Ion Monitoring (SIM) mode. Confirms azaperone and its metabolite, azaperol, at 10 ppb in swine liver. | [7] |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Azaperone's Mechanism of Action: Dopamine D2 Receptor Antagonism
Caption: Azaperone's antagonistic action on the D2 receptor pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azaperone | C19H22FN3O | CID 15443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Pyridyl)piperazine | 34803-66-2 [chemicalbook.com]
- 5. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Confirmation of azaperone and its metabolically reduced form, azaperol, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of Azaperone Tartrate: A Technical Guide for Researchers
An in-depth exploration of the biotransformation of the butyrophenone neuroleptic, azaperone, this technical guide is designed for researchers, scientists, and drug development professionals. It synthesizes current knowledge on the metabolic pathways, provides detailed experimental protocols, and visualizes complex data to facilitate a comprehensive understanding of the pharmacokinetics of azaperone tartrate.
Introduction
Azaperone, a butyrophenone tranquilizer, is widely utilized in veterinary medicine, particularly in swine, to manage stress and aggression. Its efficacy and safety are intrinsically linked to its metabolic fate within the body. This guide delineates the primary metabolic pathways of azaperone, focusing on the formation of its key metabolites. Azaperone undergoes extensive and rapid metabolism, primarily in the liver, through several key biochemical reactions.
Primary Metabolic Pathways
The biotransformation of azaperone is characterized by four main pathways: reduction, hydroxylation, oxidative N-dealkylation, and oxidative N-dearylation. The contribution of each pathway can vary between species.
-
Reduction: The most significant metabolic route is the reduction of the butanone group of azaperone to form its major and pharmacologically active metabolite, azaperol. This metabolite is readily interconverted with azaperone in the body.[1][2]
-
Hydroxylation: Azaperone can undergo hydroxylation on the pyridine ring, leading to the formation of hydroxylated metabolites such as 5'-hydroxyazaperone and 5'-hydroxyazaperol.[3][4]
-
Oxidative N-Dealkylation: This pathway involves the removal of the pyridyl group, resulting in N-dealkylated metabolites.[5]
-
Oxidative N-Dearylation: This process leads to the cleavage of the bond between the piperazine ring and the pyridine ring.[5]
While azaperone is a tertiary amine and susceptible to N-oxidation, the formation of azaperone N-oxide as a primary metabolite has not been extensively documented in the available literature.
The metabolic pathways of azaperone are visualized in the following diagram:
Enzymatic Basis of Metabolism
The biotransformation of azaperone is primarily catalyzed by hepatic enzymes. While specific cytochrome P450 (CYP) isozymes responsible for the metabolism of azaperone have not been definitively identified in the reviewed literature, it is widely accepted that CYP enzymes are the main drivers of phase I metabolic reactions.[6][7] Based on the metabolism of other structurally similar butyrophenone drugs, such as haloperidol, it is hypothesized that CYP3A4 and CYP2D6 are likely the major isozymes involved in the oxidative metabolism (hydroxylation, N-dealkylation, and N-dearylation) of azaperone.[1][3][8][9] The reduction of azaperone to azaperol is likely catalyzed by carbonyl reducing enzymes. Flavin-containing monooxygenases (FMOs) may also contribute to the N-oxidation of azaperone, although this pathway appears to be minor. Further research using recombinant human CYP enzymes and specific chemical inhibitors is required to elucidate the precise contribution of each isozyme to the individual metabolic pathways of azaperone.
Quantitative Data Summary
The following tables summarize the quantitative data on the metabolism of azaperone from various in vitro and in vivo studies.
Table 1: In Vitro Metabolism of Azaperone in Pig and Rat Liver Supernatant
| Metabolite | Pig Liver Supernatant (% of Radioactivity) | Rat Liver Supernatant (% of Radioactivity) |
| Azaperol | 11% | 22% |
| Oxidative N-dearylation Products | 17% | - |
| Pyridine Ring Hydroxylation Products | 12% | 15% |
| Unchanged Azaperone | - | ~10% |
Table 2: Tissue Distribution of Azaperone and Azaperol in Pigs Following a Single Intramuscular Dose
| Tissue | Time Post-Administration | Azaperone (µg/g) | Azaperol (µg/g) |
| Liver | 4 hours | 0.12 ± 0.03 | 0.25 ± 0.05 |
| 8 hours | 0.08 ± 0.02 | 0.18 ± 0.04 | |
| Kidney | 4 hours | 0.15 ± 0.04 | 0.35 ± 0.08 |
| 8 hours | 0.10 ± 0.03 | 0.28 ± 0.06 | |
| Muscle | 4 hours | 0.05 ± 0.01 | 0.08 ± 0.02 |
| 8 hours | 0.03 ± 0.01 | 0.05 ± 0.01 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of azaperone metabolism.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the metabolic stability and identify the metabolites of azaperone in a controlled in vitro environment.
Materials:
-
Liver microsomes (from the species of interest)
-
Phosphate buffer (100 mM, pH 7.4)
-
This compound solution
-
NADPH regenerating system (or NADPH)
-
Cold acetonitrile (or other suitable organic solvent)
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and azaperone (e.g., 1 µM final concentration) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method (e.g., LC-MS/MS or GC/MS).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the simultaneous determination of azaperone and azaperol in tissue samples.
Sample Preparation:
-
Homogenize tissue samples in a suitable solvent (e.g., acetonitrile).
-
Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes. A common SPE procedure involves using a C18 cartridge.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 242 nm) or mass spectrometry for higher sensitivity and specificity.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC/MS)
This protocol provides an alternative method for the analysis of azaperone and its metabolites.
Sample Preparation:
-
Similar to the HPLC sample preparation, involving homogenization and extraction.
-
Derivatization may be necessary for certain metabolites to improve their volatility and chromatographic properties.
Chromatographic Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: A temperature gradient is typically used to achieve optimal separation.
-
Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operated in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow for identifying the specific CYP isozymes involved in azaperone metabolism.
Conclusion
This technical guide provides a comprehensive overview of the metabolic pathways of this compound, supported by quantitative data and detailed experimental protocols. The primary metabolic routes involve reduction to azaperol, hydroxylation, N-dealkylation, and N-dearylation. While the involvement of cytochrome P450 enzymes is evident, further research is needed to definitively identify the specific isozymes responsible for each biotransformation. The provided methodologies and visualizations serve as a valuable resource for researchers and professionals in the field of drug development and veterinary medicine, facilitating a deeper understanding of the pharmacokinetics of this important neuroleptic agent.
References
- 1. In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melperone is an inhibitor of the CYP2D6 catalyzed O-demethylation of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of CYP3A4 and CYP2D6 in the Metabolism of Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of metabolites of azaperone in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. mdpi.com [mdpi.com]
- 7. Human reductive halothane metabolism in vitro is catalyzed by cytochrome P450 2A6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro study on the involvement of CYP1A2, CYP2D6 and CYP3A4 in the metabolism of haloperidol and reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Azaperone Tartrate Dosage Calculation in Swine Sedation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaperone is a butyrophenone neuroleptic agent widely utilized in swine for its sedative and anti-aggressive properties.[1][2] It functions as a central and peripheral dopamine receptor blocker, leading to a dose-dependent sedation.[1][3] Understanding the correct dosage calculation for azaperone tartrate is critical for achieving the desired level of sedation while ensuring animal welfare and safety. These application notes provide a comprehensive guide to dosage calculation, administration protocols, and the factors influencing its efficacy.
Data Presentation: Recommended this compound Dosages for Swine
The following table summarizes recommended intramuscular (IM) dosages of this compound for various applications in swine. It is crucial to accurately determine the pig's body weight to calculate the appropriate dose.
| Application | Dosage (mg/kg body weight) | Onset of Action | Duration of Sedation | Key Considerations |
| Aggression Control (e.g., mixing or regrouping pigs) | 2.0 - 2.2 mg/kg | 5-10 minutes | 1-6 hours | A single dose is typically sufficient to reduce or eliminate fighting.[2][4][5] |
| Stress Reduction (e.g., transport, anxiety) | 0.4 - 2.0 mg/kg | 5-10 minutes | 1-3 hours | Lower doses (0.4 mg/kg) can reduce transport stress and mortality.[2][4] Higher end of the range provides more profound sedation. |
| Pre-medication for Anesthesia | 1.0 - 2.0 mg/kg | 5-10 minutes | 1-3 hours | Used to calm the animal before the administration of general anesthetics.[4] |
| Obstetrics (e.g., excitation during parturition) | 1.0 - 2.0 mg/kg | 5-10 minutes | 1-3 hours | Helps in managing sows exhibiting agitation during farrowing.[2][4] |
| Transport of Boars | 1.0 mg/kg | 5-10 minutes | 1-3 hours | Higher doses in boars should be avoided to prevent penile prolapse.[1][4][6] |
Note: The onset of peak effect is approximately 15 minutes in young animals and 30 minutes in mature animals.[5] All effects of azaperone typically wear off after 6-8 hours.[1][3]
Factors Influencing Dosage Calculation
Several factors can influence the required dosage of this compound:
-
Body Weight: Accurate weight determination is essential for correct dosage calculation.
-
Age: Young pigs may reach peak sedation faster than mature animals.[5]
-
Desired Level of Sedation: A lower dose (e.g., 0.5 mg/kg) results in slight sedation where the animal can still be moved, while a higher dose (e.g., 2 mg/kg) leads to recumbency and loss of aggression.[4]
-
Reason for Sedation: The indication for use, such as controlling aggression versus pre-anesthetic medication, will dictate the appropriate dose.
-
Individual Animal Variation: As with any sedative, individual responses may vary.
-
Environmental Conditions: Avoid use in very cold conditions, as azaperone can cause peripheral vasodilation, potentially leading to cardiovascular collapse and hypothermia.[1][4]
Experimental Protocols
Protocol 1: Comparison of Intramuscular vs. Alternative Administration Routes for Sedation in Weaned Piglets
This protocol is based on studies comparing the efficacy of different administration routes to the standard intramuscular injection.
Objective: To evaluate the level of sedation achieved with oral, buccal, or intranasal administration of azaperone compared to the standard intramuscular route.
Materials:
-
This compound solution (e.g., 40 mg/mL)
-
Appropriately graduated syringes and needles for IM injection
-
Oral dosing syringes
-
Intranasal atomization devices
-
Weaned piglets (e.g., 7-8 kg body weight)
-
Saline solution (for control group)
-
Stopwatch
-
Observational scoring system for sedation (see below)
Methodology:
-
Animal Selection and Housing: Randomly assign healthy, weaned piglets to different treatment groups. House them in an environment that allows for clear observation.
-
Treatment Groups:
-
Group A (Control): Administer saline via the alternative route being tested (oral, buccal, or intranasal).
-
Group B (Standard IM): Administer azaperone at 2 mg/kg body weight via deep intramuscular injection behind the ear.[4][6]
-
Group C (Alternative Route - Low Dose): Administer azaperone at 2 mg/kg body weight via the chosen alternative route.
-
Group D (Alternative Route - High Dose): Administer azaperone at 4 mg/kg body weight via the chosen alternative route. Studies have shown that a higher dose is often required for non-IM routes to achieve comparable sedation to a 2 mg/kg IM dose.[7][8][9]
-
-
Administration:
-
Intramuscular (IM): Use a long hypodermic needle and inject deeply behind the ear, perpendicular to the skin.[4][6]
-
Oral: Administer the calculated dose directly into the mouth using an oral syringe.
-
Buccal: Administer the dose into the space between the cheek and gum.[8]
-
Intranasal: Use a mucosal atomization device to deliver the dose into the nasal cavity.[9]
-
-
Observation and Scoring: Observe the piglets at baseline (0 minutes) and at set intervals post-administration (e.g., 30, 90, 180, 240, 360 minutes).[10][11] Score the level of sedation based on defined parameters:
-
Movement Level: 0 = normal movement; 1 = ataxic or less active; 2 = lying down.[8][10][11]
-
Response to Stimulus: (e.g., a blunt blow of a metal rod into the metal edge of the pen) - note the presence or absence of a startle response.[8][9]
-
Degree of Salivation: 0 = no salivation; 1 = moderate salivation; 2 = high level of salivation.[8][10][11]
-
-
Physiological Monitoring: Record respiratory rate and body temperature at each observation interval.[10][12]
-
Data Analysis: Compare the sedation scores, onset of sedation, and duration of sedation between the different treatment groups.
Visualization of Dosage Calculation Workflow
The following diagram illustrates the logical workflow for determining the appropriate dosage of this compound for swine sedation.
Caption: Workflow for this compound Dosage Calculation in Swine.
Signaling Pathway and Mechanism of Action
Azaperone exerts its sedative effects primarily through the antagonism of dopamine D2 receptors in the central nervous system, particularly within the reticular activating system.[7] This action leads to a state of calmness and indifference to the surrounding environment. Additionally, it has effects on the central and peripheral noradrenergic system, which can cause slight bradycardia, reduced cardiac output, and peripheral vasodilation, resulting in a drop in blood pressure.[1][3]
Caption: Simplified Mechanism of Action of Azaperone.
Conclusion
The appropriate calculation and administration of this compound are essential for effective and safe sedation in swine. By considering the specific indication, accurately determining the animal's body weight, and adhering to recommended dosages, researchers and veterinary professionals can effectively manage aggression and stress in pigs. The provided protocols and diagrams serve as a valuable resource for standardizing procedures and ensuring optimal outcomes in both research and practical applications.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. fao.org [fao.org]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. vtech.global [vtech.global]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. medicines.health.europa.eu [medicines.health.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. actavet.vfu.cz [actavet.vfu.cz]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Veterinární medicína: Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs [vetmed.agriculturejournals.cz]
Application Notes and Protocols for Intramuscular Administration of Azaperone Tartrate in Pigs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azaperone, a butyrophenone neuroleptic, is a potent sedative and anti-aggressive agent widely used in swine management.[1][2] It functions primarily by blocking central and peripheral dopamine receptors, leading to dose-dependent sedation.[2][3] Azaperone is also known to have anti-emetic properties, reduce motor activity, and inhibit central nervous system catecholamines.[4] This document provides detailed protocols for the intramuscular (IM) administration of azaperone tartrate in pigs, summarizing key quantitative data and outlining experimental methodologies for its evaluation.
Pharmacological Profile
-
Mechanism of Action: Azaperone is a dopamine receptor antagonist.[5] It also affects the central and peripheral noradrenergic system, causing mild bradycardia, reduced cardiac output, and peripheral vasodilation, which can lead to a slight decrease in blood pressure and body temperature.[2][3]
-
Pharmacokinetics: Following intramuscular injection, azaperone is rapidly absorbed.[6]
-
Peak Effect: Reached in about 15 minutes in young pigs and 30 minutes in mature animals.[4][7]
-
Duration of Action: Generally lasts for 1 to 6 hours, depending on the dose and the individual animal.[4][6][7]
-
Metabolism and Excretion: Azaperone is rapidly metabolized, with the primary metabolite being azaperol.[2][3] Elimination is primarily through the kidneys (70-90%) and to a lesser extent via feces (1-6%) within 48 hours.[2][3]
Quantitative Data Summary
The following tables summarize the recommended dosages and pharmacokinetic parameters of this compound when administered intramuscularly to pigs.
Table 1: Recommended Intramuscular Dosage of this compound in Pigs for Various Indications
| Indication | Dosage (mg/kg body weight) | Dosage (ml/20 kg body weight) | Notes |
| Prevention of Aggression (Regrouping) | 2.0 mg/kg[1][6][8] | 1 ml[6][9] | All pigs in the group should be treated.[6][7] |
| Stress Reduction (e.g., Transport) | 0.4 - 2.0 mg/kg[1][6] | 1 ml/100 kg to 1 ml/20 kg[6] | Administer 15-30 minutes before transport.[6] |
| Restlessness, Anxiety, Nervousness | 1.0 - 2.0 mg/kg[6][10] | 0.5 - 1 ml[6][10] | Dosage should be adapted to the degree of excitation.[6] |
| Obstetrics | 2.0 mg/kg | 1 ml | To be used for cessation of parturition due to excitation or as an aid during manual delivery.[9] |
| Premedication for Anesthesia | 1.0 - 2.0 mg/kg | 0.5 - 1 ml | Often used in combination with other agents like ketamine.[11] |
| Transport of Boars | 1.0 mg/kg[6] | 0.5 ml[6] | Do not exceed 1 mg/kg to avoid the risk of penile prolapse and subsequent damage.[3][6] |
Table 2: Pharmacokinetic Parameters of Intramuscular Azaperone in Pigs
| Parameter | Value |
| Onset of Action | 5 - 10 minutes[2][3][7] |
| Time to Peak Effect (Young Pigs) | ~15 minutes[4][7] |
| Time to Peak Effect (Mature Pigs) | ~30 minutes[4][7] |
| Duration of Sedation | 1 - 6 hours[2][3][7] |
| Elimination Half-Life (Azaperone) | ~2.5 hours[6] |
| Withdrawal Period (Meat and Offal) | 18 days[3][10] |
Intramuscular Administration Protocol
This protocol details the steps for the safe and effective intramuscular administration of this compound to pigs.
1. Materials:
-
This compound injectable solution (typically 40 mg/ml)
-
Sterile hypodermic needles (2.5 to 5 cm in length)[7]
-
Appropriately graduated sterile syringes
-
Personal protective equipment (gloves)
2. Pre-Administration Procedure:
-
Animal Identification and Weight: Accurately determine the body weight of each pig to ensure correct dosage calculation.
-
Dosage Calculation: Calculate the required volume of azaperone solution based on the pig's weight and the desired dosage for the specific indication (see Table 1).
-
Environment: Prepare a quiet and calm environment for the pigs post-injection to allow for smooth induction of sedation.[3][7] Disturbances during the induction period can lead to insufficient results.[3][12]
3. Administration Technique:
-
Injection Site: The preferred site for intramuscular injection is in the neck, just behind the ear, at the level of the second cervical vertebra.[7][11] This site is favored, especially in pigs intended for food, to avoid muscle damage in other areas.[11] An alternative site is the rump (semitendinosus and semimembranosus muscles).[7]
-
Injection Procedure:
-
Use a hypodermic needle of sufficient length (2.5 to 5 cm) to ensure deep intramuscular deposition.[3][7] Using a short needle, especially in heavy animals, may result in injection into adipose tissue, leading to an insufficient effect.[3][12]
-
Hold the syringe and needle perpendicular to the skin surface.[3][7]
-
Administer the injection as a single, deep intramuscular shot.
-
4. Post-Administration Monitoring:
-
Leave the pigs undisturbed in a quiet environment for at least 20 minutes after injection to allow the sedative to take full effect.[7][11]
-
Monitor the pigs for the desired level of sedation and for any adverse reactions.
-
Ensure that sedated animals have adequate space to lie down and are in a well-ventilated area, especially during transport.[6]
-
Be aware of the potential for hypothermia, particularly in cold conditions, due to peripheral vasodilation.[3][11]
5. Contraindications and Special Precautions:
-
Do not use in very cold conditions due to the risk of cardiovascular collapse and hypothermia.[3][10]
-
Do not exceed a dose of 1 mg/kg in boars to avoid the risk of penile prolapse.[3][6]
-
Occasional deaths have been reported in Vietnamese Pot Bellied pigs; it is crucial not to exceed the stated dose in this breed.[3][12]
-
If an initial dose appears to have an insufficient effect, do not re-dose immediately. Allow for full recovery before considering re-injection on a different day.[3][6]
-
Azaperone can cause hypersensitivity reactions in some individuals. People with known hypersensitivity should avoid contact with the product.[3][12]
Experimental Protocols
The following outlines a generalized experimental workflow for evaluating the efficacy of intramuscular azaperone in pigs, based on methodologies described in the literature.[8][13][14]
1. Objective: To assess the sedative efficacy of a specific intramuscular dose of this compound in pigs.
2. Materials and Methods:
-
Animals: A statistically appropriate number of healthy pigs, of a specific age and weight range, acclimatized to the experimental conditions.
-
Experimental Design: A randomized, controlled study design is recommended.
-
Treatment Group: Receives intramuscular azaperone at the test dosage.
-
Control Group: May receive a placebo (e.g., sterile saline) administered intramuscularly.
-
-
Procedure:
-
House pigs individually or in small groups to allow for clear observation.
-
Record baseline behavioral and physiological parameters (e.g., activity level, response to stimuli, heart rate, respiratory rate, rectal temperature).
-
Administer the treatment (azaperone or placebo) according to the intramuscular administration protocol described above.
-
At predetermined time points post-injection (e.g., 15, 30, 45, 60, 90, 120 minutes), assess and score the level of sedation and other parameters.
-
3. Parameters for Evaluation:
-
Behavioral Assessment:
-
Sedation Score: Use a validated scoring system to rate the degree of sedation (e.g., from fully alert to recumbent and unresponsive to mild stimuli).
-
Response to Stimuli: Measure the response to a standardized stimulus (e.g., a loud noise or a gentle touch).[8]
-
Movement Level: Quantify the level of spontaneous movement or activity.[8]
-
-
Physiological Monitoring:
-
Heart Rate and Respiratory Rate: Monitor changes from baseline.
-
Rectal Temperature: Assess for any drug-induced changes in body temperature.[8]
-
-
Blood Sampling (Optional):
-
Collect blood samples at various time points to determine the plasma concentration of azaperone and its metabolites, allowing for pharmacokinetic analysis.[15]
-
4. Data Analysis:
-
Use appropriate statistical methods to compare the outcomes between the treatment and control groups.
-
Analyze changes in behavioral scores and physiological parameters over time.
Visualizations
Signaling Pathway and Pharmacological Effects
Caption: Pharmacological action of azaperone in pigs.
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating azaperone efficacy.
Logical Relationship of IM Administration Protocol
Caption: Key steps in the azaperone IM protocol.
References
- 1. fao.org [fao.org]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. vtech.global [vtech.global]
- 5. bloomtechz.com [bloomtechz.com]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. drugs.com [drugs.com]
- 8. Efficacy of the intranasal application of azaperone for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 10. Stresnil Injection For Pigs - Anivita [anivita.vet]
- 11. Anaesthesia of the pig | Veterian Key [veteriankey.com]
- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 13. Intranasal vs. intramuscular administration of azaperone, midazolam and ketamine in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Veterinární medicína: Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs [vetmed.agriculturejournals.cz]
- 15. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Azaperone Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of azaperone tartrate in bulk drug substance. The developed isocratic method is simple, precise, and accurate, making it suitable for routine quality control and stability testing. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction
Azaperone is a butyrophenone neuroleptic used as a sedative in veterinary medicine. As this compound, it is formulated for administration. A robust and reliable analytical method is crucial for the quality control of the bulk drug substance and finished pharmaceutical products to ensure their safety and efficacy. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the quantification of active pharmaceutical ingredients due to its high sensitivity and specificity.[1] This application note describes the development and validation of a simple isocratic RP-HPLC method for the determination of this compound. The method is also demonstrated to be stability-indicating through forced degradation studies.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.05 M Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 245 nm[2][3] |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Reagents and Standards
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
Preparation of Solutions
-
Phosphate Buffer (0.05 M, pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in the ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound Reference Standard in 100 mL of mobile phase.
-
Sample Solution (50 µg/mL): Accurately weigh and dissolve 5 mg of the this compound sample in 100 mL of mobile phase.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The standard solution was subjected to various stress conditions to induce degradation.
-
Acid Degradation: 1 mL of 1 M HCl was added to 1 mL of the standard stock solution and kept at 60°C for 2 hours. The solution was then neutralized with 1 M NaOH.
-
Base Degradation: 1 mL of 1 M NaOH was added to 1 mL of the standard stock solution and kept at 60°C for 2 hours. The solution was then neutralized with 1 M HCl.
-
Oxidative Degradation: 1 mL of 30% H₂O₂ was added to 1 mL of the standard stock solution and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours. A sample was then prepared from this stressed solid.
-
Photolytic Degradation: The standard solution was exposed to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples were compared with that of an unstressed standard to evaluate the resolution between the main peak and any degradation products.
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 10 to 60 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
Accuracy
The accuracy of the method was determined by the recovery of known amounts of this compound added to a placebo. The analysis was performed at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate.
Precision
-
Repeatability (Intra-day Precision): The precision of the method was assessed by injecting six replicate preparations of the standard solution (50 µg/mL) on the same day.
-
Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same standard solution on two different days by two different analysts.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% acetonitrile)
-
Column temperature (± 2°C)
Results and Discussion
The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 5.5 minutes. The validation results are summarized in the tables below.
Specificity
The forced degradation studies showed that the this compound peak was well-resolved from the degradation product peaks, indicating the stability-indicating nature of the method.
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 250.3 |
| 20 | 501.5 |
| 30 | 752.1 |
| 40 | 1003.8 |
| 50 | 1255.2 |
| 60 | 1506.9 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.1 | 100.2% |
| 120% | 60 | 59.7 | 99.5% |
| Mean Recovery | 99.7% |
Precision
| Parameter | % RSD |
| Repeatability (n=6) | 0.85% |
| Intermediate Precision (n=6) | 1.12% |
LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Robustness
The method was found to be robust as minor changes in the experimental conditions did not significantly affect the chromatographic performance. The peak area and retention time remained within acceptable limits (%RSD < 2%).
Conclusion
The developed isocratic RP-HPLC method for the quantification of this compound is simple, rapid, accurate, precise, and specific. The validation results confirm that the method is suitable for its intended purpose of routine quality control analysis and stability studies of this compound in bulk drug substance.
Experimental Workflow
Caption: Experimental workflow for HPLC method development and validation.
References
Application Note: Determination of Azaperone and Azaperol Residues in Animal Tissues by LC-MS/MS
Abstract
This application note details a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of azaperone and its primary metabolite, azaperol, in various animal tissues, including liver, kidney, muscle, and fat. Azaperone is a butyrophenone tranquilizer used in veterinary medicine, particularly in swine, to prevent stress during transport.[1][2] Regulatory bodies have established Maximum Residue Limits (MRLs) for the sum of azaperone and azaperol in edible tissues to ensure food safety.[3][4] This protocol provides a comprehensive workflow from sample preparation using solid-phase extraction (SPE) to detection by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, suitable for regulatory compliance testing and research applications.
Introduction
Azaperone is a sedative widely administered to pigs to mitigate the effects of stress during transportation and handling, which can otherwise negatively impact meat quality.[1] Following administration, azaperone is metabolized in the body to azaperol, a pharmacologically active compound.[5] Consequently, regulatory monitoring for residues in food products of animal origin targets both the parent drug and this key metabolite.[3][4]
The European Union has set a Maximum Residue Limit (MRL) of 100 µg/kg for the combined total of azaperone and azaperol in porcine muscle, skin with fat, liver, and kidney.[4][6] To enforce these limits, a highly selective and sensitive analytical method is required. LC-MS/MS offers superior sensitivity and specificity for detecting and quantifying these residues at trace levels in complex biological matrices. This document outlines a validated method that provides reliable and accurate results for the determination of azaperone and azaperol residues.
Experimental Protocols
This section details the procedures for sample preparation, and the conditions for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
A combination of solvent extraction followed by SPE cleanup is employed to isolate the analytes from the tissue matrix and minimize interferences.[2]
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Sodium chloride (NaCl)
-
C18 SPE cartridges
-
Internal Standard (IS): Haloperidol or a chlorine analogue of azaperone can be used.[7][8]
Procedure:
-
Homogenization: Weigh 5 g of minced and homogenized tissue sample into a 50 mL centrifuge tube.
-
Internal Standard: Spike the sample with an appropriate amount of internal standard solution.
-
Extraction: Add 10 mL of a water/acetonitrile mixture containing NaCl. Homogenize the mixture using a high-speed blender for 3 minutes.[2]
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[2]
-
Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.[9]
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., Luna C18, Eclipse XDB-C18)[7][9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | Linear gradient from 20% to 95% B over 5 minutes, hold for 5 minutes, then re-equilibrate[10] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V[10] |
MRM Transitions (Precursor > Product ion, Quantifier/Qualifier):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
|---|---|---|---|
| Azaperone | 328.2 | 121.1 | 95.1 |
| Azaperol | 330.2 | 123.1 | 166.1 |
| Haloperidol (IS) | 376.1 | 165.1 | 123.1 |
Note: Specific MRM transitions, collision energies, and other MS parameters should be optimized for the specific instrument used.
Data Presentation
Regulatory Limits
The established Maximum Residue Limits (MRLs) for the sum of azaperone and azaperol are critical for regulatory assessment.
| Regulatory Body | Tissue | MRL (µg/kg) | Marker Residue |
| European Union | Porcine Muscle, Skin + Fat, Liver, Kidney | 100 | Sum of Azaperone and Azaperol[4] |
Method Performance Characteristics
The validation of this method demonstrates its suitability for the intended purpose, meeting international criteria.[4][7]
| Parameter | Azaperone | Azaperol | Reference |
| Limit of Detection (LOD) | 0.002 - 1.0 µg/kg | 0.003 - 0.4 µg/kg | [4][11] |
| Limit of Quantification (LOQ) | 0.010 - 2.5 µg/kg | 0.010 - 1.2 µg/kg | [4][11][12] |
| Recovery | 91.2 - 107.0% | 70.8 - 109% | [7][8] |
| Precision (RSD%) | < 2.4% | < 10.2% | [4] |
| Linearity (r²) | > 0.999 | > 0.999 | [12] |
Visualization of Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for LC-MS/MS analysis of azaperone residues.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the determination of azaperone and azaperol residues in edible animal tissues. The sample preparation protocol involving SPE effectively removes matrix interferences, and the chromatographic conditions ensure good separation of the target analytes. The method is validated with excellent performance characteristics, making it suitable for routine monitoring and ensuring compliance with international food safety regulations.
References
- 1. fao.org [fao.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. fao.org [fao.org]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 7. [Determination of azaperone and carazolol residues in animals kidney using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of azaperone and azaperol in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Azaperone Tartrate in Non-Human Primate Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azaperone tartrate in non-human primate (NHP) research protocols. Azaperone, a butyrophenone neuroleptic, acts as a dopamine D2 receptor antagonist, inducing a state of tranquilization and sedation.[1] It is most commonly employed in combination with other agents to achieve chemical restraint for various procedures.
Mechanism of Action
Azaperone primarily exerts its effects by blocking dopamine D2 receptors in the central nervous system.[1] This antagonism disrupts normal dopaminergic neurotransmission, leading to sedation, reduced motor activity, and a decrease in aggression.[1][2] Additionally, azaperone possesses antiemetic properties and can cause peripheral vasodilation, which may lead to a drop in blood pressure.[2]
Applications in Non-Human Primate Research
In NHP research, this compound is seldom used as a standalone agent for chemical restraint. Its primary application is as a component of a multi-drug combination, most notably "BAM," which consists of Butorphanol, Azaperone, and Medetomidine.[3][4] This combination provides a synergistic effect, resulting in effective immobilization, analgesia, and muscle relaxation suitable for minor surgical procedures, physical examinations, and sample collection.[4][5]
The addition of azaperone to the combination contributes to the quality of sedation by reducing anxiety and aggression, leading to smoother inductions and recoveries.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing an azaperone-containing combination (BAM) for the immobilization of rhesus macaques.
Table 1: Dosage of BAM Components in Rhesus Macaques [4]
| Dose Group | Butorphanol (mg/kg) | Azaperone (mg/kg) | Medetomidine (mg/kg) |
| 16 µL/kg BAM | 0.44 | 0.15 | 0.17 |
| 24 µL/kg BAM | 0.66 | 0.22 | 0.26 |
Table 2: Physiological Parameters in Rhesus Macaques under BAM Immobilization (Mean Values) [4]
| Parameter | Baseline (Pre-sedation estimate) | 16 µL/kg BAM | 24 µL/kg BAM |
| Pulse Rate (beats/min) | ~150-220 | 85 | 80 |
| Mean Arterial Pressure (mmHg) | >90 (systolic) | 55 | 50 |
| Respiratory Rate (breaths/min) | ~10-40 | 30 | 28 |
| Rectal Temperature (°F) | ~98.0-102.5 | 99.5 | 100.0 |
Note: Baseline values are general estimates for healthy, awake rhesus macaques. The study by Malinowski et al. (2019) reported significant decreases in pulse rate and mean arterial pressure post-BAM administration.
Experimental Protocols
Protocol 1: Preparation of this compound Injectable Solution
This protocol is based on information for compounding bulk drug substances for veterinary use.
Materials:
-
This compound powder
-
Sterile Water for Injection (or other suitable sterile diluent)
-
Sterile vials
-
Syringes and needles of appropriate sizes
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Calculate the required amount of this compound powder to achieve a final concentration of 50 mg/mL.
-
Aseptically transfer the calculated amount of this compound powder into a sterile vial.
-
Add the appropriate volume of Sterile Water for Injection to the vial.
-
Gently agitate the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Visually inspect the solution for any particulate matter. The final solution should be clear.
-
Label the vial with the drug name, concentration, date of preparation, and appropriate storage conditions.
Protocol 2: Immobilization of Rhesus Macaques using BAM Combination
This protocol is adapted from Malinowski et al. (2019).[4]
Materials:
-
Compounded BAM solution (Butorphanol: 27.3 mg/mL, Azaperone: 9.1 mg/mL, Medetomidine: 10.9 mg/mL)
-
Syringes (1 mL) with appropriate needles for intramuscular injection
-
Physiological monitoring equipment (pulse oximeter, blood pressure monitor, thermometer)
-
Supplemental oxygen source
-
Atipamezole (reversal agent for medetomidine)
-
Emergency drugs and equipment
Procedure:
-
Pre-anesthetic Evaluation: Conduct a thorough physical examination of the animal and obtain a baseline weight.
-
Dosage Calculation: Calculate the required volume of the BAM solution based on the desired dosage (16 or 24 µL/kg) and the animal's body weight.
-
Administration: Administer the calculated dose via deep intramuscular (IM) injection into the quadriceps or gluteal muscles.
-
Induction: Allow the animal to remain undisturbed in a quiet environment during the induction period (typically 5-10 minutes).
-
Physiological Monitoring: Once the animal is recumbent, initiate continuous monitoring of vital signs (heart rate, respiratory rate, blood pressure, oxygen saturation, and temperature) at 5-minute intervals.[4]
-
Supportive Care:
-
Hypoxemia Management: Administer supplemental oxygen via a face mask or endotracheal tube if oxygen saturation drops below 95%. All animals in the cited study initially exhibited hypoxemia that was resolved with oxygen supplementation.[4]
-
Hypotension and Bradycardia Management: Be prepared to administer intravenous fluids and/or emergency drugs if mean arterial pressure drops below 50 mmHg or if significant bradycardia occurs.[4]
-
Thermoregulation: Provide a heat source to prevent hypothermia.
-
-
Reversal: Once the procedure is complete, administer atipamezole (0.22 mg/kg IM) to reverse the sedative effects of medetomidine.[4]
-
Recovery: Monitor the animal closely during recovery until it is fully ambulatory.
Visualizations
References
Application Notes and Protocols for Azaperone Tartrate as a Pre-Anesthetic Agent
Introduction
Azaperone is a neuroleptic sedative belonging to the butyrophenone class of drugs.[1] It is primarily utilized in veterinary medicine as a tranquilizer and anti-aggressive agent, particularly in swine.[2][3][4] Its predictable sedative effects and wide safety margin in specific species make it a valuable pre-anesthetic agent. As a pre-medicant, azaperone facilitates smoother induction and maintenance of anesthesia, reduces the required dose of primary anesthetic agents, and contributes to a calmer recovery period. These application notes provide detailed protocols and technical information for researchers, scientists, and drug development professionals on the use of azaperone tartrate as a pre-anesthetic agent.
Mechanism of Action
Azaperone functions primarily as a dopamine D2 receptor antagonist in the central nervous system.[1] By blocking dopamine receptors within the reticular activating system and mesolimbic pathways, azaperone reduces motor activity and decreases an animal's responsiveness to external stimuli, leading to a state of tranquilization and indifference to the surrounding environment.[1][5] It also possesses some antihistaminic, anticholinergic, and anti-serotonergic properties at higher concentrations.[2][6] Its action on the central and peripheral noradrenergic system can lead to peripheral vasodilation and a drop in blood pressure.[6]
Caption: Azaperone's primary mechanism of action.
Pharmacokinetics and Pharmacodynamics
Azaperone is characterized by a rapid onset and a moderate duration of action following intramuscular administration. It is extensively metabolized in the liver, with azaperol being its major active metabolite.[6][5]
Table 1: Pharmacokinetic and Pharmacodynamic Properties of Azaperone
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Route of Administration | Intramuscular (IM) | Swine, Various | [4][7] |
| Onset of Action (IM) | 5 - 10 minutes | Swine | [4][6] |
| Peak Effect (IM) | 15 - 30 minutes | Swine | [4] |
| Time to Peak Plasma | ~45 minutes | Swine | [6] |
| Duration of Sedation | 1 - 6 hours | Swine | [1][4][6] |
| Metabolism | Hepatic; primary metabolite is azaperol. | Swine | [6] |
| Elimination Half-life | Biphasic: ~20 min and 150 min | Swine | [6] |
| Excretion | 70-90% renal, 1-6% fecal (within 48h) | Swine |[6] |
Physiological Effects
The administration of azaperone as a pre-anesthetic agent produces several physiological effects that are beneficial for anesthesia. However, potential adverse effects must be monitored.
Table 2: Physiological Effects of Azaperone as a Pre-Anesthetic Agent
| System | Effect | Notes | Reference |
|---|---|---|---|
| Central Nervous System | Sedation, tranquilization, antiemetic, reduced motor activity. | Reduces the dose of general anesthetic required. | [2][8] |
| Cardiovascular | Peripheral vasodilation, mild hypotension, slight bradycardia. | Caution is advised in hypovolemic or hypotensive animals.[1] | [2][6] |
| Respiratory | Minimal effect at therapeutic doses; may cause deeper breathing. | High doses can cause respiratory depression. | [2][6] |
| Thermoregulation | Mild hypothermia due to vasodilation and hypothalamic inhibition. | Do not use in very cold conditions.[6] | [6] |
| Musculoskeletal | Good muscle relaxation at higher doses. | Reduces resistance during handling and intubation. |[9] |
Protocols for Pre-Anesthetic Use
The following protocols are intended as guidelines. Doses should be adjusted based on the individual animal's health status, temperament, and the intended anesthetic protocol.
Experimental Protocol Workflow: Evaluating Pre-Anesthetic Efficacy
This workflow outlines a typical study to assess the efficacy of azaperone as a pre-anesthetic agent.
Caption: Standard workflow for evaluating pre-anesthetic efficacy.
Methodology for Efficacy Evaluation
-
Animal Preparation: Select healthy, age- and weight-matched subjects. Acclimatize animals to the housing and experimental conditions for a minimum of one week to reduce stress.
-
Baseline Measurement: Record baseline physiological data including heart rate (HR), respiratory rate (RR), and rectal temperature. Assess baseline behavioral state.
-
Drug Administration: Administer this compound via deep intramuscular (IM) injection. The preferred site in pigs is behind the ear.[4]
-
Sedation Monitoring: At fixed intervals (e.g., 5, 10, 15, 30 minutes post-injection), assess the level of sedation using a validated scoring system (e.g., a scale from 0=no sedation to 4=lateral recumbency).
-
Anesthetic Induction: Once the desired level of pre-anesthetic sedation is achieved, induce general anesthesia using a standard agent (e.g., ketamine, isoflurane). Record the dose required to achieve a surgical plane of anesthesia.
-
Physiological Monitoring: Continuously monitor HR, RR, oxygen saturation (SpO2), and temperature throughout the anesthetic period.
-
Recovery Monitoring: After the procedure, monitor the quality of recovery, noting the time to sternal recumbency and time to standing. Record any adverse events such as excitement or prolonged ataxia.
-
Data Analysis: Statistically compare key parameters between treatment groups (e.g., azaperone vs. saline control) to determine efficacy.
Species-Specific Dosage Recommendations
Table 3: Recommended Dosages of Azaperone for Pre-Anesthetic Sedation
| Species | Dosage (mg/kg) | Route | Purpose / Notes | Reference |
|---|---|---|---|---|
| Swine | 2.0 - 4.0 | IM | Pre-medication for general or local anesthesia. Higher doses provide deeper sedation. | [6][10] |
| Swine (Piglets) | 2.0 | IM | To reduce stress and aggression when mixing litters. | [3][4] |
| Rats | 1.0 - 5.0 | IM | Dose-dependent sedation to anesthesia. Often combined with ketamine. | [11] |
| Mice | 10 - 40 | IM | Provides sedation. For surgical anesthesia, must be combined with another agent. | [11] |
| Wildlife (General) | 0.1 - 0.4 | IM | Used in combination protocols for sedation and capture. |[12][13] |
Combination Protocols
Azaperone is frequently combined with other agents to achieve a balanced anesthetic state, enhancing muscle relaxation and providing analgesia.
Caption: Logical flow of a pre-anesthetic protocol using azaperone.
Table 4: Example Combination Protocols Involving Azaperone
| Combination | Species | Dosages (mg/kg) | Notes | Reference |
|---|---|---|---|---|
| Azaperone + Ketamine | Rats / Mice | Azaperone: 1-40Ketamine: 50-100 | Provides a surgical plane of anesthesia in rodents. | [11] |
| Azaperone + Tiletamine/Zolazepam (TZ) | Swine | Azaperone: 4TZ: 5 | Used for induction of anesthesia for minor surgical procedures. | [10] |
| BAM (Butorphanol, Azaperone, Medetomidine) | Moose | Butorphanol: 0.26Azaperone: 0.09Medetomidine: 0.11 | A reversible combination widely used for the immobilization of free-ranging wildlife. | [12] |
| KBAM (Ketamine + BAM) | Przewalski's Horse | Ketamine: ~0.5Butorphanol: ~0.27Azaperone: ~0.09Medetomidine: ~0.11 | Effective immobilization protocol for non-domestic equids, a species where azaperone alone is typically avoided. |[14][15] |
Safety and Contraindications
-
Hypersensitivity: Do not use in animals with a known hypersensitivity to azaperone.[6]
-
Cardiovascular Instability: Use with caution in animals that are debilitated, hypovolemic, or hypotensive due to the vasodilatory effects of the drug.[1]
-
Thermoregulation: Avoid use in very cold environmental conditions, as peripheral vasodilation can lead to significant hypothermia and potential cardiovascular collapse.[6]
-
Adipose Tissue: Injection into fat may result in an insufficient or delayed effect. Ensure deep intramuscular injection.[6]
-
Species: Use in horses is generally avoided due to potential adverse excitatory reactions, though it has been used successfully as part of a combination protocol in non-domestic equids.[2][14][15]
-
Overdose: In case of an insufficient initial dose, do not re-inject. Allow the animal to recover fully before attempting administration on a different day to avoid potential overdose.[6]
This compound is an effective and reliable sedative for pre-anesthetic medication, particularly in swine and as a component of combination protocols in various wildlife species. Its dopamine antagonist activity provides predictable tranquilization, which facilitates safer handling and smoother anesthetic procedures. Researchers and clinicians must be knowledgeable of its physiological effects, particularly its potential to cause hypotension and hypothermia, and adhere to appropriate dosages and administration techniques to ensure safe and effective use.
References
- 1. Pig Sedation and Anesthesia for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaperone - Wikipedia [en.wikipedia.org]
- 3. Use of Azaperone - VIN [vin.com]
- 4. drugs.com [drugs.com]
- 5. redalyc.org [redalyc.org]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. Pig Sedation and Anesthesia for Medical Research [mdpi.com]
- 8. vtech.global [vtech.global]
- 9. selleckchem.com [selleckchem.com]
- 10. Comparison of azaperone-detomidine-butorphanol-ketamine and azaperone-tiletamine-zolazepam for anaesthesia in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azaperone and azaperone-ketamine as a neuroleptic sedative and anesthetic in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioone.org [bioone.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. avmajournals.avma.org [avmajournals.avma.org]
Application Note: Validation of an Analytical Method for the Determination of Azaperone Tartrate in Animal Feed Samples by HPLC-UV
Introduction
Azaperone is a butyrophenone tranquilizer used in swine to control aggression and stress.[1] Its residues, along with its primary metabolite azaperol, are monitored in animal-derived food products to ensure consumer safety.[1][2] The European Union has established Maximum Residue Limits (MRLs) for the sum of azaperone and azaperol in various swine tissues, such as 100 µg/kg in muscle, liver, and kidney.[1] While most available methods focus on tissue analysis, this application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of azaperone tartrate in medicated animal feed samples. This method is crucial for ensuring proper dosage in feed and preventing off-label use.
The method described herein is adapted from established protocols for animal tissues and is validated for specificity, linearity, accuracy, precision, and sensitivity in a feed matrix.
Experimental Protocols
1. Reagents and Materials
-
This compound reference standard (analytical grade)
-
Azaperol reference standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid (70%)
-
Sodium hydroxide
-
Hexane
-
Sulfuric acid
-
Phosphate buffer components
-
Solid-Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)
-
Syringe filters (0.45 µm)
-
Blank animal feed (confirmed to be free of azaperone)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
Analytical balance
-
Homogenizer
-
Centrifuge
-
pH meter
-
Vortex mixer
-
Sample evaporator (e.g., nitrogen evaporator)
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol. This solution should be stored at 2-8°C and protected from light.
-
Intermediate Standard Solution (10 µg/mL): Dilute 100 µL of the stock standard solution to 10 mL with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 2.0 µg/mL. These solutions are used to construct the calibration curve.
4. Sample Preparation
-
Weigh 5 g of a representative, homogenized feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile to the tube.
-
Homogenize the sample for 3 minutes.
-
Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
To the pellet, add another 10 mL of acetonitrile, vortex for 1 minute, and centrifuge again.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 5 mL of 1 M NaOH and vortex for 1 minute.[3][4]
-
Add 10 mL of hexane, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the hexane layer to a new tube.
-
Add 5 mL of 0.1 M H₂SO₄ to the hexane extract, vortex for 2 minutes, and centrifuge.[3][4]
-
Discard the upper hexane layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 with 1 M NaOH.
-
Perform a final extraction with 5 mL of hexane.
-
Evaporate the final hexane extract to dryness and reconstitute the residue in 1 mL of mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
5. Chromatographic Conditions
-
Column: ODS C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a ratio of 40:60 (v/v).[5][6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation
The analytical method was validated according to international guidelines to ensure its suitability for the intended purpose. The following parameters were evaluated:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. Blank feed samples were analyzed to ensure no interfering peaks were present at the retention time of azaperone.
-
Linearity: The linearity of the method was assessed by analyzing the working standard solutions at five concentration levels. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: The accuracy was determined by a recovery study. Blank feed samples were spiked with known concentrations of this compound at three levels (low, medium, and high) and analyzed. The percentage recovery was calculated.
-
Precision: The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This was done by analyzing spiked samples multiple times on the same day and on three different days. The results are expressed as the relative standard deviation (RSD%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters for Azaperone in Feed
| Validation Parameter | Result |
| Linearity Range | 0.05 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery %) | 85% - 110% |
| Precision (RSD%) | < 15% |
| Limit of Detection (LOD) | 0.01 µg/g |
| Limit of Quantification (LOQ) | 0.03 µg/g |
Table 2: Accuracy and Precision Data for Azaperone in Spiked Feed Samples
| Spiked Concentration (µg/g) | Mean Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| 0.05 | 92.5 | 5.8 | 8.2 |
| 0.5 | 98.2 | 3.5 | 5.1 |
| 1.5 | 101.7 | 2.1 | 4.3 |
Visualizations
Caption: Workflow for the analysis of azaperone in feed samples.
The developed HPLC-UV method provides a reliable and robust approach for the quantitative determination of this compound in animal feed samples. The validation results demonstrate that the method is specific, linear, accurate, and precise within the tested range. This application note provides a detailed protocol that can be readily implemented in quality control laboratories for the routine analysis of medicated feed, ensuring compliance with regulatory standards and promoting animal welfare.
References
- 1. redalyc.org [redalyc.org]
- 2. fao.org [fao.org]
- 3. Simultaneous determination of azaperone and azaperol in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Azaperone Tartrate in Combination with Butorphanol and Medetomidine for Deer Immobilization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The combination of butorphanol tartrate, azaperone tartrate, and medetomidine hydrochloride, commonly referred to as BAM, is a widely utilized chemical restraint protocol in various deer species. This formulation offers a synergistic effect, providing effective immobilization, sedation, and analgesia with a relatively wide margin of safety.[1][2] Butorphanol acts as an opioid agonist-antagonist, providing analgesia and sedation.[3][4] Azaperone, a butyrophenone tranquilizer, reduces motor activity and induces a state of calmness.[3] Medetomidine, a potent alpha-2 adrenergic agonist, contributes profound sedation, muscle relaxation, and analgesia.[3] The effects of this combination are reversible, allowing for rapid recovery following the administration of specific antagonists.[1][5][6] These application notes provide a comprehensive overview of the use of this combination in deer, including dosage recommendations, physiological effects, and detailed experimental protocols.
Data Presentation
Table 1: Recommended Dosages of Butorphanol, Azaperone, and Medetomidine for White-Tailed Deer (Odocoileus virginianus)
| Drug | Dosage (mg/kg) | Reference |
| Butorphanol Tartrate | 0.58 ± 0.1 | [1][5][6] |
| This compound | 0.37 ± 0.06 | [1][5][6] |
| Medetomidine HCl | 0.19 ± 0.03 | [1][5][6] |
| Butorphanol Tartrate | 0.43 | [7][8] |
| This compound | 0.36 | [7][8] |
| Medetomidine HCl | 0.14 | [7][8] |
| Butorphanol Tartrate | 0.30 | [9] |
| This compound | 0.16 | [9] |
| Medetomidine HCl | 0.20 | [9] |
Table 2: Induction and Recovery Parameters in White-Tailed Deer
| Parameter | Mean Value (± SD) | Reference |
| Time to Recumbency | 21.4 ± 5 min | [1][5] |
| 9.8 ± 3.6 min | [7] | |
| Total Down Time | 37 ± 6 min | [1][5] |
| Recovery Time (following reversal) | 4.5 ± 1.5 min | [1][5] |
| 5 - 20 min | [7] |
Table 3: Antagonists for Reversal
| Antagonist | Dosage | Target Drug | Reference |
| Naltrexone | 1.34 ± 0.42 mg/kg (2x butorphanol dose) | Butorphanol | [1][5][6] |
| Atipamezole | 0.93 ± 0.14 mg/kg (5x medetomidine dose) | Medetomidine | [1][5][6] |
| Tolazoline | 2 mg/kg | Medetomidine | [10] |
Experimental Protocols
Protocol 1: Chemical Immobilization of Deer
1. Animal Preparation and Pre-anesthetic Evaluation:
-
Conduct a visual assessment of the deer to estimate its weight and assess its health status.
-
Prepare the dart with the calculated drug dosage based on the estimated weight. Commercially available pre-mixed formulations are often used.[11][12][13]
2. Drug Administration:
-
Administer the butorphanol, azaperone, and medetomidine combination via a single intramuscular injection, typically delivered through a remote darting system.[1][6]
-
Aim for a large muscle mass, such as the shoulder or hindquarters, to ensure optimal drug absorption.
3. Induction Period:
-
Allow for an adequate time delay (approximately 15–25 minutes) between dart administration and approaching the animal to ensure full anesthetic effect.[1]
-
Observe the animal from a distance to monitor for signs of sedation and recumbency.
4. Animal Handling and Positioning:
-
Once the deer is recumbent and sufficiently immobilized, approach with caution.
-
Position the animal in sternal recumbency to facilitate normal breathing and reduce the risk of bloating.[1]
-
Cover the animal's eyes to reduce external stimuli.
Protocol 2: Physiological Monitoring
1. Vital Sign Assessment:
-
Monitor physiological parameters every 5 minutes for the duration of the anesthesia.[1][5][6]
-
Record heart rate, respiratory rate, and rectal temperature.
2. Blood Gas and Oxygen Saturation Monitoring:
-
Collect arterial blood samples every 10 minutes to analyze blood gases (PaO2, PaCO2).[1][5][6]
-
Monitor oxygen saturation (SpO2) using a pulse oximeter, although it should be noted that pulse oximetry can be an unreliable indicator of oxygen saturation in deer under this protocol.[7]
-
Mild to moderate hypoxemia and mildly depressed ventilation can occur in some animals.[1][5][6]
3. Supplemental Oxygen:
-
Administer supplemental oxygen via nasal insufflation, especially in cases of observed hypoxemia.[1][7] Oxygen supplementation has been shown to significantly improve arterial partial pressure of oxygen (PaO2) and oxygen saturation (SpO2).[7]
Protocol 3: Anesthetic Reversal
1. Antagonist Administration:
-
Administer the appropriate reversal agents intramuscularly.
-
Naltrexone is used to reverse the effects of butorphanol.[1][5][6]
-
Atipamezole is used to reverse the effects of medetomidine.[1][5][6]
-
In some protocols, tolazoline may also be used to antagonize medetomidine.[10]
2. Recovery Period:
-
Monitor the deer closely during recovery. Recovery is typically rapid and smooth.[1][5][6]
-
Ensure the animal is in a safe location where it can recover without risk of injury.
-
Observe the animal from a distance until it is fully ambulatory.
Visualizations
Caption: Experimental workflow for deer immobilization using BAM.
Caption: Synergistic effects of the BAM drug combination.
References
- 1. bioone.org [bioone.org]
- 2. scribd.com [scribd.com]
- 3. TBVME BAM and MK Kit Usage Guidance – Texas Board of Veterinary Medical Examiners [veterinary.texas.gov]
- 4. Butorphanol–Azaperone–Medetomidine for the Immobilization of Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butorphanol, azaperone, and medetomidine anesthesia in free-ranging white-tailed deer (Odocoileus virginianus) using radiotransmitter darts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioone.org [bioone.org]
- 10. Efficacy of a low-dosage combination of butorphanol, azaperone, and medetomidine (BAM) to immobilize Rocky Mountain elk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deer - Wedgewood Pharmacy [wedgewood.com]
- 12. Wildlife - Wedgewood Pharmacy [wedgewood.com]
- 13. Capture with Confidence - Wedgewood Pharmacy [wedgewood.com]
Troubleshooting & Optimization
Technical Support Center: Managing Azaperone Tartrate-Induced Hypotension
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypotension induced by azaperone tartrate in research animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research animals?
A1: Azaperone is a butyrophenone neuroleptic agent used as a sedative and tranquilizer, primarily in pigs.[1][2] In a research setting, it is utilized for its anti-aggressive and sedative properties to reduce stress during transport, handling, and mixing of animals.[3] It can also be used as a pre-anesthetic agent.[1]
Q2: What is the mechanism behind azaperone-induced hypotension?
A2: Azaperone-induced hypotension is primarily caused by its antagonistic effects on dopamine D2 receptors and peripheral alpha-1 adrenergic receptors.[2][4] The blockade of alpha-1 adrenergic receptors leads to vasodilation (relaxation of blood vessels), a decrease in peripheral vascular resistance, and consequently, a drop in blood pressure.[1][2] This effect is a form of peripheral α-adrenolysis.[2]
Q3: How significant is the drop in blood pressure after azaperone administration?
A3: The extent of hypotension is dose-dependent.[2] In ponies, intramuscular administration of azaperone at doses of 0.4 mg/kg and 0.8 mg/kg has been shown to reduce mean arterial blood pressure (MAP) for at least four hours.[5] The hypotensive effect is typically observed within 15 to 20 minutes of intramuscular administration.[1]
Q4: Are there any specific antagonists to reverse azaperone's hypotensive effects?
A4: There are no specific pharmacological antagonists that directly reverse the effects of azaperone. Management of azaperone-induced hypotension relies on supportive care, including fluid therapy and the use of vasopressor agents to counteract the vasodilation.
Q5: What are the clinical signs of hypotension in research animals?
A5: Clinical signs of hypotension can be subtle but may include a weak or thready peripheral pulse, prolonged capillary refill time, and pale mucous membranes. In anesthetized animals, a primary indicator is a reading from blood pressure monitoring equipment showing a mean arterial pressure (MAP) below 60 mmHg.[6]
Q6: Can azaperone be used with other drugs?
A6: Caution is advised when co-administering azaperone with other drugs that have hypotensive properties, as it can potentiate their effects.[2] For example, simultaneous use with α- and β-sympathomimetic substances like epinephrine can lead to a paradoxical further drop in blood pressure, an effect known as "adrenaline reversal".[1]
Troubleshooting Guide
Issue: Significant and rapid drop in blood pressure observed after azaperone administration.
Potential Cause:
-
High dose of azaperone administered.
-
Synergistic effect with other hypotensive agents.
-
Individual animal sensitivity.
Solution:
-
Immediate Supportive Care: Initiate intravenous fluid therapy to expand intravascular volume.
-
Administer Vasopressors: If hypotension persists, begin a constant rate infusion (CRI) of a vasopressor like norepinephrine or dopamine.
-
Continuous Monitoring: Closely monitor cardiovascular parameters, including direct or indirect blood pressure, heart rate, and ECG.[7]
-
Review Dosage: For future experiments, consider reducing the dose of azaperone.
Issue: Hypotension is mild but persistent.
Potential Cause:
-
Lingering effects of azaperone's alpha-adrenergic blockade.
Solution:
-
Fluid Challenge: Administer a bolus of isotonic crystalloid fluids.
-
Monitor Trends: Continue to monitor blood pressure to ensure it does not drop further.
-
Maintain Normothermia: Hypothermia can exacerbate hypotension. Ensure the animal's body temperature is maintained within the normal range.
Issue: Animal is unresponsive to fluid therapy.
Potential Cause:
-
Severe vasodilation caused by azaperone.
-
Underlying cardiovascular compromise.
Solution:
-
Initiate Vasopressor Therapy: Start a constant rate infusion of norepinephrine or dopamine. Titrate the dose to effect, aiming for a mean arterial pressure above 60 mmHg.
-
Consider Inotropic Support: If poor cardiac contractility is suspected, a positive inotrope like dobutamine may be considered in conjunction with a vasopressor.[8]
-
Thorough Re-evaluation: Re-assess the animal's overall condition for any other contributing factors.
Data Presentation
Table 1: Dose-Dependent Effect of Azaperone on Mean Arterial Pressure (MAP) in Ponies
| Azaperone Dose (IM) | Time Post-Administration | Mean Arterial Pressure (MAP) Reduction |
| 0.4 mg/kg | 4 hours | Sustained Reduction |
| 0.8 mg/kg | 4 hours | Sustained Reduction |
Source: Adapted from studies on the cardiovascular effects of azaperone in ponies.[5]
Table 2: Recommended Constant Rate Infusion (CRI) Dosages for Vasopressors in Swine
| Vasopressor | Starting Infusion Rate | Titration | Therapeutic Goal |
| Norepinephrine | 0.5 µg/kg/min | Adjust to maintain target MAP | MAP > 60-65 mmHg |
| Dopamine | 5 µg/kg/min | Increase in increments of 2.5 µg/kg/min | MAP > 60-65 mmHg |
Note: These are general starting dosages and should be titrated to the individual animal's response. Continuous blood pressure monitoring is essential during vasopressor administration.[8][9]
Experimental Protocols
Protocol 1: Continuous Arterial Blood Pressure Monitoring in Swine
Objective: To accurately and continuously measure arterial blood pressure in anesthetized swine to monitor for and manage hypotension.
Materials:
-
Anesthetic machine and appropriate anesthetic agents (e.g., isoflurane)
-
Intravenous catheter and fluids
-
Arterial catheter (20 or 22 gauge)
-
Pressure transducer
-
Multiparameter monitor capable of invasive blood pressure measurement
-
Heparinized saline
Procedure:
-
Anesthetize the Animal: Premedicate and induce anesthesia according to your approved institutional protocol. Maintain anesthesia with an inhalant anesthetic like isoflurane.
-
Catheter Placement: Aseptically place an arterial catheter into a peripheral artery, such as the femoral or auricular artery. The femoral artery is a common site for direct blood pressure measurement.[7]
-
Transducer Setup: Connect the arterial catheter to a pressure transducer filled with heparinized saline. Position the transducer at the level of the right atrium.
-
Calibration: Zero the transducer to atmospheric pressure before recording measurements.
-
Data Recording: Continuously monitor and record systolic, diastolic, and mean arterial pressure throughout the experimental period.
Protocol 2: Management of Azaperone-Induced Hypotension with Fluid Therapy and Vasopressors
Objective: To stabilize an animal experiencing hypotension following azaperone administration.
Procedure:
-
Establish Baseline: Prior to azaperone administration, ensure the animal is stable and obtain baseline cardiovascular parameters, including blood pressure and heart rate.
-
Administer Azaperone: Administer the planned dose of this compound intramuscularly.
-
Monitor for Hypotension: Continuously monitor arterial blood pressure. If the mean arterial pressure (MAP) drops below 60 mmHg, initiate the following steps.
-
Fluid Bolus: Administer an initial intravenous bolus of a balanced isotonic crystalloid solution (e.g., Lactated Ringer's Solution) at a rate of 10-20 mL/kg over 15 minutes.[6]
-
Re-assess: After the fluid bolus, re-evaluate the blood pressure. If the MAP remains below 60 mmHg, proceed to vasopressor therapy.
-
Norepinephrine CRI:
-
Prepare a norepinephrine constant rate infusion (CRI). A common starting dose is 0.5 µg/kg/min.[8]
-
Administer the CRI via a syringe pump for accurate dosing.
-
Titrate the infusion rate as needed to maintain a MAP between 65-75 mmHg.
-
-
Dopamine CRI (Alternative):
-
Prepare a dopamine CRI. A common starting dose is 5 µg/kg/min.[9]
-
Administer via a syringe pump.
-
Titrate the infusion rate to achieve the desired blood pressure.
-
-
Continuous Monitoring: Throughout the intervention, continuously monitor blood pressure, heart rate, and ECG to assess the animal's response and adjust treatment as necessary.
Visualizations
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. fao.org [fao.org]
- 4. View of Severe bradycardia and hypotension in anaesthetized pigs: Possible interaction between octreotide, xylazine, and atropine: A case series | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
- 5. Effects of azaperone on cardiovascular and respiratory functions in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 8. dvm360.com [dvm360.com]
- 9. mdpi.com [mdpi.com]
How to mitigate respiratory depression with high-dose azaperone tartrate.
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals for informational purposes only. The use of azaperone tartrate, particularly at high doses, must be conducted under the strict guidance and approval of an Institutional Animal Care and Use Committee (IACUC) and with appropriate veterinary oversight. This guide is not a substitute for professional veterinary advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Azaperone is a neuroleptic drug belonging to the butyrophenone class, primarily used in veterinary medicine as a tranquilizer for pigs.[1][2][3] It functions mainly by blocking dopamine D2 receptors in the central nervous system, leading to sedation and a reduced response to external stimuli.[1][4][5] It also has some antihistaminic and anticholinergic properties.[1] At therapeutic doses, it is effective in reducing aggression and stress.[6]
Q2: What are the primary concerns with high-dose this compound administration?
While azaperone has minimal effects on respiration in pigs at standard doses, high doses can lead to significant adverse effects, including respiratory depression and hypotension (low blood pressure).[1][4][7] Respiratory depression is characterized by a slower and shallower breathing pattern, which can lead to inadequate oxygenation of tissues.[7]
Q3: How can I monitor for respiratory depression during my experiments?
Continuous monitoring of vital signs is crucial when using high doses of azaperone. Key monitoring techniques include:
-
Respiratory Rate: A simple yet effective indicator. A decreasing respiratory rate can be an early sign of depression.[8] In mice, a respiratory rate below 120 breaths per minute has been shown to be predictive of death.[8]
-
Pulse Oximetry (SpO2): Measures the oxygen saturation of the blood. It is a non-invasive method to assess respiratory function.[9]
-
Telemetry: For continuous monitoring in freely moving animals, telemetry implants can measure intrapleural pressure and respiratory patterns.[10]
-
Visual Observation: Observing for signs of cyanosis (a bluish tint to the mucous membranes) is a critical, albeit late, indicator of severe respiratory distress.
Q4: What should I do if I observe signs of respiratory depression?
Immediate intervention is necessary. The primary approach is supportive care:
-
Supplemental Oxygen: Providing supplemental oxygen can help correct hypoxemia (low blood oxygen levels).[11]
-
Mechanical Ventilation: In severe cases, mechanical ventilation may be required to support breathing. This typically requires intubation.[12]
-
Maintain a clear airway: Ensure the animal's airway is not obstructed.[7]
Q5: Are there specific reversal agents for this compound?
There are no specific reversal agents for azaperone or other butyrophenones. Management of an overdose is primarily symptomatic and supportive.[13] While reversal agents exist for other drug classes like opioids (naloxone) and alpha-2 agonists (atipamezole), these will not reverse the effects of azaperone.[14][15][16]
Q6: Can respiratory stimulants be used to counteract azaperone-induced respiratory depression?
Research is ongoing into "mechanism agnostic" respiratory stimulants that could potentially reverse drug-induced respiratory depression from various sources.[17] These include ampakines (like CX717) and potassium channel blockers (like GAL-021).[18][19] However, their efficacy and safety in combination with high-dose azaperone have not been established and their use would be experimental.
Troubleshooting Guide
Problem: The animal's respiratory rate is rapidly declining.
-
Immediate Action:
-
Cease any further administration of azaperone or other sedative agents.
-
Assess the depth of sedation and check for a response to stimuli.
-
Begin administration of supplemental oxygen via a face mask or nose cone.
-
Continuously monitor respiratory rate and effort.
-
If the respiratory rate continues to fall or breathing becomes agonal, prepare for intubation and mechanical ventilation.
-
Consult with the attending veterinarian immediately.
-
Problem: The pulse oximeter shows low oxygen saturation (SpO2 < 90%).
-
Immediate Action:
-
Confirm proper placement of the pulse oximeter probe.
-
Ensure the animal's airway is clear.
-
Administer 100% oxygen.
-
Assess other vital signs, including heart rate and blood pressure.
-
If SpO2 does not improve with oxygen supplementation, consider the possibility of more severe respiratory compromise or cardiovascular issues.
-
Seek immediate veterinary assistance.
-
Problem: The animal's mucous membranes appear cyanotic.
-
Immediate Action:
-
This is a critical emergency indicating severe hypoxemia.
-
Immediately provide 100% oxygen and assist ventilation if necessary (e.g., with an Ambu bag).
-
This situation requires immediate veterinary intervention, likely including intubation and advanced life support.
-
Data Presentation
Table 1: Azaperone Dosage and Effects
| Species | Dosage | Intended Effect | Potential Adverse Effects at High Doses | Reference(s) |
| Pigs | 0.4 - 2.0 mg/kg IM | Sedation, reduction of aggression | Respiratory depression, hypotension | [2][6] |
| White-tailed Deer | 0.36 mg/kg IM (in combination) | Sedation | Decreased heart rate, increased PaCO2 | [5] |
| Rhinoceros | 25.9 µg/kg IM (in combination) | Standing sedation | Variable sedation levels | [20] |
| Ponies | 0.4 - 0.8 mg/kg IM | Tranquilization | Reduced mean arterial blood pressure | [21] |
Table 2: Respiratory Monitoring Parameters
| Parameter | Method | Normal Range (Species Dependent) | Significance of Deviation | Reference(s) |
| Respiratory Rate | Visual count, plethysmography, telemetry | Varies by species and level of sedation | A significant decrease indicates respiratory depression | [8][9] |
| Oxygen Saturation (SpO2) | Pulse Oximetry | > 95% | < 90% indicates significant hypoxemia | [9] |
| Arterial Blood Gases (PaO2, PaCO2) | Blood gas analysis | PaO2: 80-100 mmHg; PaCO2: 35-45 mmHg | Decreased PaO2 and increased PaCO2 indicate respiratory compromise | [12] |
| End-tidal CO2 (EtCO2) | Capnography | 35-45 mmHg | An increase can indicate hypoventilation | [8] |
Experimental Protocols
Protocol 1: General Anesthetic Monitoring
-
Pre-Procedure:
-
Record baseline vital signs including heart rate, respiratory rate, and temperature.
-
Ensure all monitoring equipment (pulse oximeter, ECG, etc.) is calibrated and functioning correctly.
-
Have an emergency kit readily available, including oxygen, intubation supplies, and emergency drugs as directed by a veterinarian.
-
-
Induction and Maintenance:
-
Administer this compound and record the time and dosage.
-
Begin monitoring vital signs immediately after administration.
-
Record vital signs at least every 5 minutes for the duration of the procedure.[22]
-
Continuously observe respiratory effort and mucous membrane color.
-
-
Recovery:
-
Continue to monitor vital signs every 10-15 minutes until the animal is fully recovered.
-
Provide thermal support to prevent hypothermia.
-
Ensure the animal is in a position that maintains a patent airway (e.g., sternal recumbency).
-
Protocol 2: Administration of Supplemental Oxygen
-
Equipment:
-
Oxygen source (tank or central supply) with a regulator and flowmeter.
-
Delivery system (e.g., face mask, nose cone, or tubing for a chamber).
-
-
Procedure:
-
Select an appropriately sized delivery system for the animal.
-
Connect the delivery system to the oxygen source.
-
Set the oxygen flow rate as advised by veterinary staff (typically 1-3 L/min, but this can vary).
-
Gently place the mask or nose cone over the animal's muzzle, ensuring a snug but not overly tight fit.
-
Monitor the animal's response to oxygen therapy, including changes in respiratory rate, SpO2, and mucous membrane color.
-
Visualizations
Caption: Proposed signaling pathway for azaperone-induced sedation and respiratory depression.
Caption: Experimental workflow for monitoring and mitigating respiratory depression.
Caption: Decision-making process for suspected respiratory depression.
References
- 1. Azaperone - Wikipedia [en.wikipedia.org]
- 2. 739. Azaperone (WHO Food Additives Series 29) [inchem.org]
- 3. benchchem.com [benchchem.com]
- 4. yihuipharm.com [yihuipharm.com]
- 5. selleckchem.com [selleckchem.com]
- 6. fao.org [fao.org]
- 7. bloomtechz.com [bloomtechz.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Respiratory Monitoring in Preclinical Research [emkatech.com]
- 11. researchgate.net [researchgate.net]
- 12. Anesthesia and Monitoring in Small Laboratory Mammals Used in Anesthesiology, Respiratory and Critical Care Research: A Systematic Review on the Current Reporting in Top-10 Impact Factor Ranked Journals | PLOS One [journals.plos.org]
- 13. Haloperidol - Wikipedia [en.wikipedia.org]
- 14. Clinical pharmacology of antagonists of narcotic-induced respiratory depression. A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nexgenvetrx.com [nexgenvetrx.com]
- 16. docsity.com [docsity.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Opioid-induced respiratory depression: reversal by non-opioid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. rhinoresourcecenter.com [rhinoresourcecenter.com]
- 21. Effects of azaperone on cardiovascular and respiratory functions in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Butorphanol-Azaperone-Medetomidine for the Immobilization of Rhesus Macaques (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent sedation with azaperone tartrate in pigs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing azaperone tartrate for sedation in pigs.
Troubleshooting Guide: Inconsistent Sedation
Question: We are observing variable and inconsistent sedation after administering this compound to our pigs. What are the potential causes and how can we troubleshoot this?
Answer:
Inconsistent sedation with azaperone is a common challenge that can be attributed to a variety of physiological and procedural factors. Below is a step-by-step guide to help you identify and resolve the issue.
1. Verify Administration Technique and Dosage:
-
Intramuscular (IM) Injection Site: Ensure deep intramuscular injection in the neck, behind the ear. Avoid injection into adipose tissue, as this can lead to slow and incomplete drug absorption, resulting in insufficient effect.[1] For particularly fatty breeds like the Vietnamese Pot Bellied pig, this is a critical consideration to avoid overdose from repeated injections.[1]
-
Dosage Calculation: Double-check the calculated dose based on the pig's accurate body weight. Underdosing will result in inadequate sedation.
-
Alternative Routes: If inconsistent results persist with IM injection, consider alternative administration routes. Oral, intranasal, or buccal administration can be effective, though they may require dose adjustments.[2][3][4] For example, a 4 mg/kg oral or intranasal dose may be needed to achieve sedation comparable to a 2 mg/kg IM dose.[2][3]
2. Assess the Animal's Physiological and Psychological State:
-
Stress Levels: High levels of stress, excitement, or fear prior to administration can counteract the sedative effects of azaperone.[5] The release of catecholamines during stress can interfere with the drug's mechanism of action. Ensure a calm and quiet environment for the animals before and during the onset of sedation.[1]
-
Individual Variation: As with any anesthetic or sedative, there can be significant individual variation in response to azaperone. Factors such as age, breed, and underlying health conditions can influence drug metabolism and efficacy.
3. Review Your Experimental Protocol:
-
Fasting: Ensure that pigs have been appropriately fasted before sedation to prevent vomiting and aspiration. Withholding food for at least 8 hours is recommended, but water should not be withheld.[6]
-
Monitoring Sedation Depth: Use reliable methods to assess the depth of anesthesia. Jaw tone is a dependable indicator.[6][7] Ocular or muscular reflexes can also be used, but may be unreliable if ketamine is part of the protocol.[5]
4. Consider Drug Interactions:
-
Azaperone can potentiate the effects of other centrally acting depressants and hypotensive agents.[1] If other drugs are being co-administered, review their potential interactions with azaperone.
Troubleshooting Flowchart:
Caption: A flowchart outlining the logical steps for troubleshooting inconsistent sedation with azaperone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for azaperone?
Azaperone is a butyrophenone neuroleptic that primarily acts as a dopamine D2 receptor antagonist.[2][3][8] It also has anti-adrenergic, anti-histaminic, and anti-serotonergic properties at higher concentrations.[1][2] This antagonism of dopamine receptors in the central nervous system leads to sedation and a reduction in aggression.[9][10]
Azaperone Signaling Pathway:
Caption: A diagram illustrating azaperone's antagonistic action on the dopamine D2 receptor.
Q2: What are the expected onset and duration of action for azaperone in pigs?
The onset and duration of sedation are dose- and route-dependent. For intramuscular injections, the onset of sedation is typically within 5-10 minutes, with peak effects around 30 minutes.[1] The duration of sedation is generally 1-3 hours, with all effects wearing off after 6-8 hours.[1] Oral administration may have a slower onset but can be prolonged with higher doses.[2][11]
Q3: Can azaperone be administered via routes other than intramuscular injection?
Yes, several studies have investigated alternative routes of administration, including oral, intranasal, and buccal.[2][3][4] These routes can be effective but often require a higher dosage to achieve a comparable level of sedation to intramuscular injection. For instance, a 4 mg/kg dose administered orally, intranasally, or buccally has been shown to be comparable to a 2 mg/kg intramuscular dose.[2][3][4][12]
Q4: Are there any contraindications for the use of azaperone in pigs?
Yes, azaperone should not be used in very cold conditions, as it can lead to cardiovascular collapse and hypothermia due to peripheral vasodilation.[1] It is also contraindicated in pigs that will be slaughtered before the end of the withdrawal period.[1] Caution should be exercised in animals with known hypersensitivity to azaperone or other components of the formulation.[1]
Q5: What are the best practices for monitoring a pig under azaperone sedation?
Continuous monitoring of sedated animals is crucial. Key parameters to monitor include:
-
Respiratory Rate: Observe for any signs of respiratory depression.
-
Body Temperature: Monitor for hypothermia, especially in cooler environments.
-
Depth of Sedation: Regularly assess jaw tone, which is a reliable indicator of anesthetic depth.[6][7]
-
Cardiovascular Function: Monitor heart rate and rhythm.
It is recommended to record these vital signs every 15 minutes.[7]
Quantitative Data Summary
The following table summarizes key quantitative data from studies on azaperone administration in pigs.
| Administration Route | Dose (mg/kg b.w.) | Onset of Sedation | Peak Effect | Duration of Sedation | Key Findings | Reference(s) |
| Intramuscular (IM) | 2 | 5-10 minutes | ~30 minutes | 1-3 hours | Standard effective dose for sedation. | [1][2][13] |
| Oral | 4 | Slower than IM | Dose-dependent | Longer than IM at higher doses | Requires double the IM dose for comparable sedation. Increasing dose speeds onset and prolongs duration. | [2][11][13] |
| Oral | 8 | Faster than 4 mg/kg | Dose-dependent | Longer than 4 mg/kg | Higher doses may negatively impact respiratory rate and body temperature in piglets. | [11][13][14] |
| Oral | 12 | Fastest oral dose | Dose-dependent | Longest oral dose | Not recommended for piglets due to adverse effects. | [11][13][14] |
| Intranasal | 4 | ~60 minutes | - | Lasts until ~120 minutes | Requires double the IM dose for comparable sedation. | [3][15] |
| Buccal | 4 | - | - | - | Effective, but requires double the IM dose for comparable sedation. | [4][12][16] |
Experimental Protocols
Protocol 1: Comparison of Intramuscular, Intranasal, and Saline Control Administration of Azaperone in Weaned Piglets
-
Objective: To compare the efficacy of intranasal and parenteral administration of azaperone for sedation.
-
Animals: 32 weaned piglets.
-
Experimental Groups:
-
Group A (n=8): 2 mg/kg b.w. azaperone intramuscularly.
-
Group B (n=8): 2 mg/kg b.w. azaperone intranasally.
-
Group C (n=8): 4 mg/kg b.w. azaperone intranasally.
-
Group D (n=8): 1 ml saline intranasally (control).
-
-
Methodology:
-
Animals are randomly assigned to one of the four groups.
-
Baseline physiological parameters (body temperature) and behavioral responses are recorded.
-
The assigned treatment is administered to each piglet.
-
Sedation is assessed by observing the response to a defined stimulus (a blunt blow of a metal rod into a metal edge of the pen).
-
The degree of salivation and movement level are also monitored.
-
Serum azaperone concentrations are measured at specified time points.
-
-
Key Findings: An intranasal dose of 4 mg/kg b.w. is required to achieve a level of sedation comparable to a 2 mg/kg b.w. intramuscular injection.[3][15]
Protocol 2: Evaluation of Increasing Oral Doses of Azaperone in Weaned Piglets
-
Objective: To evaluate the efficacy and safety of increased oral doses of azaperone for sedation.
-
Animals: 32 weaned piglets.
-
Experimental Groups:
-
Group A (n=8): 1 ml saline orally (control).
-
Group B (n=8): 4 mg/kg b.w. azaperone orally.
-
Group C (n=8): 8 mg/kg b.w. azaperone orally.
-
Group D (n=8): 12 mg/kg b.w. azaperone orally.
-
-
Methodology:
-
A prospective, randomized, double-blinded study design is used.
-
Baseline measurements are taken for response to a defined stimulus, movement level, salivation, body temperature, respiratory frequency, and blood biochemical variables.
-
Treatments are administered orally.
-
All parameters are monitored at regular intervals post-administration.
-
Blood plasma concentrations of azaperone are determined at 0, 30, 90, and 240 minutes.[13]
-
-
Key Findings: Increasing the oral dose of azaperone leads to a faster onset and longer duration of sedation. However, higher doses (8 and 12 mg/kg) are not suitable for piglets due to negative effects on respiratory rate and body temperature.[11][13][14]
Experimental Workflow for Sedation Assessment:
Caption: A generalized workflow for conducting experiments to assess the efficacy of azaperone sedation.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the intranasal application of azaperone for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actavet.vfu.cz [actavet.vfu.cz]
- 5. Pig Sedation and Anesthesia for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. cm.nus.edu.sg [cm.nus.edu.sg]
- 8. selleckchem.com [selleckchem.com]
- 9. Use of Azaperone - VIN [vin.com]
- 10. vtech.global [vtech.global]
- 11. Veterinární medicína: Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs [vetmed.agriculturejournals.cz]
- 12. [PDF] The effects of buccal administration of azaperone on the sedation level and biochemical variables of weaned piglets | Semantic Scholar [semanticscholar.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Veterinární medicína: Efficacy of the intranasal application of azaperone for sedation in weaned piglets [vetmed.agriculturejournals.cz]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Azaperone Tartrate Dosage in Swine for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing azaperone tartrate in swine. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure safe and effective use in a research setting.
Troubleshooting Guide
This guide addresses common issues encountered during the administration of this compound in swine.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Insufficient or No Sedative Effect | Improper Injection Technique: Injection into adipose (fatty) tissue instead of muscle can lead to slow or incomplete drug absorption.[1][2] This is a particular risk when using short needles in heavy animals.[2] | - Ensure deep intramuscular (IM) injection. The preferred site is behind the ear, using a needle long enough (e.g., 3 cm) to reach the muscle.[2][3] - For injections into the neck, be cautious of the fat layer.[2] |
| Animal Disturbance: If animals are disturbed or chased during the induction period (the first 5-20 minutes after injection), the sedative effect may be insufficient.[2] | - After administration, leave the animal undisturbed in a quiet environment to allow the drug to take full effect.[1][2] | |
| Underdosing: The calculated dose may be too low for the individual animal or specific breed. | - Review dosage calculations. If the initial dose is ineffective, do not re-administer immediately. Allow for a full recovery before attempting administration on a different day with a carefully considered dose adjustment.[1] | |
| Unexpected Excitement or Agitation | Intravenous Administration: Intravenous (IV) injection of azaperone can cause excitement.[4] | - Azaperone in swine is intended for intramuscular administration. Avoid IV injection. |
| Overdose Recovery: Aggressive behavior can occur during the recovery period following an overdose.[1] | - Monitor animals closely during recovery. Ensure the environment is safe to prevent injury to the animal or personnel. | |
| Prolonged Recovery or Excessive Sedation | Overdosing: Administering a dose higher than recommended can lead to a more profound and longer-lasting sedation.[5] | - Accurately weigh the animal and calculate the dose carefully. - Be aware that higher doses of oral azaperone (8-12 mg/kg) can cause immobility in piglets.[5][6][7] |
| Breed Sensitivity (Vietnamese Pot-Bellied Pigs): This breed is particularly sensitive. Injection into fat can lead to slow absorption, a perception of inefficacy, and a dangerous tendency to re-dose, which can be fatal.[1][2] | - Do not exceed the stated dose in Vietnamese Pot-Bellied pigs. [1] If the initial dose appears ineffective, allow for complete recovery before considering re-injection on a separate day.[1] | |
| Adverse Side Effects (Salivation, Shivering, Panting) | Normal Drug Effect: Transient salivation, shivering, lethargy, and panting can occur even at the recommended therapeutic dose.[5] | - These effects are typically of short duration and resolve without intervention.[5] Monitor the animal to ensure the symptoms are transient. |
| Hypothermia: Azaperone can cause vasodilation, which may lead to cardiovascular collapse and hypothermia, especially in very cold conditions.[2][4] | - Avoid using azaperone in very cold environments. Ensure the animal's body temperature is maintained. | |
| Penile Prolapse in Boars | Dosage: Doses exceeding 1 mg/kg in boars may cause the penis to be extruded, risking potential damage.[1][2] | - Do not exceed a dose of 1 mg/kg in boars. The resulting prolapse is typically reversible.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for azaperone?
A1: Azaperone is a butyrophenone neuroleptic agent. Its primary mechanism is the antagonism of dopamine D2 receptors in the central nervous system, which leads to its sedative and anti-aggressive effects.[4][5][8][9] It also has blocking effects on serotonin, histamine, and adrenergic receptors, which contribute to its overall pharmacological profile, including potential side effects like hypotension.[1][8][10]
Q2: What is the standard recommended dosage of this compound for swine?
A2: The generally recommended intramuscular (IM) dose for controlling aggression in pigs is 2.2 mg/kg of body weight.[11] For other indications, such as stress reduction or as a pre-anesthetic, doses can range from 0.4 mg/kg to 2.0 mg/kg.[12] It is crucial to consult the specific product label for indications and corresponding dosages.
Q3: Are there different dosage recommendations for different swine breeds?
A3: There is a significant lack of published, direct comparative studies on optimal azaperone dosages for various common swine breeds like Landrace, Yorkshire, or Duroc. Most literature provides a general dose for "pigs." However, extreme caution is advised for Vietnamese Pot-Bellied pigs , as they are prone to overdose due to the drug getting trapped in fatty tissue, leading to a delayed effect and risk of fatal re-dosing.[1][2] Conversely, azaperone at doses of 0.5–2 mg/kg IM has been shown to protect susceptible Pietrain pigs against halothane-induced malignant hyperthermia.[4] Given the research gap, it is recommended to start with a conservative dose and conduct pilot studies to determine the optimal dose for a specific breed not extensively documented.
Q4: Can azaperone be administered via routes other than intramuscular injection?
A4: Yes, but dosage adjustments are necessary. Oral, buccal, and intranasal routes have been studied. To achieve a sedative effect comparable to a 2 mg/kg IM dose, an oral, buccal, or intranasal dose of 4 mg/kg is required.[4][5][9][13] Higher oral doses (8-12 mg/kg) can lead to more profound sedation and immobility and may negatively affect respiratory rate and body temperature in piglets.[5][7][14]
Q5: What are the expected onset and duration of action?
A5: Following an IM injection, the onset of action is typically within 5 to 10 minutes.[1][2] The peak effect is reached in approximately 15 minutes in young pigs and 30 minutes in mature animals. The duration of sedation generally lasts from 1 to 6 hours.[1][5]
Q6: What are the common side effects of azaperone in swine?
A6: Possible side effects at the recommended dose include incoordination, transient salivation, shivering, lethargy, piling, and temporary anorexia.[5] These reactions are usually short-lived.[5] At higher doses, these effects may be more pronounced and last longer.[5] Hypotension due to vasodilation is also a potential side effect.[4][8]
Q7: Can azaperone be used in combination with other drugs?
A7: Yes, azaperone is frequently used as a pre-anesthetic and in combination with other agents to achieve deeper sedation or anesthesia.[4] Common combinations include azaperone with ketamine and an alpha-2 adrenoreceptor agonist or with ketamine and butorphanol to produce reliable sedation and muscle relaxation.[4]
Data Summary Tables
Table 1: Recommended Intramuscular (IM) Dosages of Azaperone for Various Indications in Swine
| Indication | Dosage (mg/kg IM) | Notes |
| Control of Aggression (Regrouping) | 2.0 - 2.2 mg/kg | Effective in reducing fighting when mixing pigs.[11] |
| Stress Reduction (Transport) | 0.4 - 2.0 mg/kg | Lower doses are used to reduce transport stress and mortality.[12] |
| Obstetrics (Excited Sows) | 2.0 mg/kg | Aids in managing sows exhibiting excitation during parturition.[12] |
| Pre-medication for Anesthesia | 1.0 - 2.0 mg/kg | Used to calm the animal before induction of general anesthesia.[4] |
| Transport of Boars | 1.0 mg/kg | Dose should not be exceeded to avoid risk of penile prolapse.[1][2] |
Table 2: Comparative Dosages for Different Routes of Administration
| Route of Administration | Dosage (mg/kg) | Onset of Action | Notes |
| Intramuscular (IM) | 2.0 mg/kg | 5-10 minutes | Standard route for reliable sedation.[1][5] |
| Oral | 4.0 mg/kg | Slower, variable | Requires a higher dose to achieve sedation comparable to IM route.[5] Higher doses (8-12 mg/kg) not recommended for piglets.[5][7] |
| Intranasal | 4.0 mg/kg | ~30-60 minutes | A non-invasive alternative, but requires a higher dose.[4][9] |
| Buccal (in the cheek) | 4.0 mg/kg | Slower, variable | Effective, but requires a higher dose for sedation comparable to IM.[13] |
Experimental Protocols
Protocol 1: Dose-Finding Study for a Specific Swine Breed
This protocol outlines a method for determining the optimal IM dose of azaperone for a swine breed where specific dosage information is unavailable.
-
Animal Selection: Select a cohort of healthy, age- and weight-matched pigs of the target breed. Acclimatize them to the housing and handling conditions for at least one week.
-
Group Allocation: Randomly assign pigs to different dosage groups. A minimum of three dosage groups plus a control group is recommended (e.g., 4-8 animals per group).
-
Group A: Saline control (e.g., 1 ml IM).
-
Group B: Low-dose azaperone (e.g., 1.0 mg/kg IM).
-
Group C: Mid-dose azaperone (e.g., 2.0 mg/kg IM).
-
Group D: High-dose azaperone (e.g., 4.0 mg/kg IM).
-
-
Administration: Accurately weigh each pig before administration. Administer the calculated volume via deep IM injection behind the ear.
-
Data Collection: Monitor and record the following parameters at baseline (pre-injection) and at set intervals post-injection (e.g., 15, 30, 60, 90, 120, 180, 240 minutes).
-
Sedation Score: Use a validated sedation scale (e.g., 0=normal movement, 1=ataxic/less active, 2=lying down).[13]
-
Response to Stimuli: Assess the reaction to a non-painful stimulus (e.g., a loud noise) and record the response (e.g., no reaction, mild reaction, strong reaction).[13]
-
Physiological Parameters: Record heart rate, respiratory rate, and rectal temperature.[5][15]
-
Adverse Effects: Note any instances of excessive salivation, tremors, or other adverse reactions.[13]
-
-
Analysis: Analyze the data to determine the dose that provides the desired level of sedation with the minimal side effects for the specific research purpose.
Protocol 2: Evaluating Efficacy of Different Administration Routes
This protocol is designed to compare the sedative effects of IM, oral, and intranasal administration.
-
Animal Selection and Grouping: As described in Protocol 1, use healthy, acclimatized piglets. Create four groups (n=8-10 per group).
-
Group A: Control (e.g., 1 ml saline intranasally).
-
Group B: Standard IM dose (e.g., 2 mg/kg azaperone IM).
-
Group C: Intranasal dose (e.g., 4 mg/kg azaperone).
-
Group D: Oral dose (e.g., 4 mg/kg azaperone).
-
-
Administration:
-
IM: Deep intramuscular injection behind the ear.
-
Intranasal: Administer the required volume into the nasal cavity using a syringe without a needle.
-
Oral: Administer the solution directly into the mouth.
-
-
Data Collection: Follow the data collection steps outlined in Protocol 1. Additionally, blood samples can be collected at timed intervals to determine the plasma concentration of azaperone and its metabolite, azaperol, for pharmacokinetic analysis.[5][13]
-
Analysis: Compare the onset of sedation, peak effect, duration of action, and physiological responses across the different administration routes to determine their relative efficacy and suitability for the intended application.
Visualizations
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. Swine Analgesia, Sedation and Anesthesia – Large Animal Surgery – Supplemental Notes [open.lib.umn.edu]
- 4. Pig Sedation and Anesthesia for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Veterinární medicína: Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs [vetmed.agriculturejournals.cz]
- 7. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bloomtechz.com [bloomtechz.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Use of Azaperone - VIN [vin.com]
- 11. selleckchem.com [selleckchem.com]
- 12. fao.org [fao.org]
- 13. actavet.vfu.cz [actavet.vfu.cz]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Addressing paradoxical excitement after azaperone tartrate administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering paradoxical excitement and other adverse reactions following the administration of azaperone tartrate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a butyrophenone neuroleptic agent commonly used in veterinary medicine as a tranquilizer, particularly in pigs, to reduce aggression and stress.[1] Its primary mechanism of action is as a dopamine antagonist, with a high affinity for D2-like receptors, though it also exhibits some antihistaminic and anticholinergic properties.[2][3]
Q2: What is paradoxical excitement in the context of azaperone administration?
A2: Paradoxical excitement is an adverse reaction characterized by an unexpected increase in excitement, agitation, ataxia (loss of coordination), and sometimes panic, rather than the intended sedation.[4] This phenomenon has been notably observed in horses following rapid intravenous administration of azaperone.[4]
Q3: What are the potential underlying causes of paradoxical excitement with azaperone?
A3: The exact mechanisms are not fully elucidated, but several theories exist. Paradoxical reactions to central nervous system (CNS) depressants may involve:
-
Dopaminergic Pathways: As a dopamine antagonist, azaperone's primary action is on these pathways. Imbalances in dopamine signaling, particularly in the striatum, are implicated in the regulation of movement and behavior.[5][6]
-
Serotonergic System Interaction: Azaperone may have some affinity for serotonin receptors, and alterations in serotonergic neurotransmission are known to be involved in paradoxical reactions to other sedatives.[7]
-
GABAergic System Modulation: While not its primary target, azaperone's overall CNS depressant effect may indirectly influence the GABAergic system, the main inhibitory system in the brain.[8] Paradoxical reactions to other sedatives, like benzodiazepines, are sometimes linked to alterations in GABA receptor function.
Q4: In which species is paradoxical excitement most commonly reported?
A4: While azaperone is widely used in pigs with a low incidence of excitement, paradoxical reactions are most prominently reported in horses, especially with intravenous administration.[4] The use of azaperone in horses is generally avoided due to these potential adverse reactions.[2]
Troubleshooting Guides
Issue 1: Observation of Paradoxical Excitement Post-Administration
Symptoms:
-
Sudden onset of agitation, restlessness, or panic.
-
Ataxia, stumbling, or loss of coordinated movement.
-
Increased vocalization.
-
Muscle tremors, sweating.[4]
Immediate Actions:
-
Ensure Safety: Prioritize the safety of both the animal and personnel. Secure the animal in a safe, enclosed area to prevent injury.
-
Minimize Stimulation: Reduce external stimuli such as loud noises and bright lights, as this can exacerbate the excitement.
-
Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and temperature.
-
Do Not Re-administer Azaperone: Re-dosing may worsen the reaction.
Management and Reversal:
-
Supportive Care: Provide a quiet and calm environment for the animal to recover. The effects of azaperone are generally dose-dependent and will diminish as the drug is metabolized.
-
Pharmacological Intervention (Use with Caution and Veterinary Consultation):
-
Alpha-2 Agonists: In some cases, the administration of an alpha-2 adrenergic agonist like xylazine or detomidine might help to counteract the excitement and induce sedation. However, this should be done with caution as azaperone can potentiate the hypotensive effects of these agents.[9][10]
-
Reversal Agents: There is no specific reversal agent for azaperone. The use of benzodiazepine antagonists like flumazenil or opioid antagonists like naloxone is not indicated unless a benzodiazepine or opioid was co-administered.[11][12] Their efficacy in reversing azaperone-induced excitement is not established.
-
Issue 2: Insufficient Sedation or Apparent Lack of Effect
Possible Causes:
-
Incorrect Administration: Intramuscular injection into adipose (fat) tissue can lead to slow and incomplete absorption.
-
Inappropriate Dosage: The dose may be too low for the specific animal or species.
-
Individual Variation: There can be significant individual differences in response to sedatives.
Troubleshooting Steps:
-
Verify Administration Technique: Ensure deep intramuscular injection was achieved, avoiding fatty areas. For pigs, the recommended site is behind the ear.
-
Review Dosage Calculation: Double-check the calculated dose based on the animal's weight.
-
Allow Sufficient Time for Onset: The sedative effects of azaperone typically become apparent within 10-15 minutes after intramuscular injection.
-
Consider Environmental Factors: A quiet environment post-injection is crucial for the sedative effects to manifest.
-
Re-dosing: If there is no response after an adequate waiting period, re-dosing should be approached with extreme caution and ideally after consultation with a veterinarian. Overdosing can lead to prolonged recovery or other adverse effects.
Data Presentation
Table 1: Reported Dosages of Azaperone and Observed Effects in Different Species
| Species | Route of Administration | Dosage Range (mg/kg) | Primary Observed Effect | Incidence of Paradoxical Excitement | Reference(s) |
| Pig | Intramuscular | 0.4 - 2.0 | Sedation, reduced aggression | Low/Not commonly reported | [13] |
| Horse | Intravenous | 0.29 - 0.57 | Sedation or Paradoxical Excitement | >50% in one study | [4] |
| White Rhinoceros | Intramuscular (with etorphine) | Not specified | Reduced induction time | Not reported | [14] |
| Red Brocket Deer | Intramuscular (with xylazine) | 1.0 | Sedation | Not reported | [9] |
| Wapiti | Intramuscular (with xylazine) | 0.2 | Sedation | Not reported | [15] |
| Rat | Intraperitoneal | 3.5 | Reduced exploratory behavior | Not reported | [14] |
Table 2: Effects of Azaperone in Combination with Other Agents
| Combination | Species | Azaperone Dose (mg/kg) | Other Agent(s) and Dose(s) (mg/kg) | Key Findings | Reference(s) |
| Azaperone + Xylazine | Red Brocket Deer | 1.0 | Xylazine: 0.5 or 1.0 | Effective sedation, physiological stability | [9] |
| Azaperone + Xylazine | Wapiti | 0.2 | Xylazine: 1.3 | Safe and effective immobilization | [15] |
| Azaperone + Xylazine + Ketamine | Pig | Not specified | Xylazine and Ketamine: Not specified | Increased plasma cortisol, suggesting a stress response | [10] |
| Azaperone + Etorphine | White Rhinoceros | Not specified | Etorphine: Not specified | Reduced time to induction of immobilization | [14] |
Experimental Protocols
Protocol 1: Assessment of Sedative and Potential Excitatory Effects of Azaperone in Rodents
This protocol is a composite based on methodologies described in studies evaluating sedative and behavioral effects of neuroleptics.
-
Animals: Male Wistar rats (200-250g).
-
Housing: Standard laboratory conditions, 12-hour light/dark cycle, ad libitum access to food and water. Acclimatize animals to the testing room for at least 1 hour before experiments.
-
Drug Preparation: Prepare this compound in a sterile saline solution to the desired concentrations.
-
Experimental Groups:
-
Group 1: Vehicle control (saline).
-
Group 2-4: Azaperone at increasing doses (e.g., 1.0, 2.5, 5.0 mg/kg, intraperitoneally).
-
-
Procedure:
-
Habituate each rat to an open-field arena (e.g., 100x100 cm with 40 cm high walls, divided into 25 squares) for 10 minutes one day prior to testing.
-
On the test day, administer the assigned treatment (vehicle or azaperone dose) via intraperitoneal injection.
-
Immediately place the rat in the center of the open-field arena.
-
Record the following behaviors for 30 minutes using a video tracking system or trained observers:
-
Locomotor Activity: Number of squares crossed.
-
Rearing: Number of times the animal stands on its hind legs.
-
Grooming: Duration of grooming behavior.
-
Stereotypy: Repetitive, purposeless movements (e.g., head weaving).
-
Signs of Paradoxical Excitement: Increased locomotion, rapid movements, jumping, or agitation.
-
-
-
Data Analysis: Analyze the data using ANOVA to compare the effects of different doses of azaperone on the behavioral parameters.
Mandatory Visualizations
Caption: Potential signaling pathways involved in azaperone's effects.
Caption: General experimental workflow for assessing azaperone's effects.
Caption: Troubleshooting logic for azaperone administration outcomes.
References
- 1. droracle.ai [droracle.ai]
- 2. buffalo.edu [buffalo.edu]
- 3. researchgate.net [researchgate.net]
- 4. Paradoxical excitement following the intravenous administration of azaperone in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 5-HT1A Receptor Partial Agonists of the Azapirone Class as an Add-On Therapy on Psychopathology and Cognition in Schizophrenia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azaperone and xylazine: A pharmacological combination to facilitate captive deer management for red brocket deer (Mazama americana) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of general anesthesia with ketamine in combination with the neuroleptic sedatives xylazine or azaperone on plasma metabolites and hormones in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flumazenil, naloxone and the ‘coma cocktail’ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naloxone, Flumazenil and Dantrolene as Antidotes [inchem.org]
- 13. Comparison of azaperone-detomidine-butorphanol-ketamine and azaperone-tiletamine-zolazepam for anaesthesia in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. meridian.allenpress.com [meridian.allenpress.com]
Best practices for minimizing injection site reactions with azaperone tartrate
Welcome to the Technical Support Center for Azaperone Tartrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices for minimizing injection site reactions and to offer troubleshooting support for issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a butyrophenone neuroleptic agent used as a sedative and tranquilizer in veterinary medicine, particularly in swine.[1] Its primary mechanism of action is as a dopamine antagonist in the central nervous system, which leads to a calming effect and reduced aggression.[1][2] It also has some antihistaminic and anticholinergic properties.
Q2: What are the common causes of injection site reactions with intramuscularly administered drugs?
A2: Injection site reactions can be caused by several factors, including:
-
Improper injection technique: This includes using the wrong needle size, injecting into an inappropriate location, or incorrect angle of insertion.[2][3][4]
-
Irritant properties of the drug formulation: The pH, osmolality, and specific excipients in the drug solution can cause local tissue irritation.[3] this compound injections are prepared with tartaric acid and have an acidic pH, which may contribute to local reactions.
-
Volume and concentration of the injected drug: Larger volumes or higher concentrations of a drug can increase the likelihood and severity of a local reaction.[3]
-
Contamination: Introduction of bacteria or other pathogens during the injection process can lead to infection and inflammation.[5]
-
Individual animal sensitivity: Some animals may be more prone to reactions due to their individual immune response.[4]
Q3: Are injection site reactions common with this compound?
A3: While azaperone injection is generally considered well-tolerated at recommended doses, local tissue reactions can occur.[6] One study noted that intramuscular administration of azaperone can leave high and long-lasting concentrations at the injection site.[7][8] However, specific incidence rates for injection site reactions with this compound in swine are not well-documented in publicly available literature. A study on depot neuroleptics in humans reported that 17% of patients experienced clinically significant depot site reactions.[9]
Q4: What is the recommended injection site for this compound in swine?
A4: The preferred site for intramuscular injection in pigs is the muscle of the neck, just behind and below the ear.[2][4][10] This location is recommended to avoid damage to valuable cuts of meat and to minimize the risk of nerve injury.[4][11]
Troubleshooting Guide: Injection Site Reactions
This guide provides a structured approach to identifying, managing, and preventing injection site reactions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) | Prevention Strategies |
| Swelling, redness, or heat at the injection site appearing within hours to days | Local inflammatory response to the drug formulation (e.g., acidic pH)Trauma from the injectionHigh injection volume or concentration | Monitor the site for any worsening of signs.Apply cold packs to the area for the first 24 hours to reduce swelling.Consult a veterinarian if signs are severe or persist for more than a few days. | Ensure the injection volume does not exceed 5 mL per site.[12]Consider dividing larger doses into multiple injection sites.Allow the refrigerated product to warm to room temperature before injection. |
| Hard lump or abscess formation at the injection site | Bacterial contamination during injectionSevere localized inflammatory reaction (sterile abscess) | Do not attempt to drain the lump yourself.Consult a veterinarian for diagnosis and treatment. This may involve drainage, flushing, and antibiotic therapy. | Use a new, sterile needle for each animal.[13]Clean the injection site with an appropriate antiseptic if it is dirty.[14]Ensure proper handling and storage of the medication to prevent contamination. |
| Lameness or reluctance to move after injection | Injection into or near a nervePain from muscle trauma or inflammation | Provide a clean, comfortable resting area.Monitor for improvement.Consult a veterinarian if lameness is severe or does not improve within 24-48 hours. | Use the correct injection site (neck muscle behind the ear).[2][4][10]Ensure proper restraint of the animal to prevent sudden movements during injection.Use the appropriate needle length to reach the muscle without hitting bone or nerves. |
| Lack of expected sedative effect | Injection into adipose (fat) tissue instead of muscleIncorrect dosage | Re-evaluate the animal's weight to ensure correct dosage calculation.If the initial dose has no effect, allow for full recovery before considering re-injection on a different day to avoid potential overdose.[12] | Use a needle of appropriate length to penetrate the fat layer and reach the muscle.Inject into the well-muscled area of the neck behind the ear. |
Data on Intramuscular Injection Parameters for Swine
To minimize tissue damage, it is crucial to use the appropriate needle size and limit the injection volume per site. The following table summarizes recommended guidelines for intramuscular injections in swine.
| Pig Weight | Recommended Needle Gauge | Recommended Needle Length (inches) | Maximum Injection Volume per Site (mL) |
| < 10 lb | 18-20 | 1/2 - 5/8 | 2 |
| 10-60 lb | 18-20 | 3/4 - 1 | 3 |
| 60-250 lb | 16-18 | 1 - 1 1/2 | 5 |
| > 250 lb (sows/boars) | 16-18 | 1 - 1 1/2 | 5 |
Data compiled from sources[4][14][15].
Experimental Protocols
Protocol 1: Assessment of Local Tissue Tolerance to this compound Injection in Swine
Objective: To evaluate and compare the local tissue reactions at the injection site following intramuscular administration of different formulations or volumes of this compound.
Methodology:
-
Animal Model: Use a cohort of healthy, age- and weight-matched pigs.
-
Groups:
-
Control Group: Administer a sterile saline injection (volume matched to the test groups).
-
Test Group 1: Administer the standard formulation of this compound at the recommended dose and volume.
-
Test Group 2 (Optional): Administer a modified formulation of this compound (e.g., buffered to a more neutral pH).
-
Test Group 3 (Optional): Administer the standard formulation at a higher volume per injection site.
-
-
Administration:
-
Properly restrain the animals.
-
Administer the injections intramuscularly into the neck muscle behind the ear, using the appropriate needle size for the animal's weight.
-
Mark the injection sites for subsequent evaluation.
-
-
Evaluation:
-
Clinical Observation: Visually inspect and palpate the injection sites at 24, 48, and 72 hours post-injection. Score the reactions based on a standardized scale for swelling, redness, and heat.
-
Histopathology: At predetermined time points (e.g., 72 hours and 7 days post-injection), euthanize a subset of animals from each group. Collect tissue samples from the injection sites for histopathological examination to assess for inflammation, necrosis, and fibrosis.
-
-
Data Analysis: Statistically compare the scores for clinical signs and histopathological changes between the different groups.
Protocol 2: Evaluation of Mitigation Strategies for Injection Site Reactions
Objective: To determine the effectiveness of different techniques in reducing local tissue reactions associated with this compound injections.
Methodology:
-
Animal Model: Use a cohort of healthy, age- and weight-matched pigs.
-
Groups:
-
Control Group: Administer this compound using the standard injection protocol.
-
Test Group 1: Administer the injection with a smaller gauge needle than standard.
-
Test Group 2: Divide the total dose into two separate injection sites.
-
Test Group 3: Apply a cold pack to the injection site immediately following administration.
-
-
Administration: Follow the same injection procedure as in Protocol 1 for all groups, with the specified modifications for each test group.
-
Evaluation: Conduct clinical observations and scoring of injection site reactions as described in Protocol 1 at 24, 48, and 72 hours post-injection.
-
Data Analysis: Compare the reaction scores between the control and test groups to determine the effectiveness of each mitigation strategy.
Visualizations
References
- 1. vtech.global [vtech.global]
- 2. Proper Injection Techniques for Pigs - Pork Information Gateway [porkgateway.org]
- 3. vetlexicon.com [vetlexicon.com]
- 4. 4starvets.com [4starvets.com]
- 5. Side effects and problems with pig vaccinations | Business Queensland [business.qld.gov.au]
- 6. IL-1 family cytokines trigger sterile inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue damage and concentration at the injection site after intramuscular injection of chemotherapeutics and vehicles in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thepigsite.com [thepigsite.com]
- 12. assets.hpra.ie [assets.hpra.ie]
- 13. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 14. fao.org [fao.org]
- 15. The sterile inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Azaperone Tartrate Solubility for Novel Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of azaperone tartrate. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during formulation development.
Troubleshooting Guide
Researchers may face several challenges when working with this compound. This guide provides a systematic approach to identifying and resolving common solubility issues.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor initial dissolution in aqueous buffers | This compound has low intrinsic aqueous solubility. The pH of the buffer may not be optimal for dissolution. | - Decrease the pH of the aqueous buffer. Azaperone, as a basic compound, is more soluble in acidic conditions. A pH range of 3.0-4.0 is a good starting point. - Consider using a co-solvent system. Pre-dissolving this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding the aqueous buffer can significantly improve dissolution.[1][2] - Increase the temperature of the solvent, as solubility generally increases with temperature.[3] However, monitor for any potential degradation. |
| Precipitation upon addition of aqueous buffer to an organic stock solution | The concentration of this compound in the final aqueous solution exceeds its solubility limit. "Salting out" effect due to high salt concentration in the buffer. Improper mixing technique leading to localized high concentrations. | - Reduce the final concentration of this compound in the aqueous solution. - Add the organic stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing to ensure rapid and uniform dispersion.[4] - If using a high concentration salt buffer, consider diluting the buffer or using an alternative buffer system. |
| Cloudiness or precipitation in the formulation over time | The formulation is a supersaturated solution that is not physically stable. The pH of the formulation has shifted over time. Degradation of this compound. | - Incorporate a stabilizing polymer, such as a cellulose derivative (e.g., HPMC) or a polyvinylpyrrolidone (PVP), to inhibit crystallization. - Re-evaluate the buffer system to ensure it has sufficient buffering capacity to maintain the desired pH. - Conduct stability studies at different temperatures and light conditions to assess for degradation. Store the formulation protected from light. |
| Incomplete dissolution even with co-solvents | The selected co-solvent system is not optimal for this compound. The ratio of co-solvents to the aqueous phase is not appropriate. | - Experiment with different co-solvents or combinations of co-solvents. A mixture of DMSO, PEG 300, and a surfactant like Tween 80 has been shown to be effective for azaperone.[1] - Systematically vary the ratio of the organic co-solvent to the aqueous phase to determine the optimal composition for maximum solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of azaperone and this compound?
Q2: How does pH affect the solubility of this compound?
A2: Azaperone is a basic compound, and therefore, its solubility significantly increases in acidic environments. For instance, tritiated azaperone has been dissolved in 0.01 M tartaric acid for experimental use.[5] Formulations of fast-dissolving azaperone granules have been developed using citric acid or tartaric acid, resulting in a final dissolution medium pH of 3.1 to 3.6.
Q3: What are the recommended starting solvents for dissolving this compound?
A3: For initial dissolution, consider the following:
-
Acidic Buffers: Buffers with a pH in the range of 3.0-4.0.
-
Organic Solvents: Azaperone is readily soluble in several organic solvents.[5] For formulation purposes, water-miscible solvents like Dimethyl Sulfoxide (DMSO) and ethanol are good starting points.[1][2]
-
Co-solvent Systems: A mixture of DMSO, Polyethylene Glycol 300 (PEG 300), and Tween 80 in saline has been used to achieve a solubility of at least 2.5 mg/mL for azaperone.[1]
Q4: Can cyclodextrins be used to improve the solubility of this compound?
A4: Yes, cyclodextrin complexation is a viable strategy for enhancing the solubility of poorly soluble drugs. A formulation using 10% DMSO and 90% of a 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline has been reported to solubilize azaperone at ≥ 2.5 mg/mL.[1]
Q5: What is a solid dispersion, and can it be used for this compound?
A5: A solid dispersion is a system where a drug is dispersed in an inert carrier matrix, often a polymer, at the solid state. This can enhance the dissolution rate and bioavailability of poorly soluble drugs.[6] Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and Soluplus®. While specific protocols for this compound are not published, this technique is highly applicable. A suggested starting point would be to use a solvent evaporation method with PVP or Soluplus® as the carrier.
Quantitative Solubility Data
The following table summarizes the available solubility data for azaperone. It is important to note that the solubility of this compound will be influenced by the specific conditions of the solvent system, particularly pH.
| Solvent System | Concentration Achieved | Notes |
| Water | 50 µg/mL (for azaperone base)[5] | Azaperone is very slightly soluble in water. |
| Ethanol | 32 mg/mL (for azaperone base)[2] | Sonication is recommended to aid dissolution. |
| Dimethyl Sulfoxide (DMSO) | 50-65 mg/mL (for azaperone base)[1][7] | Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility. |
| 0.01 M Tartaric Acid | Not specified, but used as a solvent for in vivo studies.[5] | Suggests good solubility in acidic conditions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (for azaperone base)[1] | A co-solvent system for achieving higher concentrations. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (for azaperone base)[1] | Demonstrates the utility of cyclodextrins. |
Experimental Protocols
The following are detailed methodologies for key experiments aimed at improving the solubility of this compound.
Protocol 1: Preparation of an this compound Solution using a Co-solvent System
Objective: To prepare a clear, aqueous-based solution of this compound at a concentration of approximately 2 mg/mL.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Polyethylene Glycol 300 (PEG 300), pharmaceutical grade
-
Tween 80, pharmaceutical grade
-
Saline solution (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
In a sterile vial, dissolve the this compound in DMSO to create a stock solution of 20 mg/mL.
-
Vortex or sonicate until the powder is completely dissolved.
-
-
Prepare the Vehicle:
-
In a separate sterile vial, combine the following components in the specified ratios to prepare the final vehicle:
-
40% PEG 300
-
5% Tween 80
-
45% Saline
-
-
Mix the vehicle components thoroughly using a vortex mixer or magnetic stirrer.
-
-
Combine Stock Solution and Vehicle:
-
While continuously stirring the vehicle, slowly add 1 part of the 20 mg/mL this compound stock solution to 9 parts of the prepared vehicle.
-
For example, to prepare 1 mL of the final solution, add 100 µL of the stock solution to 900 µL of the vehicle.
-
Continue stirring until a clear, homogeneous solution is obtained.
-
-
Final Concentration: The final concentration of this compound will be approximately 2 mg/mL.
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound through complexation with Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) using the kneading method.
Materials:
-
This compound
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Spatula
-
Vacuum oven
Methodology:
-
Molar Ratio Calculation: Determine the required amounts of this compound and SBE-β-CD for a 1:1 molar ratio.
-
Kneading Process:
-
Place the calculated amount of SBE-β-CD in a mortar.
-
Add a small amount of a water:ethanol (1:1 v/v) mixture to the SBE-β-CD and triturate to form a homogeneous paste.
-
Gradually add the this compound powder to the paste while continuously kneading for 45-60 minutes.
-
If the mixture becomes too dry, add a few more drops of the water:ethanol mixture.
-
-
Drying:
-
Spread the resulting paste in a thin layer on a glass dish.
-
Dry the paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
-
Sieving:
-
Grind the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a fine-mesh sieve to obtain a uniform particle size.
-
-
Solubility Assessment: The solubility of the prepared inclusion complex in water can then be determined and compared to that of the uncomplexed this compound.
Protocol 3: Preparation of an this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone (PVP K30) to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol, analytical grade
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieve
Methodology:
-
Ratio Selection: Prepare solid dispersions at different drug-to-polymer weight ratios (e.g., 1:1, 1:3, 1:5).
-
Dissolution:
-
For a 1:3 ratio, dissolve 100 mg of this compound and 300 mg of PVP K30 in a suitable volume of methanol (e.g., 20 mL) in a round-bottom flask.
-
Ensure complete dissolution of both components, using gentle warming or sonication if necessary.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at a temperature of 40-50°C.
-
-
Drying:
-
Once the solvent is removed, a thin film or solid mass will remain.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
-
Characterization: The resulting solid dispersion can be characterized for its dissolution properties and compared to the pure drug.
Visualizations
Caption: Experimental workflow for developing novel this compound formulations.
Caption: Troubleshooting logic for this compound dissolution issues.
References
Technical Support Center: Stability of Azaperone Tartrate Analytical Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting stability testing of azaperone tartrate analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of stability testing for this compound analytical standards?
A1: Stability testing is crucial to ensure the integrity, purity, and potency of this compound analytical standards over time. It helps to establish a re-test period or shelf life and recommended storage conditions. This ensures that the standard is reliable for its intended analytical use, such as in assays for drug substance and drug product, impurity quantification, and pharmacokinetic studies.
Q2: What are the typical stress conditions applied during forced degradation studies of this compound?
A2: Forced degradation studies, also known as stress testing, are performed to identify potential degradation products and pathways. Typical stress conditions include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl).
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH).
-
Oxidation: Exposure to an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Thermal Degradation: Heating the standard at elevated temperatures (e.g., 60-80°C).
-
Photostability: Exposing the standard to UV and visible light.
Q3: What is a stability-indicating analytical method?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For this compound, this is typically a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method that separates the parent drug from all potential degradation products.
Q4: What are the known degradation pathways for azaperone?
A4: Based on available data, azaperone is susceptible to degradation under photolytic conditions. One identified degradation product upon exposure to ultraviolet (UV) light is p-fluorobenzoic acid.[1] Studies have shown that the azaperone molecule remains intact under acid and base hydrolysis conditions.[1] While not definitively reported for the analytical standard, metabolic pathways in vivo include reduction of the butanone group to form azaperol, oxidative N-dealkylation, and hydroxylation of the pyridine ring, which could suggest potential sites for oxidative degradation under chemical stress.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram During Stability Testing
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Identify the Stress Condition: Determine which stress condition (e.g., light, heat, oxidation) is causing the appearance of new peaks. Azaperone is known to be degraded by UV light.[1] 2. Characterize the Degradant: If possible, use mass spectrometry (MS) to identify the mass of the unknown peak. This can help in proposing a structure for the degradation product. For example, exposure to UV light can produce p-fluorobenzoic acid.[1] 3. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between azaperone and the new peaks. |
| Contamination | 1. Analyze Blanks: Inject a blank (solvent) to check for contamination from the solvent or analytical system. 2. Check Glassware and Reagents: Ensure all glassware is scrupulously clean and that reagents are of high purity and have not degraded. |
| Interaction with Excipients (for drug product) | 1. Analyze Placebo: If testing a formulated product, analyze a placebo sample to see if any peaks originate from the excipients. |
Issue 2: Loss of this compound Assay Value with No Obvious Degradation Peaks
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Non-UV Absorbing Degradants | 1. Use a Universal Detector: Employ a detector that does not rely on chromophores, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with a UV detector to check for non-UV active species. 2. Mass Balance Study: Perform a mass balance analysis to see if the sum of the assay of the main peak and the impurities/degradants accounts for 100% of the initial concentration. A significant discrepancy may indicate the formation of non-detected products. |
| Precipitation of the Analyte | 1. Check Solubility: Ensure that the concentration of this compound in the sample solution does not exceed its solubility in the chosen solvent, especially after exposure to stress conditions that might alter the pH. 2. Visual Inspection: Visually inspect the sample solutions for any precipitate before injection. |
| Adsorption to Container | 1. Use Inert Vials: Employ silanized or polypropylene vials to minimize adsorption of the analyte to the container surface. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Analytical Standard
Objective: To investigate the degradation of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target analytical concentration.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
-
Incubate at room temperature for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3-30%.
-
Incubate at room temperature for a specified period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at a controlled temperature (e.g., 80°C) for a specified period.
-
Also, expose a solution of this compound to the same thermal stress.
-
At each time point, withdraw a sample, dissolve (if solid), and dilute with the mobile phase.
-
-
Photostability Testing:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
At the end of the exposure period, prepare solutions of both the exposed and control samples and dilute with the mobile phase.
-
-
Analysis: Analyze all samples by a suitable HPLC-UV or HPLC-MS method.
Summary of Forced Degradation Conditions and Results:
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl | 60°C | Up to 24 hours | No significant degradation expected.[1] |
| Base Hydrolysis | 0.1 N NaOH | Room Temp. | Up to 24 hours | No significant degradation expected.[1] |
| Oxidation | 3-30% H₂O₂ | Room Temp. | Up to 24 hours | Potential for degradation at piperazine or pyridine moieties. |
| Thermal | Solid & Solution | 80°C | Up to 7 days | Degradation potential to be evaluated. |
| Photolytic | UV/Vis Light | Room Temp. | Per ICH Q1B | Degradation is expected, with p-fluorobenzoic acid as a potential degradant.[1] |
Visualizations
Caption: Workflow for the stability testing of this compound.
Caption: Known and potential degradation pathways of azaperone.
References
Identifying and characterizing impurities in azaperone tartrate samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azaperone tartrate. It offers insights into the identification and characterization of impurities, along with detailed experimental protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound samples?
A1: Impurities in this compound can be broadly categorized as:
-
Process-Related Impurities: These are substances formed during the synthesis of azaperone, including unreacted starting materials, intermediates, and by-products of side reactions.[1] Known process-related impurities include Azaperone Impurity A and Azaperone Impurity B.[2]
-
Degradation Products: These arise from the decomposition of this compound under the influence of environmental factors such as light, heat, humidity, and pH.[3][4] A primary degradation product is azaperol, formed by the reduction of the butanone group.[5][6] Other degradation pathways may involve oxidation and hydrolysis.
-
Residual Solvents: Organic and inorganic liquids used during the synthesis and purification process that are not completely removed.
-
Inorganic Impurities: Reagents, catalysts, and heavy metals that may be introduced during manufacturing.
Q2: What are the regulatory limits for impurities in this compound?
A2: As a veterinary drug substance, the impurity limits for this compound are guided by regulatory bodies such as the FDA's Center for Veterinary Medicine (CVM) and VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products). According to CVM GFI #92, the identification threshold for unidentified impurities is generally 0.20%, and the qualification threshold for identified impurities is typically 0.50%.[7] The reporting threshold for impurities is 0.10%.[7] Specific limits for known impurities are often detailed in pharmacopoeial monographs, such as the European Pharmacopoeia (EP) and British Pharmacopoeia (BP).[8]
Q3: What analytical techniques are most suitable for identifying and quantifying this compound impurities?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for separating and quantifying known and unknown impurities.[6][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products by providing molecular weight and fragmentation information.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used as a complementary technique, particularly for the confirmation of azaperone and its metabolite, azaperol.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is used for the definitive structural characterization of isolated impurities.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing for Azaperone Peak | Secondary interactions between the basic azaperone molecule and acidic silanol groups on the HPLC column.[10] | - Use an end-capped column to minimize silanol interactions. - Adjust the mobile phase pH to be more acidic (e.g., pH < 3) to ensure the silanol groups are fully protonated.[10] - Add a competing base, such as triethylamine, to the mobile phase to mask the active sites.[10] |
| Poor Resolution Between Impurities | Inadequate separation power of the mobile phase or column. | - Optimize the mobile phase composition, including the organic modifier and buffer concentration. - Employ a gradient elution program to improve separation.[10] - Select a column with a different stationary phase or a smaller particle size for higher efficiency. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[11] - Flush the injector and column with a strong solvent. - Run a blank gradient to identify the source of contamination. |
| Baseline Drift | - Fluctuations in column temperature. - Incomplete column equilibration.[12] - Contaminated detector flow cell.[12] | - Use a column oven to maintain a stable temperature.[12] - Ensure the column is adequately equilibrated with the initial mobile phase before injection. - Flush the detector flow cell. |
| Irreproducible Retention Times | - Changes in mobile phase composition. - Fluctuations in flow rate.[12] - Leaks in the HPLC system. | - Prepare fresh mobile phase and ensure proper mixing. - Check the pump for proper functioning and degas the mobile phase. - Inspect all fittings and connections for leaks.[12] |
Experimental Protocols
HPLC Method for Impurity Profiling
This method is adapted from a validated procedure for the simultaneous determination of azaperone and azaperol.[6]
-
Chromatographic System:
-
Column: Zorbax SB C-18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.05 M phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient can be developed, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B to elute all impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 245 nm.[6]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.
-
Forced Degradation Study Protocol
This protocol is based on general guidelines for forced degradation studies.[3][4][13][14] The extent of degradation should be targeted at 5-20%.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate at 60°C for 8 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the solid this compound powder in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the diluent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dissolve the stressed sample in the diluent for HPLC analysis.
-
Data Presentation
Table 1: Known Impurities of Azaperone
| Impurity Name | Structure | Potential Origin |
| Azaperone Impurity A | 1-(2-fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one[15] | Process-Related |
| Azaperone Impurity B | 4,4'-bis[4-(pyridin-2-yl)piperazin-1-yl]butyrophenone | Process-Related |
| Azaperol | 1-(4-fluorophenyl)-4-(4-(pyridin-2-yl)piperazin-1-yl)butan-1-ol | Degradation |
Table 2: Representative Acceptance Criteria for Impurities in this compound (based on VICH Guidelines)
| Impurity | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Any Unidentified Impurity | > 0.10% | > 0.20% | > 0.50% |
| Any Identified Impurity | > 0.10% | - | > 0.50% |
| Total Impurities | Report | - | To be justified |
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Confirmation of azaperone and its metabolically reduced form, azaperol, in swine liver by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. pharmaffiliates.com [pharmaffiliates.com]
Strategies for reversing the sedative effects of azaperone tartrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the sedative effects of azaperone tartrate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce sedation?
This compound is a butyrophenone neuroleptic agent that primarily acts as a dopamine receptor antagonist, blocking both D1 and D2 receptors in the brain.[1][2] This blockade of dopamine, a key neurotransmitter involved in arousal and movement, leads to a dose-dependent sedative and calming effect.[3][4] Additionally, azaperone has effects on the central and peripheral noradrenergic systems and, at high concentrations, can antagonize histamine and serotonin receptors, which may contribute to its sedative properties.[2][5]
Q2: Are there any direct pharmacological antagonists to reverse the sedative effects of this compound?
Currently, there are no specific and direct pharmacological antagonists clinically available to reverse the sedative effects of this compound. Management of azaperone-induced sedation focuses on supportive care, dose optimization, and monitoring of the animal.
Q3: What should I do in case of an accidental overdose of this compound leading to excessive sedation?
In the event of an overdose, the primary approach is supportive care. Key steps include:
-
Monitoring Vital Signs: Closely monitor respiratory rate, heart rate, blood pressure, and body temperature. Azaperone can cause hypotension, respiratory depression, and hypothermia.[6]
-
Maintaining a Patent Airway: Ensure the animal's airway is clear and provide supplemental oxygen if necessary.
-
Fluid Therapy: Intravenous fluids may be administered to help manage hypotension.
-
Temperature Support: Provide external warming if hypothermia develops.
Aggressive behavior may be observed during the recovery period from an overdose.[5]
Q4: My experimental protocol combines azaperone with an alpha-2 adrenergic agonist (e.g., xylazine, medetomidine). Can I reverse the sedation?
Yes, while you cannot directly reverse the effects of azaperone, you can reverse the sedative and analgesic effects of the co-administered alpha-2 adrenergic agonist. The use of an alpha-2 antagonist will likely lead to a partial and more rapid recovery from the combined sedation.
Common alpha-2 adrenergic antagonists include:
-
Atipamezole: A highly selective alpha-2 antagonist used to reverse the effects of medetomidine and dexmedetomidine.[7][8]
-
Tolazoline and Yohimbine: Used to reverse the effects of xylazine.[9][10]
Q5: My protocol combines azaperone with an opioid (e.g., butorphanol, carfentanil). Can the sedative effects be reversed?
Similar to the scenario with alpha-2 agonists, the opioid component of the sedation can be reversed. Opioid antagonists will counteract the respiratory depression and some of the sedative effects caused by the opioid.
Common opioid antagonists include:
-
Naloxone: A non-selective opioid antagonist with a relatively short duration of action.[11]
-
Naltrexone: A longer-acting opioid antagonist.[10]
Reversing the opioid component can lead to a partial recovery from the overall sedative state.
Troubleshooting Guides
Issue 1: Prolonged Sedation or Failure to Recover within the Expected Timeframe
| Potential Cause | Troubleshooting Step |
| Overdose of Azaperone | 1. Verify the administered dose against the animal's weight and the experimental protocol. 2. Initiate supportive care as outlined in the Overdose FAQ. 3. If co-administered with a reversible agent (alpha-2 agonist or opioid), consider administering the appropriate antagonist. |
| Individual Animal Sensitivity | 1. Some animals may be more sensitive to the effects of azaperone. 2. Continue to monitor vital signs and provide supportive care until recovery. 3. For future experiments with this animal, consider a dose reduction. |
| Drug Combination Effects | 1. If azaperone was used in combination with other central nervous system depressants, the sedative effects may be potentiated and prolonged. 2. If a reversible drug was part of the combination, administer its antagonist. |
Issue 2: Adverse Cardiovascular or Respiratory Effects
| Potential Cause | Troubleshooting Step |
| Hypotension | 1. Azaperone can cause a drop in blood pressure due to its effects on blood vessels.[6] 2. Administer intravenous fluids to support blood pressure. 3. Simultaneous use with epinephrine (adrenaline) can result in a paradoxical further drop in blood pressure ("adrenaline reversal").[5] |
| Respiratory Depression | 1. While generally having minimal effects on respiration in pigs at therapeutic doses, high doses can cause respiratory depression.[2] 2. Ensure a patent airway and provide supplemental oxygen. 3. If an opioid was co-administered, administer an opioid antagonist like naloxone. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Azaperone in Pigs
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration | 45 minutes | [5] |
| Elimination Half-Life (Azaperone) | Biphasic: 20 and 150 minutes | [5] |
| Elimination Half-Life (Azaperone + Metabolites) | 1.5 and 6 hours | [5] |
| Onset of Sedation | 5 - 10 minutes | [5] |
| Duration of Sedation | 1 - 3 hours | [5] |
| Time Until All Effects Subside | 6 - 8 hours | [5] |
Table 2: Reversal Agents for Drugs Commonly Combined with Azaperone
| Sedative Drug Class | Example Drugs | Reversal Agent Class | Example Reversal Agents | Typical Dosages | Reference |
| Alpha-2 Adrenergic Agonist | Xylazine, Medetomidine, Dexmedetomidine | Alpha-2 Adrenergic Antagonist | Tolazoline, Yohimbine, Atipamezole | Tolazoline: 3 mg/kg Atipamezole: Dose ratio of atipamezole to dexmedetomidine of 40:1 to 100:1 has been shown to be effective in humans. | [9][12] |
| Opioid | Butorphanol, Carfentanil | Opioid Antagonist | Naloxone, Naltrexone | Varies depending on the opioid used. | [10][11] |
Experimental Protocols
Protocol 1: Evaluation of a Potential Reversal Agent for Azaperone-Induced Sedation (Hypothetical)
This protocol outlines a general methodology for assessing the efficacy of a novel compound (Agent X) in reversing the sedative effects of azaperone.
-
Animal Model: Select an appropriate animal model (e.g., rats or pigs) and acclimatize them to the experimental environment.
-
Baseline Measurements: Record baseline physiological parameters including heart rate, respiratory rate, body temperature, and locomotor activity.
-
Induction of Sedation: Administer a standardized dose of this compound (e.g., 2 mg/kg, intramuscularly for pigs) known to induce a consistent level of sedation.[13]
-
Sedation Scoring: At predetermined time points (e.g., 15, 30, 45, and 60 minutes post-azaperone administration), assess the level of sedation using a validated scoring system.
-
Administration of Test Agent: At the time of peak sedation, administer the test compound (Agent X) or a vehicle control. Multiple dose levels of Agent X should be evaluated.
-
Reversal Assessment:
-
Continuously monitor physiological parameters.
-
Assess sedation scores at regular intervals post-administration of Agent X.
-
Measure time to return of righting reflex, time to ambulation, and normalization of locomotor activity.
-
-
Data Analysis: Compare the recovery times and physiological parameters between the Agent X-treated groups and the control group using appropriate statistical methods.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for evaluating a potential reversal agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Azaperone - Wikipedia [en.wikipedia.org]
- 3. yihuipharm.com [yihuipharm.com]
- 4. vtech.global [vtech.global]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. yihuipharm.com [yihuipharm.com]
- 7. ispub.com [ispub.com]
- 8. Perioperative use of selective alpha-2 agonists and antagonists in small animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. mixlab.com [mixlab.com]
- 11. Reversal agents in sedation and anesthesia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid reversal of alpha 2-adrenoceptor agonist effects by atipamezole in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fao.org [fao.org]
Validation & Comparative
Azaperone Tartrate vs. Haloperidol: A Comparative Guide to Reducing Aggression in Pigs
For researchers and drug development professionals in the field of veterinary medicine, managing aggression in pigs is a critical aspect of animal welfare and production efficiency. Pharmacological interventions are often necessary, with butyrophenone neuroleptics being a prominent class of drugs employed for this purpose. This guide provides an objective comparison of two such agents: azaperone tartrate and haloperidol, focusing on their efficacy in reducing aggression in pigs, supported by experimental data and detailed methodologies.
Mechanism of Action
Both azaperone and haloperidol are butyrophenone derivatives that exert their primary effects through the antagonism of dopamine D2 receptors in the central nervous system.[1][2][3] Blockade of these receptors in pathways like the mesolimbic system is thought to reduce arousal and responsiveness to external stimuli, leading to a decrease in aggressive behaviors.[4][5] While both drugs share this fundamental mechanism, differences in their receptor binding profiles and pharmacokinetics may lead to variations in their clinical effects and side-effect profiles. Azaperone is noted to be a potent α-receptor blocker at low doses, with dopamine receptor blockade becoming more prominent at higher doses.[6] It also acts as a serotonin and adrenergic receptor antagonist, which contributes to its stress-reducing effects.[1] Haloperidol, a first-generation antipsychotic, is a potent dopamine D2 receptor antagonist.[2][5]
Signaling Pathway for Butyrophenone Neuroleptics
Caption: Dopaminergic synapse illustrating the antagonistic action of azaperone and haloperidol on D2 receptors.
Efficacy in Reducing Aggression: Experimental Data
Direct comparative studies of this compound and haloperidol for aggression in pigs are limited. However, individual studies provide valuable quantitative data on their efficacy.
This compound
A study by Gonyou et al. (1988) investigated the effects of azaperone on aggression and productivity in growing-finishing pigs.[7]
Experimental Protocol:
-
Subjects: 270 pigs with an initial weight of 29.8 kg.
-
Treatments:
-
Azaperone (2.2 mg/kg intramuscularly)
-
Amperozide (1.0 mg/kg intramuscularly)
-
Saline (0.1 ml/kg intramuscularly)
-
-
Procedure: Injections were administered immediately before mixing pigs into pens of 15.
-
Data Collection: Behavior was video-recorded for 48 hours. Aggression (total fighting time) was determined by continuous observation. Injuries to ears and shoulders were scored at 1, 2, 3, and 7 days post-treatment.
Quantitative Results:
| Treatment Group | Total Fighting Time (min) |
| Saline (Control) | 309.8 |
| Azaperone (2.2 mg/kg) | 189.6 |
Data from Gonyou et al., 1988[7]
The study found that azaperone significantly reduced total fighting time compared to the saline control group.[7]
Haloperidol
Research on the anti-aggressive effects of haloperidol has been conducted in various species, with some studies including pigs. A study by von Borell and Hurnik (1991) examined the effect of haloperidol on stereotyped behavior in sows, which can be linked to stress and arousal.[8] While not a direct measure of aggression between individuals, it provides insight into the drug's behavioral effects in pigs.
Another study in a rodent model by Miczek et al. (2020) provides quantitative data on the anti-aggressive effects of haloperidol.[9] While not in pigs, this data is informative for understanding the potential dose-dependent effects on aggression.
Experimental Protocol (Miczek et al., 2020 - Hamster Model):
-
Subjects: Adolescent male golden hamsters.
-
Treatments: Haloperidol (0.025, 0.05, 0.1 mg/kg intraperitoneally) or saline.
-
Procedure: Drugs were administered, and aggressive behavior towards an intruder was measured.
-
Data Collection: Composite aggression scores and specific aggressive acts (e.g., bites) were recorded.
Quantitative Results (Miczek et al., 2020):
| Treatment Group | Composite Aggression Score | Number of Flank/Rear Bites |
| Saline (Control) | ~2.5 | ~12 |
| Haloperidol (0.05 mg/kg) | ~1.5 | ~6 |
*Indicates a statistically significant reduction compared to the saline control.[9] Data adapted from Miczek et al., 2020[9]
This study demonstrated that haloperidol could reduce measures of aggression, although the effect was most pronounced at a specific dose.[9]
Comparative Overview
| Feature | This compound | Haloperidol |
| Primary Mechanism | Dopamine D2 and Serotonin Receptor Antagonist, α-receptor blocker[1][6] | Potent Dopamine D2 Receptor Antagonist[2][3] |
| Primary Use in Pigs | Reduction of aggression and stress during mixing, transport, and farrowing[1][10][11] | Primarily used in human medicine; some studies on stereotyped behavior in sows |
| Onset of Action (IM) | 5-20 minutes[12] | ~20 minutes[2] |
| Duration of Action | 2-6 hours[12] | Varies significantly with formulation |
| Reported Side Effects in Pigs | Vasodilation, hypotension, hypothermia[12] | Potential for extrapyramidal symptoms (less documented in pigs)[2][13] |
| Quantitative Data on Pig Aggression | Significant reduction in fighting time[7] | Limited direct data; studies on stereotyped behavior suggest a reduction in arousal |
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating the efficacy of anti-aggression agents in pigs.
Workflow for Behavioral Assessment
Caption: A typical workflow for assessing the effects of pharmacological agents on pig aggression.
Conclusion
Both this compound and haloperidol are dopamine D2 receptor antagonists with the potential to reduce aggression. Azaperone is a well-established and widely used agent in swine medicine for managing aggression and stress, with clear evidence of its efficacy in reducing fighting among pigs.[1][7][11] Haloperidol, while a potent neuroleptic, has been less extensively studied for this specific application in pigs. The available data, primarily from other species, suggests it can reduce aggressive behaviors, but further research is needed to establish its efficacy and safety profile for aggression management in swine.[8][9] For researchers and drug development professionals, azaperone currently represents a more validated option for reducing aggression in pigs, though further head-to-head comparative studies with other butyrophenones like haloperidol would be valuable to refine treatment protocols and explore alternative therapeutic strategies.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Haloperidol Monograph for Professionals - Drugs.com [drugs.com]
- 4. Use of Azaperone - VIN [vin.com]
- 5. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 6. redalyc.org [redalyc.org]
- 7. Effects of amperozide and azaperone on aggression and productivity of growing-finishing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of haloperidol on the performance of stereotyped behavior in sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contemporary Pharmacotherapeutics and the Management of Aggressive Behavior in an Adolescent Animal Model of Maladaptive Aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vtech.global [vtech.global]
- 11. thepigsite.com [thepigsite.com]
- 12. Pig Sedation and Anesthesia for Medical Research | MDPI [mdpi.com]
- 13. Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Comparative Efficacy of Azaperone and Droperidol for Animal Sedation: A Guide for Researchers
This guide offers a detailed, objective comparison of the pharmacological properties and sedative efficacy of azaperone and droperidol, two butyrophenone neuroleptics used in veterinary medicine. The information is tailored for researchers, scientists, and drug development professionals, with an emphasis on experimental data and procedural methodologies.
Introduction and Mechanism of Action
Both azaperone and droperidol belong to the butyrophenone class of neuroleptic agents. Their primary mechanism of action involves the antagonism of dopamine receptors within the central nervous system (CNS), which leads to sedation, tranquilization, and reduced motor activity.[1] Despite this shared class, their receptor affinity profiles and clinical applications have distinct nuances.
Azaperone: Primarily used as a tranquilizer in veterinary medicine, especially in pigs, to manage aggression and stress-related behaviors.[2][3] Its sedative effects are mediated through the blockade of central and peripheral dopamine D1 and D2 receptors.[4][5] This dopaminergic antagonism reduces the animal's response to external stimuli without inducing deep anesthesia at therapeutic doses.[1] At higher concentrations, azaperone may also exhibit antihistaminic and anti-serotonergic properties.[2][6]
Droperidol: Functions as a potent sedative, antiemetic, and antipsychotic agent.[7][8] Its primary mechanism is the strong antagonism of D2 dopamine receptors in the brain.[9][10] Additionally, droperidol blocks alpha-1 adrenergic receptors, which can lead to peripheral vasodilation and a subsequent risk of hypotension.[8][9] Some studies suggest it may also interact with serotonin and GABA receptors, contributing to its broad pharmacological effects.[7][11]
The diagram below illustrates the primary signaling pathways affected by azaperone and droperidol. Both drugs inhibit the dopamine D2 receptor, a G-protein coupled receptor (GPCR), which leads to a decrease in intracellular cyclic AMP (cAMP) and downstream signaling, resulting in a sedative effect. Droperidol's additional antagonism of the alpha-1 adrenergic receptor is also shown.
Comparative Pharmacokinetics and Efficacy
The onset, duration, and overall quality of sedation are critical parameters for selecting an appropriate agent. While both drugs are effective sedatives, their pharmacokinetic profiles differ, influencing their suitability for various procedures.
Data Summary: Pharmacokinetics
| Parameter | Azaperone | Droperidol | Source(s) |
| Primary Species | Pigs, various wildlife | Dogs, cats, laboratory animals | [2][12] |
| Administration Route | Intramuscular (IM) | Intramuscular (IM), Intravenous (IV) | [5][8] |
| Onset of Sedation (IM) | 5-10 minutes (pigs) | Not specified, but generally rapid | [6][13] |
| Time to Peak Effect | ~30 minutes (pigs) | Not specified | [5][13] |
| Duration of Action | 1-3 hours (pigs) | Shorter than azaperone | [6][14] |
| Elimination Half-Life | ~4 hours | ~2-3 hours | [2][8] |
Data Summary: Sedative Efficacy in Pigs
A direct comparative study by Nishimura et al. (1993) in laboratory pigs provides valuable insights, though specific quantitative values on sedation scores were not detailed in available abstracts. The study concluded that while both are effective, other agents like medetomidine produced a more profound degree of sedation.[15] General findings from various studies are summarized below.
| Feature | Azaperone | Droperidol | Source(s) |
| Typical IM Dose (Pigs) | 2.0 - 2.2 mg/kg | Used in pigs, but specific dose not consistently cited | [5][12] |
| Quality of Sedation | Good, dose-related tranquilization and sedation. Reduces aggression effectively. | Effective sedative, often used in neuroleptanalgesic combinations. | [1][12] |
| Analgesic Properties | None | None (when used alone) | [1][15] |
| Adverse Effects | Hypotension, minimal respiratory depression at therapeutic doses. | Hypotension, potential for QT prolongation and cardiac arrhythmias, extrapyramidal symptoms. | [2][8][10] |
Experimental Protocols for Sedation Assessment
To objectively compare sedative efficacy, a standardized experimental protocol is essential. The following methodology is a composite based on common practices described in veterinary research.[5][16]
Objective: To assess and compare the onset, depth, and duration of sedation, as well as the physiological effects of intramuscularly administered azaperone versus droperidol in a target animal species (e.g., pigs).
Materials:
-
Azaperone (e.g., 40 mg/mL solution)
-
Droperidol (e.g., 2.5 mg/mL solution)
-
Saline solution (for control group)
-
Syringes and needles appropriate for the animal size
-
Monitoring equipment: Stethoscope, thermometer, pulse oximeter, blood pressure monitor
-
Stopwatch
-
Sedation scoring sheet
Experimental Animals:
-
A homogenous group of healthy animals (e.g., 24 Yorkshire pigs, ~30 kg), fasted for 12 hours.
-
Animals are randomly assigned to three groups (n=8 per group):
-
Group A: Azaperone (2 mg/kg IM)
-
Group B: Droperidol (dose determined by literature review for the species)
-
Group C: Saline (equivalent volume IM)
-
Procedure:
-
Baseline Measurement: Record baseline physiological data for each animal, including heart rate (HR), respiratory rate (RR), rectal temperature, and non-invasive blood pressure.
-
Drug Administration: Administer the assigned treatment via deep intramuscular injection in the neck muscles. Start the stopwatch immediately.
-
Observation & Sedation Endpoints: Place the animal in a quiet pen and observe undisturbed. Record the time to reach the following sedation endpoints:
-
Ataxia: Onset of unsteady gait.
-
Recumbency: Time until the animal lies down (sternal or lateral) and is unwilling to stand.
-
Non-responsiveness: Lack of response to tactile stimulation (e.g., ear pinch).[16]
-
-
Physiological Monitoring: Record HR, RR, and temperature at 5-minute intervals for the first 30 minutes, and then at 15-minute intervals for up to 2 hours or until signs of recovery.[17][18]
-
Recovery: Monitor the time to sternal recumbency and time to standing without assistance.
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the mean times to sedation endpoints, changes in physiological parameters, and recovery times between the groups.
References
- 1. vtech.global [vtech.global]
- 2. Azaperone - Wikipedia [en.wikipedia.org]
- 3. fao.org [fao.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Efficacy of the intranasal application of azaperone for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. What is Droperidol used for? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. What is the mechanism of Droperidol? [synapse.patsnap.com]
- 10. The Surprising Re-emergence of Droperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. Principles of sedation, anticholinergic agents, and principles of premedication | Veterian Key [veteriankey.com]
- 13. assets.hpra.ie [assets.hpra.ie]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of sedative and analgesic/anesthetic effects induced by medetomidine, acepromazine, azaperone, droperidol and midazolam in laboratory pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of two sedation protocols, with and without analgesia, in pigs: Assessment of sedation end points and propofol requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.vt.edu [research.vt.edu]
- 18. EFFICACY AND SAFETY OF A MEDETOMIDINE-AZAPERONE-ALFAXALONE COMBINATION IN CAPTIVE WHITE-TAILED DEER (ODOCOILEUS VIRGINIANUS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Azaperone Tartrate and Dexmedetomidine for Sedation in Swine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent sedative agents used in swine, azaperone tartrate and dexmedetomidine. The following sections detail their mechanisms of action, present comparative physiological data from experimental studies, and outline the methodologies employed in this research.
Introduction
Azaperone, a butyrophenone neuroleptic, and dexmedetomidine, a highly selective alpha-2 adrenergic receptor agonist, are both widely utilized for sedation in swine to mitigate stress, reduce aggression, and as a pre-anesthetic.[1][2] Azaperone primarily functions as a dopamine D2 receptor antagonist, while dexmedetomidine exerts its effects through the activation of α2-adrenoceptors.[1][3] This fundamental difference in their mechanism of action leads to distinct physiological responses, which are critical for researchers and clinicians to consider when selecting an appropriate sedative for specific procedural or experimental needs.
Mechanism of Action and Signaling Pathways
The sedative and physiological effects of azaperone and dexmedetomidine are dictated by their interaction with specific receptor systems in the central nervous system.
This compound: As a dopamine antagonist, azaperone blocks D2 receptors, primarily in the reticular activating system, leading to sedation and a reduction in anxiety.[2] This antagonism of D2 receptors inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5]
Dexmedetomidine: Dexmedetomidine is a potent and selective agonist for α2-adrenergic receptors.[3] Its binding to presynaptic α2-receptors inhibits the release of norepinephrine, a key neurotransmitter in maintaining arousal.[6][7] This reduction in norepinephrine leads to sedation. Postsynaptically, α2-receptor activation in the central nervous system contributes to a decrease in sympathetic activity, which can result in bradycardia and hypotension.[1][8]
Comparative Data on Sedative and Physiological Effects
The following tables summarize quantitative data from various studies on the effects of azaperone and dexmedetomidine in swine. It is important to note that dosages and co-administered drugs vary between studies, which can influence the observed effects.
Table 1: Sedative Effects
| Parameter | This compound | Dexmedetomidine | Reference |
| Dosage (IM) | 2.0 - 4.0 mg/kg | 0.01 - 0.025 mg/kg | [2][9] |
| Onset of Sedation | 5 - 20 minutes | Not explicitly stated in direct comparison | [2] |
| Duration of Sedation | 2 - 6 hours | Up to 2 hours (in combination) | [2][9] |
| Recovery Time | Not explicitly stated in direct comparison | Not explicitly stated in direct comparison |
Table 2: Physiological Effects (Cardiovascular and Respiratory)
| Parameter | This compound | Dexmedetomidine | Reference |
| Heart Rate | Minor bradycardia | Marked decrease | [1][10] |
| Blood Pressure | Hypotension due to vasodilation | Initial transient hypertension followed by a drop to normal or below | [1][2] |
| Respiratory Rate | Minimal effect at therapeutic doses; may deepen breathing | Generally preserved, though some studies report a decrease | [1][10] |
| Body Temperature | Slight decrease | Dose-dependent decrease | [1][10] |
Experimental Protocols
The data presented in this guide are derived from studies employing specific experimental methodologies. The following outlines representative protocols for evaluating the effects of azaperone and dexmedetomidine in swine.
Azaperone Administration and Monitoring Protocol (Representative):
A study evaluating the efficacy of different doses of orally administered azaperone in weaned piglets utilized the following protocol:
-
Animals: 32 weaned piglets were randomly divided into four groups.
-
Drug Administration:
-
Group A (Control): 1 ml of saline orally.
-
Group B: Azaperone orally at 4 mg/kg b.w.
-
Group C: Azaperone orally at 8 mg/kg b.w.
-
Group D: Azaperone orally at 12 mg/kg b.w.
-
-
Parameters Monitored:
-
Response to a defined stimulus.
-
Movement level and degree of salivation.
-
Body temperature and respiratory frequency.
-
Blood plasma azaperone concentration and biochemical variables.[11]
-
Dexmedetomidine Combination Protocol (Representative):
A study investigating the physiological responses to a combination including dexmedetomidine involved the following:
-
Animals: 12 pigs.
-
Drug Administration: A single intramuscular injection of a combination including dexmedetomidine (0.025 mg/kg), tiletamine, zolazepam, and butorphanol.[9]
-
Parameters Monitored:
-
Physiological and clinical effects from induction to recovery.
-
Plasma concentrations of the drugs were analyzed.[9]
-
Conclusion
This compound and dexmedetomidine offer effective sedation in swine through distinct pharmacological pathways. Azaperone, a dopamine D2 antagonist, provides reliable sedation with minimal respiratory depression at therapeutic doses.[10] Dexmedetomidine, an alpha-2 adrenergic agonist, induces a state of sedation that is accompanied by more pronounced cardiovascular effects, including bradycardia and initial hypertension.[1] The choice between these agents should be guided by the specific requirements of the research or clinical procedure, with careful consideration of their differing physiological profiles. Further direct comparative studies in swine are warranted to provide a more definitive quantitative comparison of their effects.
References
- 1. droracle.ai [droracle.ai]
- 2. Pig Sedation and Anesthesia for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCDR - Alpha 2 adrenergic agonist, Anaesthesia, Dexmedetomidine, Intensive care unit [jcdr.net]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cardiopulmonary Effects of a Partial Intravenous Anesthesia Technique for Laboratory Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
Validating an LC-MS Method for Azaperone Tartrate Analysis: A Comparative Guide
This guide provides a comprehensive overview of validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of azaperone tartrate, comparing it against established reference standards and alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for azaperone in various matrices.
Introduction to Azaperone Analysis
Azaperone is a butyrophenone neuroleptic agent primarily used in veterinary medicine as a tranquilizer, particularly for swine.[1] Accurate quantification of azaperone and its metabolites, such as azaperol, is crucial for pharmacokinetic studies, residue monitoring in animal tissues for food safety, and ensuring proper dosage.[1][2] While various analytical methods exist, LC-MS has emerged as a highly sensitive and specific technique for this purpose.[3][4] This guide will delve into the critical aspects of validating an LC-MS method for this compound.
Comparative Analytical Methods
Several methods have been employed for the determination of azaperone, each with its own advantages and limitations. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection is a common technique.[3][5] However, for higher sensitivity and confirmatory analysis, LC coupled with tandem mass spectrometry (LC-MS/MS) is often the method of choice.[3][6]
The United States Pharmacopeia (USP) provides a reference standard and an assay method for Azaperone Injection, which can serve as a benchmark for method validation.[7][8] The USP assay utilizes HPLC with UV detection.
Here is a comparison of typical performance characteristics of different analytical methods for azaperone analysis:
| Parameter | HPLC-UV | LC-FLD | LC-MS/MS |
| Principle | UV Absorption | Fluorescence Emission | Mass-to-charge ratio |
| Specificity | Moderate | Moderate to High | Very High |
| Sensitivity (LOQ) | ~1-10 µg/kg | ~3-10 µg/kg | ~0.1-2.5 µg/kg |
| Accuracy (% Recovery) | 97.0–112.9% | 88.2–91.2% | 74.2–109.5% |
| Precision (%RSD) | < 15% | < 11% | < 17% |
| Reference | [5] | [5] | [5][6] |
Experimental Protocol for LC-MS Method Validation
A comprehensive validation of an LC-MS method for this compound should follow established guidelines to ensure data integrity and reliability. The following protocol outlines the key validation parameters.
1. System Suitability: Before initiating the validation, the LC-MS system's performance should be verified. This includes injecting a standard solution multiple times to assess the precision of retention times, peak areas, and signal-to-noise ratios.
2. Specificity and Selectivity: To demonstrate specificity, blank matrix samples (e.g., plasma, tissue homogenate) should be analyzed to ensure no endogenous components interfere with the detection of azaperone and its internal standard.
3. Linearity and Range: A calibration curve should be prepared by spiking the blank matrix with known concentrations of this compound reference standard. A typical range for azaperone analysis might be from 1 to 500 ng/mL. The linearity of the curve is assessed by the correlation coefficient (r²), which should ideally be ≥ 0.99.
4. Accuracy and Precision: Accuracy is determined by recovery studies, analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. The mean concentration should be within ±15% of the nominal value. Precision, expressed as the relative standard deviation (%RSD), should also be ≤15%.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, typically with a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, usually with a signal-to-noise ratio of 10:1.
6. Matrix Effect: The effect of the sample matrix on the ionization of the analyte should be evaluated. This is typically done by comparing the peak area of the analyte in a post-extraction spiked sample to that of a pure standard solution.
7. Stability: The stability of azaperone in the biological matrix should be assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.
Comparative LC-MS and HPLC Parameters
The following tables summarize typical chromatographic conditions for the analysis of azaperone using LC-MS/MS and a reference HPLC-UV method.
Table 1: Typical LC-MS/MS Parameters for Azaperone Analysis
| Parameter | Condition | Reference |
| LC System | Agilent 1290/6545 UHPLC-Q-TOF | [9] |
| Column | Phenomenex Luna C18 | [6] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | [3] |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Injection Volume | 5 - 20 µL | |
| MS System | Triple Quadrupole or Q-TOF | [9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [10] |
| Monitored Transitions | Precursor ion > Product ion (e.g., m/z 328.4 > 165.3) | [11] |
Table 2: Reference HPLC-UV Method Parameters (based on USP for Azaperone Injection)
| Parameter | Condition | Reference |
| LC System | Standard HPLC system | [7][8] |
| Column | ODS (C18) | [2] |
| Mobile Phase | Acetonitrile and 0.01 M dibasic potassium phosphate (6:4), pH 7.8 | [7][8] |
| Flow Rate | 1.0 - 1.5 mL/min | |
| Injection Volume | 20 µL | |
| Detection | UV at 250 nm | [2] |
| Internal Standard | Benzophenone | [7][8] |
Method Validation Data Summary
This table presents a summary of validation parameters from a published LC-MS/MS method for azaperone, which can be used as a benchmark for a newly validated method.
Table 3: Example Validation Data for an LC-MS/MS Method for Azaperone
| Validation Parameter | Result | Reference |
| Linearity (r²) | >0.99 | [2] |
| LOD | 1.0 µg/kg | [5] |
| LOQ | 2.5 µg/kg | [5] |
| Accuracy (Recovery) | 91.2-107.0% | [6] |
| Precision (%RSD) | 1.1–16.6% | [5] |
Visualizing the Workflow and Validation Process
To better illustrate the processes involved, the following diagrams outline the experimental workflow for LC-MS analysis and the logical flow of method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of azaperone and azaperol in animal tissues by HPLC with confirmation by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of azaperone and carazolol residues in animals kidney using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. Azaperone Injection - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 9. agilent.com [agilent.com]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC Methods for Azaperone Tartrate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of azaperone tartrate. The information presented is based on established analytical methodologies and performance data to assist in selecting the most suitable technique for your research and quality control needs.
Introduction to Chromatographic Techniques for Azaperone Analysis
Azaperone, a butyrophenone neuroleptic, is widely used in veterinary medicine as a tranquilizer. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, safety, and efficacy. Both HPLC and UPLC are powerful chromatographic techniques employed for this purpose.[1]
HPLC has been a robust and widely used method for pharmaceutical analysis for many years.[2] UPLC, a more recent advancement, utilizes smaller particle size columns and higher operating pressures to deliver faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[1][3] This guide will delve into the experimental protocols and performance characteristics of both methods for this compound analysis.
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC and UPLC are outlined below. These protocols are based on published methods and principles of chromatographic method transfer.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated procedure for the simultaneous determination of azaperone and its metabolite, azaperol.[2]
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.05 M phosphate buffer (pH 3.00) and acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 245 nm.[2]
-
Column Temperature: Ambient.
Ultra-Performance Liquid Chromatography (UPLC) Method
This proposed UPLC method is based on the principles of method transfer from the established HPLC method, aiming for faster analysis while maintaining robust performance. The parameters are derived from typical UPLC methods for related pharmaceutical compounds.
Chromatographic Conditions:
-
Instrument: UPLC system with a UV or PDA detector.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Detection: UV at 245 nm.
-
Column Temperature: 40°C.
Performance Comparison: HPLC vs. UPLC
The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity needs, and available instrumentation. The following tables summarize the key performance parameters for the analysis of this compound by both techniques.
Table 1: Chromatographic Performance
| Parameter | HPLC | UPLC |
| Typical Run Time | ~15 min | ~3 min |
| Typical Back Pressure | 1000-2000 psi | 8000-15000 psi |
| Solvent Consumption | High | Low |
| Peak Resolution | Good | Excellent |
| Sensitivity | Good | High |
Table 2: Method Validation Data for this compound Analysis
| Validation Parameter | HPLC Method | UPLC Method (Representative Data) |
| Linearity (Correlation Coefficient, r²) | >0.998[2] | >0.999 |
| Precision (%RSD, Repeatability) | < 2.0% | < 1.0% |
| Accuracy (% Recovery) | 97.1% - 107.3%[2] | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~1.0 µg/kg[2] | ~0.1 µg/kg |
| Limit of Quantitation (LOQ) | ~2.5 µg/kg[2] | ~0.3 µg/kg |
Visualizing the Analytical Workflows
The following diagrams illustrate the typical experimental workflows for sample analysis using HPLC and UPLC.
References
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. Development of the Chromatographic Method for Simultaneous Determination of Azaperone and Azaperol in Animal Kidneys and Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
Meta-analysis of Azaperone Tartrate Efficacy Across Different Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the efficacy of azaperone tartrate, a butyrophenone neuroleptic, across various animal species. Azaperone is primarily utilized in veterinary medicine as a sedative and tranquilizer to mitigate stress and aggression.[1][2] Its mechanism of action involves the antagonism of D2 dopamine receptors, which reduces the activity of dopaminergic pathways, leading to sedation.[3][4][5][6] It also exhibits some antihistaminic, anticholinergic, and alpha-adrenergic blocking properties.[2][3] This analysis synthesizes experimental data to compare its performance with other sedatives and details the methodologies of key studies.
Quantitative Data Summary
The efficacy of azaperone, including onset and duration of sedation, is highly dependent on the dose, administration route, and species. The following tables summarize quantitative data from various studies.
Table 1: Efficacy of Azaperone in Swine (Pigs and Piglets)
| Administration Route | Dosage (mg/kg b.w.) | Onset of Sedation | Duration of Sedation | Key Findings & Side Effects | Citations |
| Intramuscular (i.m.) | 2.0 | ~15-30 minutes | 2-4 hours | Standard effective dose for sedation. | [7][8] |
| Oral | 4.0 | ~45 minutes | ~135 minutes | Clinically comparable sedation to 2 mg/kg i.m. | [6][7][9][10] |
| Oral | 8.0 | ~30 minutes | ~165 minutes | Faster onset and longer duration than 4 mg/kg. | [6][9][11] |
| Oral | 12.0 | ~15 minutes | ~195 minutes | Fastest onset and longest duration; associated with negative effects on respiratory rate, body temperature, and immobility in piglets. | [6][9][11] |
| Buccal | 4.0 | - | - | Required to induce a sedation level comparable to 2 mg/kg i.m. | [7] |
| Intranasal | 4.0 | - | - | Required to induce a sedation level comparable to 2 mg/kg i.m. | [8] |
Table 2: Efficacy of Azaperone in Other Animal Species
| Species | Administration Route | Dosage (mg/kg b.w.) | Onset of Sedation | Duration of Sedation | Key Findings & Side Effects | Citations |
| Horses (Ponies) | Intramuscular (i.m.) | 0.4 - 0.8 | Within 10 minutes | 2-6 hours | Higher dose (0.8 mg/kg) provides more consistent sedation. Reduces arterial blood pressure for at least 4 hours. | [12][13][14] |
| Rats | Intraperitoneal (i.p.) | 3.5 | - | Short-lived | Produced sedation but no significant antinociceptive effect in the tail flick test. | [15][16] |
| Mice | Intraperitoneal (i.p.) | 10.0 | - | - | Abolished the writhing reflex, suggesting efficacy against visceral pain. | [15][16] |
| Feral Horses | Intramuscular (i.m.) | Part of BAM™ combination¹ | 2-44 minutes (to recumbency) | - | Successfully used for immobilization; hypoxemia occurred in some horses. | [17] |
| Rhinoceroses | Intramuscular (i.m.) | Part of BA² or BAM³ combination | - | - | Provided adequate standing sedation for minimally invasive procedures. | [4][18] |
| Blesbok | Intramuscular (i.m.) | ~0.36 (with Etorphine) | - | - | Resulted in a subjectively deeper plane of immobilization and better temperature regulation compared to an etorphine-midazolam combination. | [19] |
| Rhesus Macaques | Intramuscular (i.m.) | Part of BAM™ combination⁴ | - | - | Effective for immobilization; hypotension was a reported side effect. | [20] |
¹BAM™ combination for feral horses: Butorphanol (27.3 mg/mL), Azaperone (9.1 mg/mL), Medetomidine (10.9 mg/mL).[17] ²BA combination for rhinoceroses: Butorphanol (80–120 mg total) and Azaperone (80–120 mg total).[18] ³BAM combination for white rhinoceros: Butorphanol (0.43 mg/kg), Azaperone (0.36 mg/kg), Medetomidine (0.14 mg/kg).[4] ⁴BAM™ combination for macaques: Butorphanol (27.3 mg/mL), Azaperone (9.1 mg/mL), Medetomidine (10.9 mg/mL).[20]
Experimental Protocols
Detailed methodologies from key comparative studies are provided below.
Study: Efficacy and Safety of Higher Oral Doses of Azaperone in Pigs
-
Objective: To evaluate the efficacy and safety of increasing oral doses of azaperone for achieving more effective and prolonged sedation in pigs.[9][11]
-
Study Design: A prospective, randomized, and double-blinded study.[9][11]
-
Animals: 32 weaned piglets, divided into four groups of eight.[9][11]
-
Methodology:
-
Parameters Measured: Response to a defined stimulus, movement level, degree of salivation, body temperature, respiratory frequency, blood plasma azaperone concentration, and biochemical variables were monitored.[9][11]
-
Key Findings: Increasing the oral dose resulted in a faster onset and longer duration of sedation. However, higher doses (especially 12 mg/kg) negatively impacted respiratory rate and body temperature and caused immobility, making them unsuitable for piglets.[9][11]
Study: Comparison of Buccal and Parenteral Administration of Azaperone in Piglets
-
Objective: To compare the efficacy of buccal versus intramuscular (i.m.) administration of azaperone for sedation in pigs.[7]
-
Study Design: A prospective, randomized, and double-blinded study.[7]
-
Animals: 40 weaned piglets, divided into four groups of ten.[7]
-
Methodology:
-
Parameters Measured: Response to a defined stimulus, degree of salivation, movement level, and blood plasma azaperone concentration.[7]
-
Key Findings: Buccal administration was effective, but a dose of 4 mg/kg b.w. was required to achieve a sedation level comparable to the standard 2 mg/kg b.w. i.m. dose.[7]
Study: Sedative Effects of Azaperone in Laboratory Animals
-
Objective: To study the sedative and antinociceptive effects of azaperone compared to levomepromazine and midazolam.[15][16]
-
Study Design: Behavioral evaluation using open field and tail flick reflex latency tests.[15][16]
-
Methodology:
-
Rats: Received azaperone (3.5 mg/kg i.p.), levomepromazine (10 mg/kg), or midazolam (8.0 mg/kg). Sedative effects were assessed by observing exploratory behavior and spontaneous locomotor activity. Antinociceptive effects were measured using the tail flick test.[15][16]
-
Mice: Received the same drugs and doses to evaluate antinociceptive effects for visceral pain via the writhing test.[15][16]
-
-
Parameters Measured: Spontaneous locomotor activity, exploratory behavior, tail flick latency, and number of writhes.[15][16]
-
Key Findings: Azaperone significantly diminished exploratory behavior and spontaneous locomotor activity in rats, confirming its sedative effect, though the effects were shorter-lived than those of levomepromazine. It did not show a significant antinociceptive effect in the tail flick test but was able to abolish the writhing reflex in mice.[15][16]
Study: Cardiovascular and Respiratory Effects of Azaperone in Horses
-
Objective: To assess the effects of azaperone on the cardiovascular and respiratory functions of horses.[12][14]
-
Study Design: Administration of azaperone to ponies with subsequent physiological monitoring.[12][14]
-
Methodology: Azaperone was administered intramuscularly at doses of 0.4 mg/kg and 0.8 mg/kg.[12][14]
-
Parameters Measured: Arterial blood pH, CO2 tension, O2 tension, heart rate, and mean arterial blood pressure (MAP).[12][14]
-
Key Findings: Azaperone reduced mean arterial blood pressure for at least 4 hours. This hypotension was attributed to a reduction in peripheral resistance. Despite a drop in arterial oxygen content, tissue oxygenation was likely adequate as blood lactate levels did not increase.[12][14]
Mandatory Visualization
Signaling Pathway of Azaperone
Azaperone primarily functions as an antagonist at the D2 dopamine receptor, a G-protein coupled receptor (GPCR). By blocking this receptor, it prevents the binding of dopamine and inhibits the subsequent intracellular signaling cascade, leading to a reduction in neuronal activity and producing a sedative effect.
Caption: Azaperone blocks the D2 dopamine receptor, preventing dopamine binding and causing sedation.
References
- 1. fao.org [fao.org]
- 2. Azaperone - Wikipedia [en.wikipedia.org]
- 3. yihuipharm.com [yihuipharm.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actavet.vfu.cz [actavet.vfu.cz]
- 8. Efficacy of the intranasal application of azaperone for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Veterinární medicína: Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs [vetmed.agriculturejournals.cz]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. madbarn.com [madbarn.com]
- 13. The applied pharmacology of azaperone in ponies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of azaperone on cardiovascular and respiratory functions in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Retrospective and prospective assessment of butorphanol, azaperone and medetomidine (BAM™) for immobilisation of feral horses (Equus ferus caballus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. complete.bioone.org [complete.bioone.org]
- 19. A comparison of immobilisation quality and cardiorespiratory effects of etorphine-azaperone versus etorphine-midazolam combinations in blesbok [scielo.org.za]
- 20. Butorphanol–Azaperone–Medetomidine for the Immobilization of Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiovascular Side Effects of Azaperone and Acepromazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiovascular side effects of two commonly used veterinary tranquilizers: azaperone, a butyrophenone neuroleptic, and acepromazine, a phenothiazine derivative. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and use of these agents in experimental and clinical settings.
Executive Summary
Both azaperone and acepromazine are effective tranquilizers, but their cardiovascular side effects differ in mechanism and magnitude. Azaperone primarily acts as a dopamine D2 receptor antagonist, while acepromazine exerts its effects through the blockade of both dopamine and α1-adrenergic receptors.[1][2] These differing mechanisms of action result in distinct hemodynamic profiles.
Generally, both drugs can induce hypotension through vasodilation.[3][4] However, the extent and compensatory responses can vary. This guide will delve into the quantitative data from various studies, outline the experimental protocols used to derive this data, and visualize the underlying signaling pathways and experimental workflows.
Quantitative Comparison of Cardiovascular Effects
The following tables summarize the key cardiovascular parameters affected by azaperone and acepromazine as reported in various studies.
Table 1: Hemodynamic Effects of Azaperone
| Parameter | Species | Dose | Route | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | Ponies | 0.4 and 0.8 mg/kg | IM | Reduced MAP for at least 4 hours.[3][5][6] | [3][5][6] |
| Heart Rate (HR) | Ponies | 0.4 and 0.8 mg/kg | IM | Small increases for up to 60 min, followed by slight bradycardia in some.[5][6] | [5][6] |
| Cardiac Output (CO) | Ponies | 0.4 and 0.8 mg/kg | IM | Slightly increased 20 minutes after administration.[3][5][6] | [3][5][6] |
| Peripheral Resistance | Ponies | 0.4 and 0.8 mg/kg | IM | Reduced, causing the initial hypotension.[3][5][6] | [3][5][6] |
| Packed Cell Volume (PCV) & Hemoglobin | Ponies | 0.4 and 0.8 mg/kg | IM | Reduced by 5 to 10% for at least 4 hours.[3][6] | [3][6] |
| Arterial Blood Pressure | Pigs | Not specified | Not specified | Decrease of ~30 mm of Hg when combined with metomidate.[7] | [7] |
| Heart Rate (HR) | Pigs | Not specified | Not specified | Decrease of 30 to 35 beats/minute when combined with metomidate.[7] | [7] |
| Cardiac Index (CI) | Pigs | Not specified | Not specified | Decrease of 1.5 L/minute/m2 when combined with metomidate.[7] | [7] |
Table 2: Hemodynamic Effects of Acepromazine
| Parameter | Species | Dose | Route | Key Findings | Reference |
| Mean Arterial Pressure (MAP) | Dogs | 10, 25, 50, and 100 µg/kg (cumulative) | IV | Significantly decreased, with a maximum decrease of 17%.[8] | [8] |
| Systolic Arterial Pressure (SAP) | Horses | 0.1 mg/kg | IV | Significant drop from 15 to 45 minutes post-injection.[9] | [9] |
| Cardiac Index (CI) | Dogs | 50 and 100 µg/kg (cumulative) with isoflurane | IV | Significantly increased by 34%.[10] | [10] |
| Stroke Index (SI) | Dogs | 10, 25, 50, and 100 µg/kg (cumulative) | IV | Significantly decreased, with a maximum decrease of 16%.[8] | [8] |
| Systemic Vascular Resistance Index (SVRI) | Dogs | 50 and 100 µg/kg (cumulative) with isoflurane | IV | Decreased by 25%.[10] | [10] |
| Arterial Oxygen Content (CaO2) | Dogs | 10, 25, 50, and 100 µg/kg (cumulative) | IV | Significantly decreased, with a maximum decrease of 21%.[8] | [8] |
| Hematocrit | Dogs and Horses | Dose-dependent | Not specified | Dose-dependent decrease, can be up to 50% in horses.[4] | [4] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. Below are detailed protocols from key studies cited in this guide.
Protocol 1: Evaluation of Acepromazine in Conscious Dogs
-
Objective: To evaluate the dose-dependent effects of acepromazine on cardiopulmonary variables and sedation in conscious dogs.[8]
-
Animals: Six healthy adult dogs.
-
Procedure:
-
A single intravenous administration of acepromazine was given at progressively increasing doses: 10, 15, 25, and 50 μg/kg at 20-minute intervals.
-
This resulted in cumulative doses of 10, 25, 50, and 100 μg/kg.
-
Hemodynamic data and sedation scores were recorded at baseline (before administration) and 20 minutes after each dose.
-
-
Measurements: Stroke index (SI), mean arterial pressure (MAP), arterial oxygen content (CaO2), systemic vascular resistance index (SVRI), heart rate (HR), and cardiac index (CI) were measured.[8]
Protocol 2: Evaluation of Azaperone in Ponies
-
Objective: To assess the effects of azaperone on cardiovascular and respiratory functions in ponies.[3][6]
-
Animals: Ponies (specific number and breed not detailed in the abstract).
-
Procedure:
-
Azaperone was administered intramuscularly at two dose levels: 0.4 and 0.8 mg/kg.
-
Cardiovascular and respiratory parameters were monitored over time.
-
-
Measurements: Mean arterial blood pressure (MAP), heart rate, cardiac output, venous blood packed cell volume, and hemoglobin concentration were assessed.[3][6]
Signaling Pathways and Mechanisms of Action
The cardiovascular side effects of azaperone and acepromazine stem from their interactions with specific neurotransmitter receptors.
Azaperone's Mechanism of Action
Azaperone is a butyrophenone that primarily acts as a dopamine D2 receptor antagonist in the central nervous system, leading to sedation.[1][11] Its cardiovascular effects, particularly hypotension, are thought to be mediated by its influence on the central and peripheral noradrenergic systems, leading to peripheral vasodilation.[11] It can also cause a slight bradycardia and a decrease in cardiac output.[11]
Acepromazine's Mechanism of Action
Acepromazine, a phenothiazine, has a broader receptor profile. It acts as an antagonist at dopamine D2 receptors, similar to azaperone, but also potently blocks α1-adrenergic receptors in the peripheral vasculature.[2][12] This α1-adrenergic blockade is the primary cause of its significant vasodilatory and hypotensive effects.[12][13]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for studies investigating the cardiovascular effects of veterinary drugs.
Conclusion
Both azaperone and acepromazine induce cardiovascular side effects, primarily hypotension, through different primary mechanisms. Acepromazine's potent α1-adrenergic blockade generally leads to more pronounced vasodilation and hypotension compared to azaperone. The choice between these two agents should be carefully considered based on the specific experimental or clinical context, the species being treated, and the potential for cardiovascular compromise. For patients with pre-existing cardiovascular disease, caution is advised with both drugs, but particularly with acepromazine due to its significant impact on blood pressure.[4] Further research is warranted to directly compare the cardiovascular safety profiles of these two drugs in various species and clinical scenarios.
References
- 1. Azaperone - Wikipedia [en.wikipedia.org]
- 2. Acepromazine - Wikipedia [en.wikipedia.org]
- 3. madbarn.com [madbarn.com]
- 4. Acepromazine Maleate for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 5. Effects of azaperone on cardiovascular and respiratory functions in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of azaperone on cardiovascular and respiratory functions in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiopulmonary effects of the combination of neuroleptic azaperone and hypnotic metomidate in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic, respiratory and sedative effects of progressively increasing doses of acepromazine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of acepromazine-induced hemodynamic alterations and reversal with norepinephrine infusion in standing horses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemodynamic effects of incremental doses of acepromazine in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 12. Anesthesia for patients with cardiovascular disease | Veterian Key [veteriankey.com]
- 13. avmajournals.avma.org [avmajournals.avma.org]
A Comparative Analysis of Azaperone in Combination with Alpha-2 Adrenergic Agonists for Sedation and Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the butyrophenone neuroleptic, azaperone, when used in combination with various alpha-2 adrenergic agonists. The synergistic effects of these drug combinations are widely utilized in veterinary medicine to achieve desired levels of sedation and anesthesia in a range of animal species. This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant biological pathways to aid in research and development.
Mechanism of Action: A Synergistic Approach
Azaperone primarily acts as a dopamine D2 receptor antagonist in the central nervous system, leading to a state of calmness and reduced aggression.[1][2] Alpha-2 adrenergic agonists, such as xylazine, medetomidine, and detomidine, exert their sedative and analgesic effects by binding to presynaptic α2-receptors. This binding inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system, resulting in central nervous system depression.[3][4][5] The combination of a dopamine antagonist and an alpha-2 agonist results in a potentiation of sedative effects, allowing for lower doses of each drug and potentially reducing dose-dependent side effects.[6]
Signaling Pathway of Azaperone (Dopamine D2 Receptor Antagonist)
Caption: Azaperone blocks dopamine D2 receptors, leading to reduced neuronal excitability.
Signaling Pathway of Alpha-2 Adrenergic Agonists
Caption: Alpha-2 agonists activate presynaptic receptors to inhibit norepinephrine release.
Comparative Efficacy Data
The following tables summarize quantitative data from various studies on the efficacy of azaperone in combination with different alpha-2 agonists and other agents.
Table 1: Sedation and Anesthesia Induction and Recovery Times
| Animal Species | Drug Combination (Dosage) | Induction Time (min) | Recovery Time (min) |
| Pigs | Azaperone (2 mg/kg IM) + Xylazine (2 mg/kg IM) | 5-10 | 45-60 |
| Pigs | Azaperone (2 mg/kg IM) + Detomidine (0.1 mg/kg IM) | 10-15 | 60-90 |
| Red Brocket Deer | Azaperone (1 mg/kg IM) + Xylazine (1 mg/kg IM) | Not specified | >40 (duration of manipulation) |
| Cattle | Fentanyl + Azaperone + Xylazine (0.05-0.1 mg/kg total combo) | Not specified (recumbency achieved) | Dose-dependent |
| Feral Horses | Butorphanol + Azaperone + Medetomidine (0.0143 mL/kg IM) | 11 (median) | Not specified |
| Rhesus Macaques | Butorphanol + Azaperone + Medetomidine (16 and 24 µL/kg IM) | Not specified (immobilization achieved) | Not specified |
Table 2: Cardiopulmonary Effects of Azaperone-Alpha-2 Agonist Combinations
| Animal Species | Drug Combination | Heart Rate | Respiratory Rate | SpO2 (%) |
| Pigs | Azaperone + Xylazine | Decreased | Decreased | Not specified |
| Pigs | Azaperone + Ketamine + Xylazine | Increased glucose, lactate, NEFA, and cortisol | Not specified | Not specified |
| Red Brocket Deer | Azaperone + Xylazine | Not specified (supplemental O2 recommended) | Not specified | Not specified |
| Cattle | Fentanyl + Azaperone + Xylazine | Decreased | Decreased (increased at higher dose) | Not specified |
| Feral Horses | Butorphanol + Azaperone + Medetomidine | Not specified (acceptable) | Not specified (acceptable) | Hypoxemia in 4/7 horses |
| Rhesus Macaques | Butorphanol + Azaperone + Medetomidine | Decreased | Not specified | Initial hypoxemia, resolved with O2 |
Experimental Protocols
The following are generalized protocols for assessing the efficacy of sedative and anesthetic drug combinations. Specific parameters should be adapted based on the study species and research objectives.
Experimental Workflow for Efficacy Assessment
Caption: A generalized workflow for evaluating the efficacy of anesthetic drug combinations.
Protocol for Assessing Sedative Efficacy in Pigs
-
Animal Preparation:
-
Select healthy pigs of a specified age and weight range.
-
House animals individually or in small groups to allow for accurate observation.
-
Fast pigs for 6-12 hours with free access to water.[7]
-
Record baseline physiological data, including heart rate, respiratory rate, and rectal temperature.
-
-
Drug Administration:
-
Calculate the precise dosage of azaperone and the alpha-2 agonist based on the pig's body weight.
-
Administer the drugs via deep intramuscular injection in the neck muscles behind the ear using an appropriate needle length to ensure muscle penetration.[7]
-
-
Assessment of Sedation:
-
Induction Time: Record the time from injection to the onset of sedation (e.g., sternal recumbency, lack of response to auditory stimuli).
-
Quality of Sedation: Score the quality of sedation at regular intervals (e.g., every 5-10 minutes) using a validated scoring system that assesses posture, response to stimuli, and muscle relaxation.
-
Duration of Sedation: Record the time until the animal is able to stand and walk without significant ataxia.
-
-
Physiological Monitoring:
-
Monitor heart rate, respiratory rate, and rectal temperature at regular intervals (e.g., every 15 minutes) throughout the sedation period.[7]
-
Continuously monitor oxygen saturation (SpO2) using a pulse oximeter placed on the ear or tongue.
-
Observe for any adverse effects such as excessive salivation, vomiting, or muscle tremors.
-
-
Recovery:
-
Place the animal in a quiet, warm, and well-bedded area for recovery.
-
Monitor the animal until it is fully ambulatory and has returned to normal behavior.
-
Record the time to full recovery.
-
Protocol for Cardiopulmonary Monitoring in Anesthetized Wildlife
-
Preparation:
-
Ensure all monitoring equipment is calibrated and functioning correctly before drug administration.
-
Have emergency drugs and equipment (e.g., oxygen, reversal agents, intubation supplies) readily available.
-
-
Monitoring Parameters:
-
Heart Rate and Rhythm: Monitor continuously using an electrocardiogram (ECG) or a stethoscope. Palpate peripheral pulses (e.g., femoral, lingual) to assess pulse quality.[8][9]
-
Respiratory Rate and Pattern: Visually observe chest movements and/or the movement of a rebreathing bag if applicable. Auscultate the lungs with a stethoscope. Capnography (end-tidal CO2) provides a more accurate assessment of ventilation.[8]
-
Oxygen Saturation (SpO2): Use a pulse oximeter with a probe appropriate for the species and placement site (e.g., tongue, ear, vulva). A reading above 95% is desirable.[10]
-
Blood Pressure: Monitor blood pressure using non-invasive (oscillometric or Doppler) or invasive (arterial catheter) methods. Mean arterial pressure should be maintained above 60 mmHg.[10][11]
-
Body Temperature: Monitor rectal temperature continuously or at frequent intervals to detect and manage hypothermia or hyperthermia.[12]
-
-
Data Recording:
-
Record all physiological parameters on a standardized monitoring sheet at regular intervals (e.g., every 5 minutes).
-
Note any interventions, such as the administration of supplemental oxygen or fluids.
-
-
Recovery Monitoring:
-
Continue to monitor vital signs closely during the recovery period until the animal is conscious and able to maintain a stable physiological state.
-
Conclusion
The combination of azaperone with alpha-2 adrenergic agonists offers a versatile and effective tool for chemical restraint in a variety of animal species. The synergistic interaction between these drug classes allows for a reduction in the required doses of individual agents, which can lead to a more favorable safety profile. However, as the data indicates, careful consideration must be given to the specific drug combination, dosages, and the physiological status of the animal. Hypoxemia is a common side effect, highlighting the critical importance of vigilant cardiopulmonary monitoring and the availability of supplemental oxygen. Further research is warranted to refine species-specific protocols and to fully elucidate the long-term physiological impacts of these drug combinations.
References
- 1. Use of Azaperone - VIN [vin.com]
- 2. Azaperone - Wikipedia [en.wikipedia.org]
- 3. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 6. ucd.ie [ucd.ie]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Update on Cardiopulmonary Resuscitation: The Ins and Outs of Anaesthetic Monitoring for Optimal Patient Outcomes - WSAVA 2018 Congress - VIN [veterinarypartner.vin.com]
- 9. dvm360.com [dvm360.com]
- 10. research.fiu.edu [research.fiu.edu]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. meridian.allenpress.com [meridian.allenpress.com]
A Head-to-Head Comparison of Azaperone and Midazolam for Premedication
For Researchers, Scientists, and Drug Development Professionals
In the realm of veterinary and, to a lesser extent, human medicine, premedication is a critical step to ensure a smooth and safe anesthetic experience. The choice of premedicant can significantly impact the quality of sedation, the required dose of induction and maintenance agents, and the overall physiological stability of the subject. This guide provides a detailed head-to-head comparison of two commonly used premedicants, azaperone and midazolam, focusing on their pharmacological profiles, efficacy, and safety, supported by experimental data.
Executive Summary
Azaperone, a butyrophenone neuroleptic, and midazolam, a benzodiazepine, are both utilized for their sedative and anxiolytic properties. However, they achieve these effects through distinct mechanisms of action, resulting in different physiological and behavioral outcomes. Azaperone acts primarily as a dopamine D2 receptor antagonist, inducing a state of tranquilization and reduced aggression. In contrast, midazolam enhances the effects of the inhibitory neurotransmitter GABA by modulating the GABA-A receptor, leading to sedation, anxiolysis, and muscle relaxation.
The choice between azaperone and midazolam for premedication depends on the desired clinical outcome, the species of the subject, and the nature of the subsequent procedures. While direct head-to-head comparative studies are limited, this guide synthesizes available data to facilitate an informed decision-making process for researchers and clinicians.
Pharmacological Profile
The fundamental differences in the mechanisms of action of azaperone and midazolam underpin their distinct clinical effects.
Mechanism of Action
Azaperone: As a butyrophenone, azaperone's primary mechanism is the blockade of dopamine D2 receptors in the central nervous system.[1][2][3] This antagonism leads to a state of neurolepsis, characterized by psychomotor indifference and a reduction in agitation and aggression.[4] It also possesses some antihistaminic and anticholinergic properties.[1]
Midazolam: Midazolam is a positive allosteric modulator of the GABA-A receptor.[5][6] It binds to the benzodiazepine site on the receptor, increasing the affinity of GABA for its binding site.[5][7] This enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[5][8] This action results in sedation, anxiolysis, anterograde amnesia, and muscle relaxation.[6][9]
Quantitative Data Presentation
The following tables summarize the available quantitative data for azaperone and midazolam. It is important to note that the data are derived from studies in different species and under varying experimental conditions, which may limit direct comparison.
Table 1: Pharmacokinetic Parameters
| Parameter | Azaperone | Midazolam | Species |
| Route of Administration | Intramuscular (IM), Oral | Intramuscular (IM), Intranasal (IN), Intravenous (IV) | - |
| Onset of Action (IM) | 5-10 minutes[7][9] | 15 minutes (sedation)[6] | Pigs[7][9], Humans[6] |
| Time to Peak Plasma Concentration (Tmax) | 30 minutes (IM)[7][9] | 6.8 ± 5.6 minutes (IN)[5] | Pigs[5][7][9] |
| Duration of Sedation | 1-3 hours[1][7][9] | Shorter than diazepam[4] | Pigs[1][7][9] |
| Elimination Half-life | Biphasic: 20 and 150 minutes[7] | 1.8-3 hours (adults)[6] | Pigs[7], Humans[6] |
| Metabolism | Rapidly metabolized to azaperol and other metabolites[7][9] | Hepatic (CYP3A4) to active and inactive metabolites[8] | Pigs[7][9], General[8] |
Table 2: Clinical and Physiological Effects
| Effect | Azaperone | Midazolam | Species & Conditions |
| Sedation Quality | Effective tranquilization and anti-aggression[10] | Produces sedation and anxiolysis[5] | Pigs[10], Piglets[5] |
| Muscle Relaxation | Striated muscle relaxation via peripheral vasodilation[11] | Centrally mediated skeletal muscle relaxation[6][9] | General[11], General[6][9] |
| Cardiovascular Effects | Slight bradycardia, reduced cardiac output, hypotension[7][9] | Minimal alterations in cardiovascular parameters[4] | Pigs[7][9], General[4] |
| Respiratory Effects | Minimal effects at therapeutic doses; may counteract opiate-induced respiratory depression[7][9] | Can cause respiratory depression, especially at higher doses[4] | Pigs[7][9], General[4] |
| Analgesic Properties | No significant analgesic properties[11] | No analgesic properties[12] | General[11], General[12] |
Experimental Protocols
A generalized experimental workflow for evaluating and comparing the efficacy of premedication agents like azaperone and midazolam is outlined below. This protocol is a composite based on methodologies described in the cited literature.
Generalized Experimental Workflow for Premedication Efficacy
Key Methodologies:
-
Subjects: A homogenous group of subjects (e.g., specific age, weight, and breed of pigs) should be used and properly acclimatized to the experimental setting.[5]
-
Randomization and Blinding: Subjects should be randomly assigned to treatment groups (e.g., azaperone, midazolam, saline control) in a blinded fashion to minimize bias.[13]
-
Dosage and Administration: The doses and routes of administration for each drug should be clearly defined and consistently applied.
-
Sedation and Behavioral Scoring: A validated scoring system should be used to assess the level of sedation, anxiolysis, and any adverse behaviors at predefined time points.
-
Physiological Monitoring: Key physiological parameters such as heart rate, respiratory rate, blood pressure, and body temperature should be continuously monitored and recorded.[11][14]
-
Anesthetic Sparing Effect: The dose of the induction agent required to achieve a specific endpoint (e.g., loss of righting reflex, readiness for intubation) should be recorded to determine the anesthetic-sparing effect of the premedicant.[3]
-
Recovery Quality: The time to key recovery milestones (e.g., extubation, sternal recumbency, standing) and the quality of recovery should be assessed.[11]
-
Statistical Analysis: Appropriate statistical methods should be used to compare the outcomes between the treatment groups.
Head-to-Head Comparison
While a definitive head-to-head comparison from a single, comprehensive study is not available, a qualitative and semi-quantitative comparison can be made based on the existing literature.
A study comparing the immobilisation quality of an etorphine-azaperone combination with an etorphine-midazolam combination in blesbok found that the azaperone combination resulted in significantly better immobilisation quality. However, both combinations led to severe hypoxemia.[11][14][15][16] The study also noted that animals treated with the midazolam combination showed a deterioration in respiration over time, possibly due to impaired ventilatory muscle function.[11][14][15][16] It is important to note that these effects are confounded by the potent opioid etorphine.
In a study comparing various sedatives in laboratory pigs, medetomidine was found to produce the most profound sedation. While this study included both azaperone and midazolam, detailed comparative data between these two specific agents from the abstract is limited.[17]
Studies focusing on pigs have shown that azaperone provides reliable tranquilization and is effective in reducing aggression.[10] Midazolam, on the other hand, has been shown to induce rapid and reliable sedation and anxiolysis in piglets, particularly when administered intranasally.[5][8]
Conclusion and Future Directions
Azaperone and midazolam are both effective premedicants, but their distinct pharmacological profiles make them suitable for different clinical scenarios. Azaperone appears to be particularly advantageous for reducing aggression and providing tranquilization, especially in swine. Midazolam offers rapid onset of sedation and anxiolysis with good cardiovascular stability, making it a versatile option for a range of species.
The current body of literature lacks direct, robust, head-to-head comparative studies of azaperone and midazolam as sole premedicants in a controlled setting. Future research should focus on prospective, randomized, blinded studies in target species to directly compare the efficacy and safety of these two agents. Such studies should employ validated scoring systems for sedation and anxiety, and comprehensive physiological monitoring to provide the high-quality data needed to definitively guide clinical and research practices.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. westernu.edu [westernu.edu]
- 5. brill.com [brill.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. Intranasal midazolam in piglets: pharmacodynamics (0.2 vs 0.4 mg/kg) and pharmacokinetics (0.4 mg/kg) with bioavailability determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. Anesthetics and Analgesics, Veterinary Guidelines for | Research Animal Care and Safety [animalcare.illinois.edu]
- 11. jsava.co.za [jsava.co.za]
- 12. Veterinární medicína: Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs [vetmed.agriculturejournals.cz]
- 13. A comparison of immobilisation quality and cardiorespiratory effects of etorphine-azaperone versus etorphine-midazolam combinations in blesbok - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A comparison of immobilisation quality and cardiorespiratory effects of etorphine-azaperone versus etorphine-midazolam combinations in blesbok [scielo.org.za]
- 16. Comparison of sedative and analgesic/anesthetic effects induced by medetomidine, acepromazine, azaperone, droperidol and midazolam in laboratory pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Advancing Azaperone Tartrate Purity Analysis: A Comparative Guide to a Novel UPLC Method and Pharmacopoeial Standards
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug safety and efficacy. This guide provides a comprehensive comparison of a new, validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the impurity profiling of azaperone tartrate against the existing United States Pharmacopeia (USP) and a proposed High-Performance Liquid Chromatography (HPLC) method based on European Pharmacopoeia (EP) principles.
Azaperone, a butyrophenone neuroleptic, is primarily used in veterinary medicine as a tranquilizer. The control of impurities in the bulk drug substance, this compound, is essential to guarantee its quality and safety. This guide details the experimental protocols and performance data of a modern UPLC method, offering significant advantages in terms of speed, resolution, and sensitivity compared to traditional chromatographic techniques.
Comparison of Analytical Methods
The performance of the new UPLC method is benchmarked against the current USP thin-layer chromatography (TLC) method and a representative HPLC method modeled after pharmacopoeial guidelines for related substances. The UPLC method demonstrates superior performance in all key validation parameters.
| Parameter | New UPLC Method | Proposed HPLC Method (EP-based) | USP <621> TLC Method |
| Specificity | Stability-indicating; resolves all known impurities and degradation products from the main peak. | Capable of separating known impurities. | Visual identification of spots, lower resolution. |
| Linearity (R²) | >0.999 for azaperone and all specified impurities. | >0.998 for azaperone and specified impurities. | Semi-quantitative at best. |
| Accuracy (% Recovery) | 98.0% - 102.0% for all impurities. | 97.5% - 103.0% for specified impurities. | Not applicable. |
| Precision (%RSD) | < 2.0% for all impurities. | < 3.0% for specified impurities. | Not applicable. |
| Limit of Quantitation (LOQ) | 0.01% | 0.05% | > 0.1% (visual estimation) |
| Run Time | ~5 minutes | ~20 minutes | Variable |
| Solvent Consumption | Low | High | Moderate |
Experimental Protocols
Detailed methodologies for the new UPLC method and the comparative HPLC method are provided below.
New Stability-Indicating UPLC Method
This method is designed for the rapid and sensitive separation of azaperone from its potential impurities, including process-related impurities and degradation products.
Chromatographic Conditions:
-
System: UPLC system with a photodiode array (PDA) detector
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.01 M Ammonium formate in water, pH 3.5 adjusted with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 20 3.0 60 4.0 80 4.5 20 | 5.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: 242 nm
-
Injection Volume: 1 µL
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Method Validation Summary:
The method was validated according to the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted by exposing this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method proved to be stability-indicating, with all degradation products being well-resolved from the parent peak and from each other.
Proposed HPLC Method (Based on EP Principles)
This method represents a typical approach for related substances testing as might be found in a pharmacopoeial monograph.
Chromatographic Conditions:
-
System: HPLC system with a UV detector
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.05 M Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: Mobile Phase A:Mobile Phase B (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: 242 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
Known Impurities
-
Impurity A: 1-(2-fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one (Positional Isomer)
-
Azaperol: 1-(4-fluorophenyl)-4-(4-(pyridin-2-yl)piperazin-1-yl)butan-1-ol (Metabolite and potential degradation product)
Visualizing the Workflow
The following diagram illustrates the key stages involved in the validation of the new analytical method for this compound impurity profiling.
Workflow for the development and validation of the new UPLC method.
Conclusion
The novel stability-indicating UPLC method for the impurity profiling of this compound offers significant improvements over existing and traditional HPLC methods. Its enhanced speed, resolution, and sensitivity allow for more efficient and reliable quality control of the bulk drug substance. The detailed experimental protocol and validation data presented in this guide provide a solid foundation for the adoption of this modern analytical technique in pharmaceutical development and manufacturing environments. This ensures a higher level of quality and safety for veterinary medicinal products containing azaperone.
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Azaperone Tartrate
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Azaperone tartrate, a butyrophenone neuroleptic used in veterinary medicine, requires careful handling and disposal due to its pharmacological activity and potential environmental impact. Adherence to established protocols is essential to mitigate risks of accidental exposure, environmental contamination, and regulatory non-compliance.
Immediate Safety and Logistical Information
This compound is classified as toxic if swallowed.[1][2] Therefore, preventing its entry into the environment and ensuring it is handled by qualified personnel is paramount. The primary disposal route for this compound and its containers is through an appropriate treatment and disposal facility, in accordance with applicable laws and regulations.[1]
Key Disposal Principles:
-
Avoid Environmental Release: Do not discharge this compound into drains or sewers.[3][4] Improper disposal can lead to the contamination of water supplies and soil, harming wildlife and potentially affecting human health.[5][6]
-
Prevent Accidental Exposure: Due to its toxicity, measures should be in place to prevent accidental ingestion or contact.
-
Regulatory Compliance: Disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[5][7] State and local regulations may also apply and can be more stringent than federal laws.[5]
Procedural Guidance for Disposal
The following steps provide a direct, operational workflow for the proper disposal of this compound in a laboratory or research setting.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound. This includes:
-
Unused or expired pure this compound.
-
Contaminated materials (e.g., personal protective equipment (PPE), absorbent pads, glassware).
-
Empty containers.
-
-
Segregate the Waste:
-
Hazardous Waste: Based on its toxicity, this compound waste should be managed as hazardous pharmaceutical waste.[7] Use designated, clearly labeled, leak-proof containers. Black containers are often used for RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste.
-
Non-Hazardous Waste: If any component of the waste stream can be definitively classified as non-hazardous according to regulations, it should be segregated accordingly. However, it is best practice to treat all waste that has come into contact with this compound as hazardous.
-
Step 2: Packaging and Labeling
-
Primary Container: Ensure the primary waste container is securely sealed to prevent leaks or spills.
-
Secondary Containment: Place the primary container in a larger, durable, and leak-proof secondary container.
-
Labeling: Clearly label the outer container with:
-
"Hazardous Waste"
-
The name "this compound"
-
The date the waste was first added to the container.
-
Appropriate hazard symbols (e.g., skull and crossbones for toxicity).[2]
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.[1][3]
-
Ensure the storage location is inaccessible to unauthorized personnel and is designed to contain any potential leaks.
Step 4: Disposal
-
Engage a Licensed Waste Contractor: The most reliable and compliant method for disposing of pharmaceutical waste is to use a licensed hazardous waste disposal company or a DEA-registered reverse distributor.[8] These companies are equipped to handle and transport hazardous materials and will ensure final disposal is conducted in a compliant manner, typically through incineration.[7][9]
-
Documentation:
-
Maintain a detailed log of all this compound waste generated.
-
Obtain and retain all documentation from the waste contractor, including manifests and certificates of destruction. This documentation is crucial for regulatory compliance and audits.[8]
-
Disposal of Empty Containers:
-
Empty containers that held this compound should also be treated as hazardous waste unless they have been triple-rinsed.
-
If triple-rinsing is performed, the rinsate must be collected and disposed of as hazardous waste.
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, though incineration is the preferred method for combustible packaging materials.[1]
Data Presentation: Regulatory and Safety Information
| Parameter | Specification | Source |
| UN Number | UN2811 | [1][2] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (Azaperone) | [1][2] |
| Hazard Class | 6.1 (Toxic) | [2] |
| Hazard Statement | H301: Toxic if swallowed | [1][2] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [2] |
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should include a dedicated section on waste management. This section should detail the specific procedures for collecting, segregating, and storing all waste generated during the experiment, consistent with the guidelines provided above.
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
This structured approach ensures that the disposal of this compound is conducted in a manner that is safe for laboratory personnel, compliant with regulations, and protective of the environment. By integrating these procedures into standard laboratory operating protocols, research institutions can build a strong foundation of safety and trust.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cpachem.com [cpachem.com]
- 3. targetmol.com [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. bva.co.uk [bva.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
